Platinum hexafluoride
Description
Structure
2D Structure
Properties
CAS No. |
13693-05-5 |
|---|---|
Molecular Formula |
F6Pt-2 |
Molecular Weight |
309.07 g/mol |
IUPAC Name |
hexafluoroplatinum(2-) |
InChI |
InChI=1S/6FH.Pt/h6*1H;/q;;;;;;+4/p-6 |
InChI Key |
IEAIZEZQDJZVMI-UHFFFAOYSA-H |
SMILES |
F[Pt-2](F)(F)(F)(F)F |
Canonical SMILES |
F[Pt-2](F)(F)(F)(F)F |
Other CAS No. |
13693-05-5 |
Synonyms |
platinum hexafluoride |
Origin of Product |
United States |
Foundational & Exploratory
A Noble Endeavor: A Technical Guide to Neil Bartlett's Discovery of Platinum Hexafluoride and the Dawn of Noble Gas Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
In 1962, a groundbreaking experiment conducted by Neil Bartlett at the University of British Columbia forever altered the landscape of chemistry. By demonstrating the reaction between the potent oxidizing agent platinum hexafluoride (PtF₆) and the noble gas xenon, Bartlett shattered the long-held dogma of the chemical inertness of the noble gases. This pivotal discovery opened up an entirely new field of chemical research. This technical guide provides an in-depth analysis of the core experiments, including detailed experimental protocols, quantitative data, and the logical framework that led to this historic breakthrough.
Introduction: The Precursor Discovery and the Logical Leap
Prior to the synthesis of the first noble gas compound, Neil Bartlett and his student D. H. Lohmann were investigating the properties of this compound (PtF₆), a dark-red, volatile solid known to be a powerful oxidizing agent. In 1961, they synthesized a red solid which they identified as dioxygenyl hexafluoroplatinate (O₂⁺[PtF₆]⁻).[1] This discovery was significant in itself, as it demonstrated the remarkable oxidizing power of PtF₆, capable of removing an electron from the oxygen molecule.
The critical insight that led to the xenon experiment was Bartlett's comparison of the first ionization potential of molecular oxygen (O₂) with that of xenon (Xe). He noted their striking similarity:
Bartlett reasoned that if this compound was a sufficiently strong oxidizing agent to oxidize molecular oxygen, it should also be capable of oxidizing xenon.[3] This logical deduction formed the basis for his subsequent, revolutionary experiment.
Experimental Protocols
This section details the methodologies for the key experiments leading to the synthesis of the first noble gas compound.
Synthesis of this compound (PtF₆)
The synthesis of the highly reactive this compound was a crucial prerequisite for Bartlett's experiments. The primary method for its preparation was the direct reaction of fluorine gas with platinum metal at elevated temperatures.[4]
Experimental Procedure:
-
A sample of platinum wire is placed in a nickel or Monel tube.
-
A stream of fluorine gas is passed over the platinum wire.
-
The reaction tube is heated to a temperature of 300°C.
-
The volatile, dark-red this compound gas is formed and subsequently condensed in a cold trap maintained at -78°C (using a dry ice/acetone bath).
Reaction: Pt(s) + 3F₂(g) → PtF₆(g)
Synthesis of Dioxygenyl Hexafluoroplatinate (O₂⁺[PtF₆]⁻)
The synthesis of dioxygenyl hexafluoroplatinate provided the crucial analogue for the subsequent xenon experiment.
Experimental Procedure:
-
A known quantity of this compound is condensed into a reaction vessel.
-
Oxygen gas is introduced into the vessel.
-
The reaction proceeds spontaneously at room temperature, resulting in the formation of a red solid.
Reaction: O₂(g) + PtF₆(g) → O₂⁺[PtF₆]⁻(s)
The Reaction of Xenon with this compound
The historic experiment demonstrating the reactivity of a noble gas was elegantly simple in its design. Bartlett performed a tensimetric titration to observe the reaction between xenon and this compound.[5]
Experimental Apparatus:
The experiment was conducted in a sealed glass apparatus consisting of two bulbs separated by a break-seal. One bulb contained the red vapor of this compound, and the other contained the colorless xenon gas.[6]
Experimental Procedure:
-
A known amount of this compound was vaporized in one of the glass bulbs.
-
Xenon gas was introduced into the second bulb.
-
The break-seal separating the two gases was broken.
-
Upon mixing at room temperature, an immediate reaction occurred, evidenced by the formation of an orange-yellow solid precipitate.[3]
Initial Reaction: Xe(g) + PtF₆(g) → Xe⁺[PtF₆]⁻(s)
Quantitative Data
While detailed quantitative data from Bartlett's initial 1962 publication is limited, the stoichiometry of the reaction was determined through tensimetric titration, which showed a 1:1 molar relationship between xenon and this compound.[5]
Table 1: Properties of Key Reactants and Products
| Compound | Formula | Molar Mass ( g/mol ) | Appearance |
| This compound | PtF₆ | 309.07 | Dark-red volatile solid, red gas |
| Dioxygenyl Hexafluoroplatinate | O₂⁺[PtF₆]⁻ | 341.07 | Red solid |
| Xenon | Xe | 131.29 | Colorless gas |
| Xenon Hexafluoroplatinate | "XePtF₆" (initially proposed) | 440.36 | Orange-yellow solid |
Characterization and Evolving Understanding of the Product
The initial product of the reaction between xenon and this compound was proposed by Bartlett to be xenon hexafluoroplatinate, with the ionic formula Xe⁺[PtF₆]⁻.[3] This formulation was based on the analogous reaction with oxygen.
However, subsequent investigations revealed a more complex reality. The orange-yellow solid was found to be a mixture of several species, including [XeF]⁺[PtF₅]⁻ and [XeF]⁺[Pt₂F₁₁]⁻.[2][7] This indicates that a fluoride (B91410) ion transfer from the this compound anion to the xenon cation occurs.
Hydrolysis Reaction:
The product reacts vigorously with water, hydrolyzing to produce xenon, oxygen, and hydrated platinum dioxide.[3]
2"XePtF₆"(s) + 6H₂O(l) → 2Xe(g) + O₂(g) + 2PtO₂(s) + 12HF(aq)
Visualizing the Discovery
The logical progression of Bartlett's discovery and the experimental workflows can be visualized using diagrams.
Caption: Logical pathway of Neil Bartlett's discovery.
Caption: Experimental workflows for key syntheses.
Conclusion
Neil Bartlett's synthesis of the first noble gas compound was a landmark achievement in chemistry, fundamentally altering our understanding of chemical bonding and reactivity. The discovery was not a serendipitous accident but rather the result of careful observation, logical deduction, and elegant experimental design. This technical guide has outlined the key experimental protocols and the intellectual journey that led to this paradigm shift. The work of Bartlett continues to inspire chemists to challenge established theories and explore the frontiers of chemical science.
References
The Serendipitous Oxidizer: How Platinum Hexafluoride Redefined Chemical Inertness
A Technical Guide on the Historical Significance of Platinum Hexafluoride in the Dawn of Noble Gas Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the profound historical significance of this compound (PtF₆), a compound that single-handedly shattered the long-held dogma of noble gas inertness. We will explore the pivotal experiments conducted by Neil Bartlett in 1962, which demonstrated the remarkable oxidizing power of PtF₆ and led to the first synthesis of a noble gas compound, xenon hexafluoroplatinate. This guide will provide a comprehensive overview of the properties of this compound, detailed experimental protocols for its synthesis and its historic reaction with xenon, and the logical framework that underpinned this groundbreaking discovery. The lasting impact of this discovery on the field of chemistry, opening the new frontier of noble gas chemistry, will also be discussed.
Introduction: The Myth of Inertness
For decades, the Group 18 elements, the noble gases, were considered the epitome of chemical stability and non-reactivity. Their filled valence electron shells led to the widely accepted "octet rule" and the belief that they were incapable of forming chemical bonds. This paradigm remained unchallenged until 1962, when a serendipitous observation and a bold hypothesis by chemist Neil Bartlett at the University of British Columbia forever changed the landscape of chemistry.[1][2] The key to this revolution was a highly reactive, dark-red solid: this compound.
This compound: The Potent Oxidizer
This compound (PtF₆) is a unique and powerful oxidizing agent, a property that was not fully appreciated until Bartlett's work.[3] Its exceptional ability to remove electrons from other substances is central to its historical importance.
Physical and Chemical Properties of this compound
A summary of the key quantitative properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Formula | PtF₆ | [4][5] |
| Molar Mass | 309.07 g/mol | [4] |
| Appearance | Dark-red crystalline solid, forms a red gas | [4][5] |
| Melting Point | 61.3 °C (142.3 °F; 334.4 K) | [4] |
| Boiling Point | 69.14 °C (156.45 °F; 342.29 K) | [4] |
| Density | 3.83 g/cm³ | [4] |
| Crystal Structure | Orthorhombic | [4] |
| Pt-F Bond Length | 185 picometers | [4][5] |
| Solubility in water | Reacts violently | [6] |
Table 1: Physical and Chemical Properties of this compound.
The Genesis of a Revolution: Bartlett's Key Experiments
The discovery of noble gas reactivity was not a single event but a culmination of careful observation, logical deduction, and experimental prowess.
The Dioxygenyl Hexafluoroplatinate Precedent
Prior to his work with xenon, Bartlett and his student Derek Lohmann had synthesized a red solid by reacting fluorine with platinum. They identified this compound as dioxygenyl hexafluoroplatinate, O₂⁺[PtF₆]⁻.[7] This was a remarkable finding in itself, as it demonstrated that PtF₆ was a powerful enough oxidizing agent to remove an electron from the oxygen molecule (O₂), which has a high ionization potential.[7]
The Logical Leap: From Oxygen to Xenon
Bartlett made a crucial intellectual connection: the first ionization potential of molecular oxygen (1175 kJ/mol) is very similar to that of xenon (1170 kJ/mol).[1] He reasoned that if PtF₆ could oxidize O₂, it should also be capable of oxidizing xenon.[1]
Experimental Protocols
Synthesis of this compound
The primary method for synthesizing PtF₆ remains the direct fluorination of platinum metal at elevated temperatures.[4][5]
Materials:
-
Platinum metal (wire or foil)
-
Fluorine gas (F₂)
-
Nickel or Monel reaction tube
-
Furnace capable of reaching 300 °C
Procedure:
-
Place the platinum metal inside the nickel or Monel reaction tube.
-
Heat the tube to approximately 300 °C using the furnace.
-
Carefully pass a stream of fluorine gas over the heated platinum.
-
The platinum will react with the fluorine to form this compound, which is a volatile solid.
-
The PtF₆ product can be collected in a cold trap downstream from the reactor.
Reaction: Pt(s) + 3F₂(g) → PtF₆(s)
The Historic Reaction of this compound with Xenon
On March 23, 1962, Neil Bartlett conducted the first experiment to react PtF₆ with xenon.[1] The setup was elegantly simple, consisting of two connected glass flasks.
Materials:
-
This compound (red gas)
-
Xenon (colorless gas)
-
Two interconnected glass flasks separated by a break-seal
Procedure:
-
One flask was filled with red this compound vapor.
-
The adjoining flask was filled with colorless xenon gas.
-
The two flasks were separated by a breakable seal.
-
Bartlett broke the seal, allowing the two gases to mix at room temperature.[3]
-
Upon mixing, an immediate reaction occurred, and an orange-yellow solid precipitated on the walls of the flask.[3][8]
The Product: Xenon Hexafluoroplatinate
Bartlett initially proposed the formula for the orange-yellow solid as Xe⁺[PtF₆]⁻.[9] However, subsequent research has shown that the product is more complex, likely a mixture of several compounds, including [XeF]⁺[PtF₅]⁻ and [XeF]⁺[Pt₂F₁₁]⁻.[1] Despite the initial misidentification of the exact structure, the fundamental discovery remained: a noble gas had formed a stable chemical compound.
The Aftermath and Lasting Impact
Bartlett's discovery, published in the Proceedings of the Chemical Society in June 1962, sent shockwaves through the scientific community. It immediately invalidated the long-held belief in the complete inertness of the noble gases and opened up an entirely new field of research: noble gas chemistry.[7] Within months, other researchers had successfully synthesized other xenon compounds, such as xenon difluoride (XeF₂) and xenon tetrafluoride (XeF₄).
The historical significance of this compound lies in its role as the enabler of this paradigm shift. Its exceptional oxidizing power was the key that unlocked the chemistry of the "inert" gases. This discovery not only added a new chapter to chemistry textbooks but also deepened our understanding of chemical bonding and reactivity.
Conclusion
The story of this compound and the discovery of noble gas compounds is a powerful testament to the importance of questioning established dogma and the role of serendipity in scientific discovery. Neil Bartlett's keen observation and logical reasoning, centered on the unique properties of PtF₆, fundamentally altered our understanding of the elements and opened a new and exciting field of chemical exploration. The legacy of this dark-red solid continues to influence research in inorganic chemistry and beyond.
References
- 1. Xenon hexafluoroplatinate - Wikipedia [en.wikipedia.org]
- 2. platinum(VI) fluoride [chemister.ru]
- 3. Researchers explore structures of xenon-containing crystallites [techexplorist.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Platinum(VI)_fluoride [chemeurope.com]
- 6. lookchem.com [lookchem.com]
- 7. Xenon_hexafluoroplatinate [chemeurope.com]
- 8. quora.com [quora.com]
- 9. International Historic Chemical Landmark | UBC Chemistry [chem.ubc.ca]
An In-depth Technical Guide on the Fundamental Properties of Platinum Hexafluoride (PtF₆)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of platinum hexafluoride (PtF₆), a compound of significant interest due to its extreme reactivity and historical importance in inorganic chemistry. The information presented herein is intended for a technical audience and details the physical and chemical properties, molecular structure, reactivity, synthesis, and spectroscopic characterization of PtF₆.
Introduction
This compound (PtF₆) is a unique binary hexafluoride, notable for being the first compound discovered with platinum in the +6 oxidation state.[1] It is a dark-red, volatile crystalline solid that sublimes into a red gas.[1][2] PtF₆ is most renowned for its exceptional oxidizing power, which led to a pivotal moment in chemical history. In 1962, Neil Bartlett demonstrated that PtF₆ was capable of oxidizing xenon, a noble gas previously thought to be chemically inert.[1][3] This discovery disproved the long-held belief of the complete inertness of noble gases and opened up the new field of noble gas chemistry.[1] Beyond this historical context, PtF₆ remains a subject of research interest due to its potent fluorinating and oxidizing capabilities.[2][3]
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below. It is a dense, volatile solid with a narrow liquid range, indicating relatively weak intermolecular forces.[1]
| Property | Value | References |
| Chemical Formula | PtF₆ | [2][4] |
| Molar Mass | 309.07 g/mol | [1][2] |
| Appearance | Dark-red crystalline solid | [2][4] |
| Density | 3.83 g/cm³ | [1][2][5] |
| Melting Point | 61.3 °C (334.4 K) | [1][2][4] |
| Boiling Point | 69.14 °C (342.29 K) | [1][2][4] |
| Crystal Structure | Orthorhombic | [1][2] |
| Space Group | Pnma, No. 62 | [1][2] |
| Oxidation State of Pt | +6 | [2][4] |
| Magnetic Properties | Paramagnetic (triplet ground state) | [2][3] |
| Solubility in Water | Reacts violently | [2][5][6] |
Molecular and Electronic Structure
This compound exhibits a highly symmetric molecular structure in both its solid and gaseous phases.[1][2]
-
Molecular Geometry : Consistent with VSEPR theory for an AX₆ system, PtF₆ adopts a perfect octahedral (Oₕ) geometry.[1][7] The central platinum atom is surrounded by six fluorine atoms at the vertices of an octahedron.[1]
-
Bonding : The Pt-F bond lengths have been determined by X-ray crystallography to be 185 picometers in the solid state.[1][2] The bonding involves sp³d² hybridization of the platinum center.[1]
-
Electronic Configuration : Platinum in the +6 oxidation state has a d⁴ electron configuration.[2][3] This results in PtF₆ being paramagnetic with a triplet ground state due to the presence of unpaired electrons.[2][3] However, computational studies suggest that relativistic effects are significant, and the molecule may exhibit diamagnetic character under certain conditions.[8][9]
Figure 1: Octahedral molecular structure of this compound (PtF₆).
Reactivity and Oxidizing Properties
PtF₆ is one of the most powerful oxidizing agents known, a property attributed to its very high electron affinity, which is estimated to be over 7.0 eV.[1][10] This extreme reactivity allows it to react with substances that are typically considered inert.
-
Reaction with Xenon : The most famous reaction of PtF₆ is its ability to oxidize xenon gas, which led to the formation of the first noble gas compound, xenon hexafluoroplatinate ("XePtF₆").[3][11] While the initial product was formulated as Xe⁺[PtF₆]⁻, further studies have shown the product is more complex, likely a mixture containing species such as [XeF]⁺[PtF₆]⁻ and [XeF]⁺[Pt₂F₁₁]⁻.[12][13]
-
Reaction with Oxygen : Prior to the xenon experiment, Bartlett had shown that PtF₆ could oxidize molecular oxygen (O₂) to form dioxygenyl hexafluoroplatinate, [O₂]⁺[PtF₆]⁻.[1][3] This was a remarkable discovery, as it demonstrated the ability to oxidize one of the most common oxidizing agents.[1]
-
Reaction with Water : this compound reacts violently with water in a vigorous hydrolysis reaction, producing platinum metal, hydrofluoric acid (HF), and oxygen gas.[1][6]
-
Fluorinating Agent : It is also a very strong fluorinating agent, capable of fluorinating other halogen fluorides. For example, it reacts with chlorine trifluoride (ClF₃) to produce chlorine pentafluoride (ClF₅).[14]
-
Thermal Stability : PtF₆ has limited thermal stability and decomposes upon heating above 150°C.[1]
Figure 2: Key oxidation reactions involving this compound.
Experimental Protocols: Synthesis and Characterization
Due to its extreme reactivity and sensitivity to moisture, the synthesis and handling of PtF₆ require specialized equipment and anhydrous conditions, typically within a metal vacuum system.[14][15]
Method 1: Direct Fluorination of Platinum Metal This is the primary and most common method for preparing PtF₆.[2][3]
-
Protocol :
-
A sample of pure platinum metal is placed in a reaction vessel made of a fluorine-resistant material (e.g., nickel or Monel).
-
The vessel is heated to a high temperature (e.g., 900-1100 °C).[16]
-
A stream of pure fluorine gas (F₂) is passed over the heated platinum metal.
-
The volatile PtF₆ product is carried out of the reaction zone by the fluorine gas stream.
-
The product is collected in a cold trap cooled with liquid nitrogen. Reaction: Pt(s) + 3 F₂(g) → PtF₆(g)
-
Method 2: Disproportionation of Platinum Pentafluoride (PtF₅) PtF₆ can also be formed from the thermal decomposition of PtF₅.[2][3]
-
Protocol :
-
Platinum pentafluoride (PtF₅) is first synthesized, typically by fluorinating platinum(II) chloride (PtCl₂).[2]
-
2 PtCl₂(s) + 5 F₂(g) → 2 PtF₅(s) + 2 Cl₂(g)
-
-
The resulting PtF₅ is heated. It disproportionates to yield PtF₆ and platinum tetrafluoride (PtF₄).
-
The more volatile PtF₆ is separated from the solid PtF₄ by sublimation. Reaction: 2 PtF₅(s) → PtF₆(g) + PtF₄(s)
-
Figure 3: Experimental workflow for the primary synthesis of PtF₆.
Several spectroscopic and diffraction techniques are employed to confirm the identity and structure of PtF₆.
-
X-ray and Electron Diffraction : Single-crystal X-ray diffraction is used to determine the solid-state structure, confirming its orthorhombic crystal system and octahedral geometry.[1][7] Gas-phase electron diffraction is used to determine the molecular structure in the gaseous state, which is also octahedral.[7] These methods provide precise measurements of Pt-F bond lengths.[1][2]
-
Infrared (IR) Spectroscopy : The IR spectrum of PtF₆ is characteristic of an octahedral molecule. The two IR-active vibrational modes (ν₃ and ν₄) are observed in matrix isolation studies at approximately 705.6 cm⁻¹ and 274.6 cm⁻¹, respectively.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹⁹⁵Pt and ¹⁹F NMR are powerful tools for characterizing platinum fluoride compounds in solution.[6][18] The ¹⁹⁵Pt NMR chemical shift for PtF₆ has been reported, appearing as a septet due to coupling with the six equivalent fluorine atoms.[7][19]
Figure 4: Logical workflow for the characterization of PtF₆.
Thermodynamic Properties
The thermodynamic parameters of PtF₆ are crucial for understanding its stability and reactivity. Computational and experimental studies have provided key data points.
| Property | Value | References |
| Heat of Vaporization (ΔHvap) | ~40 kJ/mol | [1] |
| Gas-Phase Formation Enthalpy (ΔfH°(g)) | -669.47 kJ/mol (calculated) | [8][9] |
| Electron Affinity (EA) | > 7.0 eV; ~7.6-8.0 eV (calculated/experimental) | [1][8][9][20] |
Applications
Despite its fascinating chemistry, the industrial and commercial applications of this compound are limited due to its extreme reactivity, high cost, and the specialized handling it requires.[1][6]
-
Research : It is primarily used in research as an exceptionally strong oxidizing agent to study high-oxidation-state chemistry and to synthesize novel compounds.[5][6]
-
Chemical Synthesis : It is used to synthesize other high-valent fluoride compounds and was instrumental in creating the first noble gas compounds.[6]
-
Potential Industrial Uses : There is potential for its use in specialized industrial processes requiring a powerful fluorinator, such as in the nuclear industry for fuel processing or in the electronics industry for chemical vapor deposition of platinum-containing thin films, though these applications are not widespread.[1][6]
Safety and Handling
This compound is a hazardous material that must be handled with extreme caution.
-
Strong Oxidizer : As one of the most powerful oxidizing agents, it can react violently, and often explosively, with a wide range of organic and inorganic materials.[1][6]
-
Water Reactivity : It reacts violently with water and even atmospheric moisture.[5][6] All handling must be performed under strictly anhydrous conditions.[14]
-
Toxicity : Like other volatile fluorides, it is highly toxic and corrosive. Proper personal protective equipment (PPE) and handling within a fume hood or glovebox are mandatory.
References
- 1. webqc.org [webqc.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Platinum(VI)_fluoride [chemeurope.com]
- 4. WebElements Periodic Table » Platinum » this compound [webelements.co.uk]
- 5. Page loading... [wap.guidechem.com]
- 6. lookchem.com [lookchem.com]
- 7. This compound | High-Purity PF6 Reagent | RUO [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Computational Gas-Phase Formation Enthalpy and Electron Affinity for this compound: Is Gaseous PtF6 Diamagnetic because of a Relativistic Effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Xenon hexafluoroplatinate - Wikipedia [en.wikipedia.org]
- 12. Crystal Structures of XeF2·2PtF4 and XeF2·2PdF4 Determined by 3D Electron Diffraction and Structural Models of XePtF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Xenon_hexafluoroplatinate [chemeurope.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. escholarship.org [escholarship.org]
- 16. This compound AND METHOD OF FLUORINATING PLUTONIUM CONTAINING MIXTURES THERE-WITH (Patent) | OSTI.GOV [osti.gov]
- 17. Matrix Isolation Spectroscopic and Relativistic Quantum Chemical Study of Molecular Platinum Fluorides PtF n (n=1–6) Reveals Magnetic Bistability of PtF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Platinum-195 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 19. (195Pt) Platinum NMR [chem.ch.huji.ac.il]
- 20. Electron affinity of this compound (Journal Article) | ETDEWEB [osti.gov]
An In-depth Technical Guide to the Molecular Structure and Bonding of Platinum Hexafluoride (PtF₆)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platinum hexafluoride (PtF₆) is a unique and highly reactive compound that holds a significant place in the history of chemistry. It is a dark-red, volatile crystalline solid and is one of the most powerful oxidizing agents known.[1][2] Its synthesis in 1957 was a landmark achievement, and its subsequent reaction with xenon in 1962 by Neil Bartlett famously overturned the long-held belief that noble gases were chemically inert, opening up an entirely new field of chemistry.[3] This technical guide provides a comprehensive overview of the molecular structure, bonding, and experimental protocols related to PtF₆, tailored for researchers, scientists, and professionals in drug development who may encounter or have an interest in strong fluorinating agents and high-oxidation-state coordination compounds.
Molecular Structure and Bonding
This compound is a paradigm of a molecule with a central atom in a high oxidation state (+6). Its structure and bonding are governed by the principles of valence shell electron pair repulsion (VSEPR) theory and molecular orbital theory.
In both the gaseous and solid states, PtF₆ adopts a highly symmetrical octahedral geometry (Oₕ point group).[1][2] The central platinum atom is covalently bonded to six fluorine atoms. The Pt-F bond lengths are all equivalent, measuring 185 picometers .[1][2] The F-Pt-F bond angles are all 90°.
The bonding in PtF₆ can be described using a hybridization model, where the platinum atom utilizes its 5d²6s6p³ hybrid orbitals to form sigma bonds with the 2p orbitals of the six fluorine atoms. However, a more accurate description is provided by molecular orbital theory, which accounts for the compound's electronic properties. With platinum in the +6 oxidation state, it has a d⁴ electron configuration. This results in PtF₆ being paramagnetic with a triplet ground state.[1][2]
Quantitative Data
A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.
Table 1: Physical and Chemical Properties of PtF₆
| Property | Value | Reference |
| Molecular Formula | PtF₆ | [2] |
| Molar Mass | 309.07 g/mol | [2] |
| Appearance | Dark-red crystalline solid | [1][2] |
| Melting Point | 61.3 °C (334.4 K) | [2] |
| Boiling Point | 69.14 °C (342.29 K) | [2] |
| Density | 3.83 g/cm³ | [2] |
| Crystal Structure | Orthorhombic | [2] |
| Space Group | Pnma (No. 62) | [2] |
Table 2: Structural and Spectroscopic Data of PtF₆
| Parameter | Value | Reference |
| Molecular Geometry | Octahedral (Oₕ) | [1][2] |
| Pt-F Bond Length | 185 pm | [1][2] |
| F-Pt-F Bond Angle | 90° | |
| Dipole Moment | 0 D | [2] |
| Vibrational Frequencies (cm⁻¹) | ||
| ν₁ (Raman active) | 655 | |
| ν₂ (Raman active) | 601 | |
| ν₃ (IR active) | 705 | |
| ν₄ (IR active) | 273 | |
| ν₅ (Raman active) | 242 | |
| ν₆ (inactive) | 211 |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of PtF₆ are crucial for any researcher working with this challenging compound. The following protocols are synthesized from established literature.
Synthesis of this compound (PtF₆)
There are two primary methods for the synthesis of PtF₆.
1. Direct Fluorination of Platinum Metal (Preferred Method)
This method involves the direct reaction of fluorine gas with platinum metal at elevated temperatures.[2]
-
Materials and Equipment:
-
Platinum metal (sponge or powder)
-
Fluorine gas (high purity)
-
Nickel or Monel reaction tube
-
Tube furnace capable of reaching at least 300°C
-
Cold trap (liquid nitrogen)
-
Vacuum line
-
Passivated gas handling system
-
-
Procedure:
-
Place the platinum metal in the center of the nickel or Monel reaction tube.
-
Assemble the reaction tube within the tube furnace.
-
Connect the reaction tube to the gas handling system and the cold trap.
-
Evacuate the entire system to remove any air and moisture.
-
Passivate the system by slowly introducing a low concentration of fluorine gas.
-
Heat the furnace to approximately 300°C.
-
Slowly introduce a stream of pure fluorine gas over the heated platinum metal. The reaction is: Pt(s) + 3F₂(g) → PtF₆(g).
-
The volatile PtF₆ product will be carried by the fluorine gas stream.
-
Collect the PtF₆ product in the cold trap cooled with liquid nitrogen, where it will condense as a dark-red solid.
-
After the reaction is complete, stop the fluorine flow and allow the system to cool under an inert atmosphere (e.g., nitrogen or argon).
-
The collected PtF₆ can be purified by fractional sublimation.
-
2. Disproportionation of Platinum Pentafluoride (PtF₅)
This is an alternative method that involves the thermal decomposition of PtF₅.[2]
-
Procedure:
-
Synthesize PtF₅ by fluorinating PtCl₂: 2PtCl₂(s) + 5F₂(g) → 2PtF₅(s) + 2Cl₂(g).
-
Heat the prepared PtF₅ in a sealed, evacuated container.
-
The disproportionation reaction occurs: 2PtF₅(s) → PtF₆(g) + PtF₄(s).[2]
-
The gaseous PtF₆ can be collected in a cold trap as described in the direct fluorination method.
-
Characterization of this compound (PtF₆)
Due to its high reactivity and volatility, characterization of PtF₆ requires specialized techniques and careful handling.
1. Infrared (IR) Spectroscopy
Gas-phase IR spectroscopy is used to identify the vibrational modes of the PtF₆ molecule.
-
Methodology:
-
A gas cell with IR-transparent windows (e.g., AgCl or KBr) is required. The cell should be constructed from materials resistant to fluorine and PtF₆ (e.g., Monel or stainless steel).
-
The gas cell must be thoroughly cleaned, dried, and passivated with fluorine gas prior to use.
-
Introduce a small amount of solid PtF₆ into a sidearm of the evacuated gas cell.
-
Gently warm the sidearm to allow the PtF₆ to sublime and fill the cell with its vapor.
-
Record the IR spectrum using an FTIR spectrometer.
-
The spectrum will show characteristic absorption bands corresponding to the IR-active vibrational modes (ν₃ and ν₄) of the octahedral PtF₆ molecule.
-
2. Raman Spectroscopy
Raman spectroscopy provides complementary information on the vibrational modes of PtF₆.
-
Methodology:
-
A sample of liquid or solid PtF₆ is required. Due to its intense color, obtaining a Raman spectrum can be challenging and may require the use of a laser with a wavelength that is not strongly absorbed.
-
The sample must be sealed in a transparent container made of a material resistant to PtF₆ (e.g., quartz or sapphire).
-
The Raman spectrum is recorded using a Raman spectrometer.
-
The spectrum will exhibit peaks corresponding to the Raman-active vibrational modes (ν₁, ν₂, and ν₅) of the octahedral PtF₆ molecule.
-
3. X-ray Crystallography
Single-crystal X-ray diffraction can be used to determine the precise molecular structure of PtF₆ in the solid state.
-
Methodology:
-
Grow a single crystal of PtF₆, typically by slow sublimation in a sealed capillary.
-
Mount the capillary on a goniometer head and cool it to a low temperature (e.g., using a nitrogen cryostream) to reduce thermal motion and decomposition.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Solve and refine the crystal structure using appropriate software to obtain the atomic coordinates, bond lengths, and bond angles. The data will confirm the orthorhombic crystal system and the octahedral geometry of the PtF₆ molecule.[2]
-
Mandatory Visualizations
The following diagrams illustrate the molecular structure and synthesis workflow of PtF₆.
Caption: Octahedral molecular geometry of this compound (PtF₆).
Caption: Workflow for the synthesis of PtF₆ via direct fluorination.
Conclusion
This compound remains a compound of significant interest due to its extreme reactivity and historical importance. Its octahedral structure is a classic example of hexacoordination in transition metal chemistry. The detailed experimental protocols provided in this guide, along with the summarized quantitative data and visualizations, offer a valuable resource for researchers and scientists. A thorough understanding of the synthesis, handling, and characterization of PtF₆ is essential for its safe and effective use in research and potential applications that leverage its powerful oxidizing and fluorinating properties.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Electronic Configuration of Platinum in Platinum Hexafluoride
Abstract: this compound (PtF₆) is a landmark compound in inorganic chemistry, not only for its role in the discovery of noble gas compounds but also for its complex electronic structure.[1] As one of the most powerful oxidizing agents known, its reactivity is fundamentally tied to the electronic configuration of the central platinum atom.[1][2] This document provides a comprehensive analysis of the electronic state of platinum in PtF₆, addressing the long-standing debate between paramagnetic and diamagnetic models. It synthesizes experimental data and computational results, offering a detailed guide for researchers in chemistry and materials science.
Oxidation State and Fundamental Electron Configuration
The platinum atom in this compound exists in the +6 oxidation state.[1][3] A neutral platinum atom has an electron configuration of [Xe] 4f¹⁴ 5d⁹ 6s¹.[4][5] To achieve a +6 oxidation state, the platinum atom loses six of its outermost electrons, resulting in a Pt⁶⁺ cation with a formal electron configuration of [Xe] 4f¹⁴ 5d⁴.[4] The disposition of these four electrons in the 5d orbitals within the octahedral ligand field created by the six fluoride ions is the central topic of this guide.
The Electronic Ground State: A Tale of Relativistic Effects
Based on simple crystal field theory, a d⁴ metal cation in a high-spin octahedral environment would have an electron configuration of t₂g³eg¹, resulting in two unpaired electrons and paramagnetic behavior.[1] However, experimental observations and advanced computational studies reveal a more complex and fascinating reality.
Early non-relativistic and scalar relativistic calculations indeed predicted a paramagnetic, distorted octahedral molecule with a triplet ground state, consistent with the t₂g³eg¹ configuration and subject to Jahn-Teller distortion.[6][7] However, this model conflicts with experimental evidence, such as the observation of high-resolution ¹⁹F and ¹⁹⁵Pt Nuclear Magnetic Resonance (NMR) spectra, which is indicative of a diamagnetic, closed-shell species.[6][8]
The resolution to this discrepancy lies in the significant influence of relativistic effects, specifically spin-orbit coupling, which is prominent in heavy elements like platinum.[9]
Key Points:
-
Spin-Orbit Coupling: In the presence of strong spin-orbit coupling, the t₂g orbitals, which are degenerate in a simple octahedral field, split into two distinct energy levels: a lower-energy, four-fold degenerate γ⁺₈ spinor and a higher-energy, two-fold degenerate γ⁺₇ spinor.[7]
-
Closed-Shell Configuration: The four 5d electrons of the Pt⁶⁺ ion can fully occupy the lower-energy γ⁺₈ spinor. This results in a closed-shell electronic configuration, explaining the observed diamagnetism of PtF₆.[7]
-
Molecular Geometry: This closed-shell configuration possesses a spherically symmetric charge distribution, which does not induce a Jahn-Teller distortion. Consequently, the molecule maintains a perfect octahedral (Oₕ) geometry, as confirmed by X-ray crystallography and in agreement with its undisturbed IR and Raman spectra.[1][6][7]
Computational methods that incorporate these relativistic effects, such as four-component Dirac molecular Hartree-Fock and two-component Zeroth-Order Regular Approximation (ZORA) Density Functional Theory (DFT), accurately predict this diamagnetic, octahedral ground state.[6][9]
Molecular Structure and Properties
This compound is a dark-red crystalline solid at room temperature that sublimes into a red vapor.[2][10] It possesses a perfect octahedral geometry in both the solid and gaseous phases.[1][2]
| Property | Value | Source |
| Molecular Formula | PtF₆ | [11] |
| Molar Mass | 309.07 g/mol | [2] |
| Appearance | Dark-red volatile solid | [2] |
| Crystal Structure | Orthorhombic, oP28 | [2] |
| Space Group | Pnma | [1][2] |
| Molecular Geometry | Octahedral (Oₕ) | [1][2] |
| Pt-F Bond Length | 185 picometers | [1][2] |
| Melting Point | 61.3 °C | [1][2] |
| Boiling Point | 69.14 °C | [1][2] |
Quantitative Spectroscopic and Thermodynamic Data
Spectroscopic analysis provides crucial insights into the bonding and electronic transitions within the molecule.
| Data Type | Parameter | Value | Source |
| Infrared Spectroscopy | Asymmetric Stretch (ν₃) | 710 cm⁻¹ | [1] |
| Symmetric Stretch (ν₁) | 655 cm⁻¹ | [1] | |
| Bending Vibration (ν₂) | 305 cm⁻¹ | [1] | |
| UV-Visible Spectroscopy | Absorption Maximum 1 | 380 nm | [1] |
| Absorption Maximum 2 | 520 nm | [1] | |
| Thermochemistry | Electron Affinity | > 7.0 eV | [1] |
| Calculated Electron Affinity | 7.09 - 7.6 eV | [9][12] | |
| Calculated ΔfH°(g) | -669.47 kJ mol⁻¹ | [12][13][14] |
Experimental and Computational Protocols
The characterization of PtF₆ relies on a combination of synthesis under rigorous conditions, spectroscopic analysis, and advanced computational modeling.
Synthesis of this compound
The primary and most effective method for synthesizing PtF₆ is the direct fluorination of platinum metal.
Protocol:
-
Reactor Preparation: A reactor constructed from a corrosion-resistant material, such as nickel or Monel, is used.
-
Reactant Placement: Pure platinum metal is placed within the reactor.
-
Fluorination: A stream of fluorine (F₂) gas is passed over the platinum metal.
-
Temperature Control: The reactor is heated to a temperature range of 350°C to 600°C.[1] Careful control of the temperature gradient and fluorine flow rate is essential to maximize yield and prevent the formation of lower platinum fluorides.
-
Product Collection: The volatile PtF₆ product is collected in a cold trap downstream from the reactor. Yields can exceed 80% under optimal conditions.[1] An alternative method involves the disproportionation of platinum pentafluoride (PtF₅): 2PtF₅ → PtF₆ + PtF₄.[1][2][11]
Structural and Electronic Characterization
A multi-technique approach is necessary to fully elucidate the structure and electronic properties of PtF₆.
-
X-ray Crystallography: This technique is used to determine the precise solid-state structure, including the orthorhombic crystal system, space group, and the Pt-F bond length of 185 pm.[1][4]
-
Vibrational Spectroscopy (IR and Raman): These methods probe the vibrational modes of the Pt-F bonds. The observed spectra provide definitive identification and are consistent with a highly symmetric octahedral structure.[1][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The successful observation of ¹⁹F and ¹⁹⁵Pt NMR spectra provides strong evidence for a diamagnetic ground state, as paramagnetic species typically lead to extreme line broadening, making signal detection difficult.[6]
-
Computational Chemistry: Quantum chemical calculations are indispensable for understanding the electronic structure.
-
Methodology: DFT and post-Hartree-Fock methods are employed.
-
Critical Inclusion: The inclusion of relativistic effects, particularly spin-orbit coupling (e.g., via ZORA or Dirac-based Hamiltonians), is mandatory to correctly predict the closed-shell ground state and perfect octahedral geometry.[6][9]
-
Verification: Calculated properties, such as vibrational frequencies and electron affinity, are compared with experimental data to validate the theoretical model.
-
Visualized Workflows and Concepts
Conclusion
The electronic configuration of platinum in this compound is a compelling case study in the chemistry of heavy elements. While a simple crystal field model predicts a paramagnetic t₂g³eg¹ configuration for the 5d⁴ Pt⁶⁺ ion, a wealth of experimental data and high-level computational analysis confirms a diamagnetic, closed-shell ground state. This is a direct consequence of strong relativistic spin-orbit coupling, which splits the t₂g orbitals and allows the four 5d electrons to pair in a lower-lying spinor level. This relativistic stabilization prevents Jahn-Teller distortion and enforces the experimentally observed perfect octahedral geometry. For researchers, this underscores the necessity of considering relativistic effects when modeling the properties and reactivity of compounds containing heavy elements.
References
- 1. webqc.org [webqc.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. WebElements Periodic Table » Platinum » this compound [winter.group.shef.ac.uk]
- 4. This compound | High-Purity PF6 Reagent | RUO [benchchem.com]
- 5. quora.com [quora.com]
- 6. Ground state of octahedral this compound - Universidad Andrés Bello [researchers.unab.cl]
- 7. researchgate.net [researchgate.net]
- 8. lookchem.com [lookchem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 13693-05-5 [chemicalbook.com]
- 11. Platinum(VI)_fluoride [chemeurope.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Computational Gas-Phase Formation Enthalpy and Electron Affinity for this compound: Is Gaseous PtF6 Diamagnetic because of a Relativistic Effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Paramagnetism of Platinum Hexafluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the paramagnetic nature of solid platinum hexafluoride (PtF₆), a compound that holds a significant place in the history of chemistry. While its solid-state magnetic properties are well-established, theoretical studies present a contrasting view for its gaseous phase, creating a fascinating area of scientific inquiry. This document provides a comprehensive overview of the theoretical underpinnings of its paramagnetism, the existing scientific debate, and the experimental methodologies used to characterize its magnetic properties.
Introduction to this compound
This compound (PtF₆) is a dark-red, volatile crystalline solid and a powerful oxidizing agent.[1] It is one of the seventeen known binary hexafluorides and is unique as it represents platinum in its highest known oxidation state of +6.[1] Historically, PtF₆ is renowned for its role in the groundbreaking experiment by Neil Bartlett in 1962, where it was used to synthesize the first-ever noble gas compound, xenon hexafluoroplatinate, fundamentally altering the understanding of chemical reactivity.[2]
The Electronic Basis of Paramagnetism in Solid PtF₆
The paramagnetism of solid this compound arises from the electronic configuration of the platinum(VI) ion. In its +6 oxidation state, platinum has a 5d⁴ electron configuration.[1] In the octahedral crystal field created by the six fluoride (B91410) ligands, the d-orbitals split into two energy levels: a lower-energy t₂g triplet and a higher-energy e_g doublet.
According to Hund's rule, for a d⁴ configuration in an octahedral field, the electrons will occupy the orbitals in a way that maximizes the total spin multiplicity. In the case of PtF₆, this results in a high-spin configuration where three electrons occupy the t₂g orbitals and one electron occupies an e_g orbital, leading to a triplet ground state with two unpaired electrons. The presence of these unpaired electrons is the definitive reason for the paramagnetic behavior of solid PtF₆.[1]
The Gaseous Phase Controversy: Paramagnetism vs. Diamagnetism
While the paramagnetism of solid PtF₆ is experimentally supported, a significant point of contention exists regarding its magnetic properties in the gaseous phase. Several computational studies, particularly those that incorporate relativistic effects, predict that gaseous this compound may, in fact, be diamagnetic.
These theoretical models suggest that strong spin-orbit coupling in the heavy platinum atom could lead to a pairing of the d-electrons, resulting in a closed-shell electronic state with no unpaired electrons. This prediction stands in contrast to the established understanding of its solid-state behavior and highlights the complexities in modeling the electronic structure of heavy elements where relativistic effects become prominent. This discrepancy underscores the need for further experimental investigation into the magnetic properties of gaseous PtF₆ to resolve this intriguing scientific question.
Quantitative Data
| Property | Value | Reference |
| Molar Mass | 309.07 g/mol | [1] |
| Appearance | Dark-red crystals | [1] |
| Density | 3.83 g/cm³ | [1] |
| Melting Point | 61.3 °C (142.3 °F; 334.4 K) | [1] |
| Boiling Point | 69.14 °C (156.45 °F; 342.29 K) | [1] |
| Crystal Structure | Orthorhombic | [1] |
| Coordination Geometry | Octahedral (O_h) | [1] |
| Pt-F Bond Length | 185 picometers | [1] |
Experimental Protocols
The determination of the magnetic properties of a compound like this compound relies on established experimental techniques. While specific detailed protocols for PtF₆ are not available, this section outlines the general methodologies for two primary techniques used for such characterization.
Gouy Method for Magnetic Susceptibility
The Gouy method is a classical technique used to measure the magnetic susceptibility of a sample. It involves measuring the apparent change in mass of a sample when it is placed in a magnetic field.
Methodology:
-
Sample Preparation: A powdered solid sample of this compound is packed uniformly into a long, cylindrical Gouy tube.
-
Initial Measurement: The Gouy tube is suspended from a sensitive balance, and its weight is measured in the absence of a magnetic field.
-
Magnetic Field Application: The sample is then positioned between the poles of a powerful electromagnet such that one end of the sample is in a region of high magnetic field strength and the other end is in a region of negligible field strength.
-
Final Measurement: The weight of the sample is measured again in the presence of the magnetic field.
-
Calculation: A paramagnetic substance like solid PtF₆ will be drawn into the magnetic field, leading to an apparent increase in weight. This change in weight is directly proportional to the magnetic susceptibility of the sample. The molar magnetic susceptibility can then be calculated using known formulas that take into account the sample's mass, the strength of the magnetic field, and the dimensions of the sample tube.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR, also known as Electron Spin Resonance (ESR), is a spectroscopic technique that directly detects the presence of unpaired electrons. It is a highly sensitive method for studying paramagnetic species.
Methodology:
-
Sample Preparation: A small, solid sample of this compound is placed in a quartz sample tube.
-
Spectrometer Setup: The sample tube is inserted into the resonant cavity of the EPR spectrometer, which is placed within a strong, uniform magnetic field.
-
Microwave Irradiation: The sample is irradiated with microwaves of a fixed frequency.
-
Magnetic Field Sweep: The external magnetic field is swept over a range of values.
-
Resonance and Detection: At a specific magnetic field strength, the energy of the microwaves matches the energy difference between the spin states of the unpaired electrons. This leads to the absorption of microwave radiation, which is detected and recorded as an EPR spectrum. The characteristics of the spectrum, such as the g-factor and hyperfine splitting, can provide detailed information about the electronic structure and the environment of the unpaired electrons.
Conclusion
The paramagnetism of solid this compound is a well-established property rooted in the d⁴ electronic configuration of the platinum(VI) ion in an octahedral environment. This leads to the presence of two unpaired electrons and a characteristic magnetic behavior. However, the theoretical prediction of diamagnetism for gaseous PtF₆ due to relativistic effects introduces a fascinating layer of complexity and highlights an active area of chemical physics research. While direct quantitative data on the magnetic susceptibility of solid PtF₆ remains elusive in readily available literature, the established experimental techniques of the Gouy method and EPR spectroscopy provide the frameworks for its empirical determination. Further experimental investigation is crucial to reconcile the theoretical predictions with the observed properties of this historically significant and chemically intriguing compound.
References
volatility and physical state of PtF6
An In-depth Technical Guide on the Volatility and Physical State of Platinum Hexafluoride (PtF6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the volatility and physical state of this compound (PtF6), a compound of significant interest due to its powerful oxidizing properties. This document details its physical characteristics, experimental protocols for its synthesis and characterization, and critical safety considerations for handling.
Physical and Chemical Properties
This compound is a dark-red crystalline solid at standard conditions.[1] It is a highly volatile compound that readily sublimes to form a red vapor.[2] This volatility is a key characteristic, influencing its handling, storage, and reactivity. PtF6 is renowned for being one of the most potent oxidizing agents known, capable of oxidizing substances like xenon and molecular oxygen.[1][2] It reacts violently with water.[3]
Data Presentation: Physical Properties of PtF6
The following table summarizes the key quantitative data regarding the physical state and volatility of this compound.
| Property | Value | Source(s) |
| Physical State | Dark-red crystalline solid | [1] |
| Molecular Formula | PtF6 | [1] |
| Molar Mass | 309.07 g/mol | [1] |
| Melting Point | 61.3 °C (142.3 °F; 334.4 K) | [1] |
| Boiling Point | 69.14 °C (156.45 °F; 342.29 K) | [1] |
| Density | 3.83 g/cm³ | [1] |
| Vapor Pressure | 29 Torr at 0°C96 Torr at 21°C922 mmHg at 25°C | [3][4] |
| Crystal Structure | Orthorhombic | [2] |
| Space Group | Pnma | [2] |
| Molecular Geometry | Octahedral (Oₕ) | [2] |
Experimental Protocols
Synthesis of this compound
The primary and most effective method for the synthesis of PtF6 is the direct fluorination of platinum metal.[1]
Materials and Equipment:
-
Platinum metal sponge or powder
-
Fluorine gas (high purity)
-
Nickel or Monel reaction tube
-
Tube furnace capable of reaching at least 600°C
-
Gas flow controllers
-
Cold trap (liquid nitrogen)
-
Inert gas supply (e.g., Nitrogen or Argon)
-
Appropriate vacuum line and pressure gauges
Procedure:
-
A sample of platinum metal is placed within the nickel or Monel reaction tube.
-
The system is purged with a dry, inert gas to remove any atmospheric moisture and oxygen.
-
The reaction tube is heated to the reaction temperature, typically between 350°C and 600°C.[2]
-
A controlled flow of fluorine gas is passed over the heated platinum metal. The reaction is exothermic and proceeds according to the equation: Pt(s) + 3F₂(g) → PtF₆(g).
-
The gaseous PtF6 product is carried out of the reaction zone by the fluorine gas stream.
-
The product is collected by condensation in a cold trap maintained at a low temperature (e.g., with liquid nitrogen).
-
Any unreacted fluorine gas is passed through a scrubber to neutralize it before venting.
-
The collected solid PtF6 can be purified by fractional distillation under vacuum.
An alternative, though less common, laboratory-scale synthesis involves the disproportionation of platinum pentafluoride (PtF₅): 2PtF₅(s) → PtF₆(g) + PtF₄(s).[2]
Determination of Melting Point
The melting point of PtF6 can be determined using a capillary tube method in a controlled environment due to its reactivity and volatility.
Materials and Equipment:
-
Purified PtF6 crystals
-
Inert atmosphere glovebox or dry box
-
Capillary tubes (sealed at one end)
-
Melting point apparatus with a controlled heating rate
-
Thermometer or digital temperature probe
Procedure:
-
Inside an inert atmosphere glovebox, a small amount of crystalline PtF6 is carefully loaded into a capillary tube.
-
The capillary tube is sealed to prevent the sublimation of PtF6 and its reaction with atmospheric moisture.
-
The sealed capillary tube is placed in the heating block of a melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature at which the first sign of liquid formation is observed and the temperature at which the last crystal melts are recorded as the melting point range.
Determination of Boiling Point
Due to its low boiling point and high volatility, the boiling point of PtF6 can be determined using a micro-scale method within a sealed apparatus.
Materials and Equipment:
-
A small sample of purified PtF6
-
A small, sealable reaction vial or tube
-
A micro-reflux condenser
-
A precision thermometer or thermocouple
-
A controlled heating mantle or oil bath
Procedure:
-
A small, known quantity of PtF6 is placed in the reaction vial under an inert atmosphere.
-
The micro-reflux condenser is attached, and the apparatus is sealed.
-
The vial is gently heated.
-
The temperature is carefully monitored. The boiling point is the temperature at which a steady reflux of the liquid is observed, and the temperature of the vapor remains constant.
Measurement of Vapor Pressure
The vapor pressure of PtF6 can be measured using a static or effusion method. A static method involves measuring the pressure of the vapor in equilibrium with the solid at a given temperature.
Materials and Equipment:
-
A sample of purified PtF6
-
A high-vacuum system
-
A temperature-controlled sample chamber
-
A capacitance manometer or other sensitive pressure gauge
-
A thermostat bath for precise temperature control
Procedure:
-
A small sample of PtF6 is placed in the sample chamber.
-
The system is evacuated to a high vacuum to remove any residual gases.
-
The sample chamber is then isolated from the vacuum pump.
-
The temperature of the sample is controlled using the thermostat bath.
-
As the PtF6 sublimes, the pressure inside the chamber will increase and eventually stabilize.
-
The equilibrium pressure at a given temperature is recorded as the vapor pressure.
-
This process is repeated at various temperatures to obtain a vapor pressure curve.
Visualizations
Logical Relationship of PtF6 Synthesis
Caption: Workflow for the synthesis of this compound.
Phase Transitions of PtF6
Caption: Phase transitions of this compound.
Safety and Handling
This compound is a hazardous material and must be handled with extreme caution in a well-ventilated fume hood or a glovebox. It is a powerful oxidizing agent and can react explosively with organic materials and water.[3] Personnel handling PtF6 must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. A safety data sheet (SDS) should be consulted for detailed handling and emergency procedures. Due to its high reactivity with moisture, all glassware and equipment must be scrupulously dried before use.
References
The Pivotal Role of Platinum Hexafluoride in Overturning the Doctrine of Noble Gas Inertness
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
For much of chemical history, the noble gases were considered the epitome of chemical inertness, a fundamental tenet taught and accepted by the scientific community. This long-held doctrine was shattered in 1962 through a groundbreaking experiment conducted by Neil Bartlett. The key to this revolutionary discovery was the remarkable oxidizing power of platinum hexafluoride (PtF6). This technical guide provides an in-depth exploration of the pivotal role of PtF6 in the synthesis of the first noble gas compound, thereby opening a new and unforeseen chapter in chemistry. We will delve into the properties of this unique reagent, the logical framework and experimental protocol of Bartlett's seminal work, and the profound implications of its outcome.
Introduction: The Paradigm of Inertness
The noble gases (Group 18 of the periodic table) were historically deemed "inert" due to their completely filled valence electron shells, which conferred exceptional stability.[1] This electronic configuration, characterized by high ionization energies and near-zero electron affinities, was believed to preclude them from forming stable chemical compounds.[1] While theoretical chemists like Linus Pauling had speculated as early as 1933 that the heavier noble gases might react with highly electronegative elements, there was no empirical evidence to support this.[1][2] The prevailing belief in their non-reactivity was a cornerstone of chemical bonding theories for decades.[3]
This compound: A Uniquely Potent Oxidizing Agent
This compound (PtF6) is a dark-red, volatile crystalline solid that sublimes into a red gas.[4][5][6] It is one of the most powerful oxidizing agents known, a property central to its historic role.[5][6] PtF6 is also a strong fluorinating agent.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | PtF6 |
| Molar Mass | 309.07 g/mol [4][5] |
| Appearance | Dark-red crystalline solid[4][5] |
| Melting Point | 61.3 °C[4][5][7] |
| Boiling Point | 69.14 °C[4][5][7] |
| Density | 3.83 g/cm³[4][7] |
| Molecular Geometry | Octahedral[4][5] |
| Pt-F Bond Length | 185 picometers[4][5] |
The Genesis of a Revolution: Bartlett's Oxygen Experiment
The journey to disproving noble gas inertness began with an ancillary discovery. In 1961, Neil Bartlett and his graduate student, Derek Lohmann, were investigating the properties of this compound at the University of British Columbia.[8] They observed that PtF6 gas reacted with atmospheric oxygen to produce a red solid.[8][9] Through careful analysis, they identified this compound as dioxygenyl hexafluoroplatinate, with the formula O₂⁺[PtF₆]⁻.[3][6][8] This was a remarkable finding in itself, as it demonstrated that PtF6 was a powerful enough oxidizing agent to strip an electron from the relatively stable dioxygen molecule.[8]
The Crucial Insight: A Comparison of Ionization Energies
The formation of O₂⁺[PtF₆]⁻ led Bartlett to a critical realization. He knew the first ionization energy of molecular oxygen (the energy required to remove one electron) and compared it to the first ionization energy of xenon. The values were strikingly similar.[1][2]
Table 2: Comparative Quantitative Data
| Species | First Ionization Energy (kJ/mol) | Electron Affinity of PtF₆ (eV) |
| **Molecular Oxygen (O₂) ** | 1165 - 1175[1][2][10] | \multirow{2}{*}{~7.6 - 8.0[11][12][13]} |
| Xenon (Xe) | 1170[1][2][14] |
Bartlett hypothesized that if PtF6 could oxidize O₂, it should also be capable of oxidizing xenon.[8][9] This logical leap, based on the comparable ionization energies, set the stage for his historic experiment.
Figure 1: Logical progression leading to Bartlett's xenon experiment.
Experimental Protocols: The Synthesis of a Noble Gas Compound
On March 23, 1962, Neil Bartlett conducted a simple yet elegant experiment that would forever change the landscape of chemistry.[3][15]
Initial Room Temperature Synthesis
-
Apparatus: A simple glass apparatus was used, consisting of two connected chambers separated by a break-seal.[8]
-
Reactants:
-
Procedure:
-
The apparatus was evacuated to remove any air or moisture.
-
The break-seal between the two chambers was broken, allowing the two gases to mix at room temperature.[16]
-
-
Observation: Upon mixing, an immediate reaction occurred, resulting in the formation of an orange-yellow solid that coated the walls of the reaction vessel.[16][17] This solid was the first-ever compound of a noble gas.[15][18]
Controlled Low-Temperature Synthesis
Subsequent, more controlled preparations of xenon hexafluoroplatinate have utilized low-temperature techniques to moderate the reaction.[19][20]
-
Apparatus: A reaction vessel capable of being cooled to cryogenic temperatures.
-
Reactants and Solvent: Gaseous solutions of xenon and this compound in sulfur hexafluoride (SF₆), which acts as an inert solvent.[19]
-
Procedure:
Figure 2: Experimental workflow for the initial synthesis of xenon hexafluoroplatinate.
The Product and Its Implications
Bartlett initially proposed the formula for his new compound as Xe⁺[PtF₆]⁻.[14] While this was a monumental discovery, further research indicated that the product was more complex, likely a mixture of related salts such as [XeF]⁺[PtF₅]⁻ and [XeF]⁺[Pt₂F₁₁]⁻.[1][3][19]
Conclusion
The disproval of noble gas inertness stands as a testament to the power of observation, logical deduction, and the courage to challenge established scientific dogma. This compound, by virtue of its extraordinary oxidizing strength, was the indispensable tool that allowed Neil Bartlett to bridge the gap between theoretical speculation and experimental reality. The reaction between xenon and PtF6 was not merely the creation of a new compound; it was the dismantling of a paradigm, opening up a new and fertile field of chemical research that continues to be explored today.
References
- 1. Noble gas compound - Wikipedia [en.wikipedia.org]
- 2. Inert Gas Compounds? But How Can That Be? [quirkyscience.com]
- 3. International Historic Chemical Landmark | UBC Chemistry [chem.ubc.ca]
- 4. webqc.org [webqc.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Platinum(VI)_fluoride [chemeurope.com]
- 7. Cas 13693-05-5,this compound | lookchem [lookchem.com]
- 8. acs.org [acs.org]
- 9. acs.org [acs.org]
- 10. The first ionization energy of the oxygen molecule is the - Brown 14th Edition Ch 7 Problem 100 [pearson.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Electron affinity of this compound (Journal Article) | ETDEWEB [osti.gov]
- 14. Xenon - Wikipedia [en.wikipedia.org]
- 15. On This Day - Mar 23 : First noble gas reaction | Resource | RSC Education [edu.rsc.org]
- 16. quora.com [quora.com]
- 17. grokipedia.com [grokipedia.com]
- 18. The Reactive Noble Gases | Invention & Technology Magazine [inventionandtech.com]
- 19. Xenon hexafluoroplatinate - Wikipedia [en.wikipedia.org]
- 20. webqc.org [webqc.org]
- 21. Neil Bartlett (chemist) - Wikipedia [en.wikipedia.org]
The Dawn of Noble Gas Chemistry: An In-depth Technical Guide to the Early Experimental Studies of Platinum Hexafluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational experimental studies of platinum hexafluoride (PtF₆), a molecule that fundamentally reshaped the landscape of chemistry. Its synthesis and subsequent reactions, particularly with xenon, shattered the long-held belief in the inertness of noble gases, paving the way for a new field of chemical research. This document provides a comprehensive overview of the early work on PtF₆, presenting key data, detailed experimental methodologies reconstructed from seminal reports, and visual representations of the critical experimental workflows.
Physical and Chemical Properties of this compound
This compound is a dark-red, volatile solid that sublimes into a red gas.[1] It is a powerful oxidizing and fluorinating agent.[1][2] The molecule adopts an octahedral geometry in both its solid and gaseous states.[1][3]
| Property | Value |
| Formula | PtF₆ |
| Molar Mass | 309.07 g/mol [1] |
| Appearance | Dark-red crystals[1] |
| Melting Point | 61.3 °C (142.3 °F; 334.4 K)[1] |
| Boiling Point | 69.14 °C (156.45 °F; 342.29 K)[1] |
| Density | 3.83 g/cm³[1] |
| Crystal Structure | Orthorhombic[1] |
| Pt-F Bond Length | 185 picometers[1][3] |
Key Early Experiments
The early research on this compound is marked by two pivotal experiments: its initial synthesis and its revolutionary reaction with xenon.
The First Synthesis of this compound
The first successful synthesis of this compound was achieved through the direct reaction of elemental fluorine with platinum metal.[1][2] This method remains a primary route for its preparation. An alternative method involves the disproportionation of platinum pentafluoride (PtF₅).[1]
Experimental Protocol: Synthesis of this compound via Direct Fluorination
Disclaimer: This protocol is a reconstruction based on early experimental descriptions and should be approached with rigorous safety precautions in a specialized laboratory setting.
Objective: To synthesize this compound by the direct fluorination of platinum metal.
Materials:
-
Platinum metal (sponge or foil)
-
Fluorine gas (F₂)
-
Nickel or Monel reaction tube
Apparatus:
-
A flow-through reactor made of nickel or Monel, capable of withstanding high temperatures and corrosive fluorine gas.
-
A system for controlling the flow rate of fluorine gas.
-
A heating element capable of reaching and maintaining temperatures between 350°C and 600°C.[3]
-
A cold trap to collect the volatile this compound product.
Procedure:
-
Place the platinum metal within the nickel or Monel reaction tube.
-
Heat the reactor to the reaction temperature, typically in the range of 350°C to 600°C.[3] A patent from 1959 suggests temperatures of 900 to 1100 °C.[4]
-
Introduce a controlled flow of fluorine gas over the heated platinum metal.
-
The volatile this compound product is carried by the gas stream out of the reactor.
-
Collect the PtF₆ product in a cold trap, cooled with a suitable coolant (e.g., liquid nitrogen), where it will desublimate as a dark-red solid.
-
Handle the product with extreme care under an inert, dry atmosphere due to its high reactivity and toxicity.
The Landmark Reaction with Xenon
In 1962, Neil Bartlett conducted a groundbreaking experiment that demonstrated the reactivity of noble gases.[5] Having previously synthesized dioxygenyl hexafluoroplatinate (O₂⁺[PtF₆]⁻), he noted the similarity between the first ionization potential of molecular oxygen and xenon.[6] This led him to hypothesize that this compound could also oxidize xenon.
Experimental Protocol: The Reaction of this compound with Xenon
Disclaimer: This protocol is a reconstruction of Neil Bartlett's historic experiment and should only be considered for historical and educational purposes. Handling of PtF₆ requires specialized equipment and expertise.
Objective: To observe the reaction between this compound and xenon gas.
Materials:
-
This compound (PtF₆), a red gas at room temperature.
-
Xenon (Xe), a colorless gas.
Apparatus:
-
A glass apparatus consisting of two adjoining containers separated by a breakable seal.[7]
Procedure:
-
Introduce this compound gas into one of the containers. The gas will appear red.
-
Introduce xenon gas into the adjoining container. The gas is colorless.
-
Once the apparatus is set up, break the seal separating the two containers to allow the gases to mix.
-
Observe the immediate interaction between the red PtF₆ gas and the colorless Xe gas. An orange-yellow solid precipitate, initially formulated as xenon hexafluoroplatinate (Xe⁺[PtF₆]⁻), will form instantly.[7][8][9][10]
Subsequent studies have shown that the product of this reaction is more complex than initially proposed, likely a mixture of several compounds.[6]
The Precursor Experiment: Synthesis of Dioxygenyl Hexafluoroplatinate
Bartlett's decision to react this compound with xenon was predicated on his earlier work with molecular oxygen. He had discovered that PtF₆ was a powerful enough oxidizing agent to react with oxygen to form dioxygenyl hexafluoroplatinate (O₂⁺[PtF₆]⁻).[5][11]
Experimental Protocol: Synthesis of Dioxygenyl Hexafluoroplatinate
Disclaimer: This protocol is a reconstruction based on early reports and requires expert handling of hazardous materials.
Objective: To synthesize dioxygenyl hexafluoroplatinate by reacting oxygen with this compound.
Materials:
-
This compound (PtF₆)
-
Oxygen gas (O₂)
Procedure:
-
React gaseous this compound with oxygen gas at room temperature.
-
The reaction proceeds to yield a red solid, dioxygenyl hexafluoroplatinate.[12]
An alternative synthesis involves the reaction of a mixture of oxygen and fluorine gas on a platinum sponge at 450 °C.[11]
Conclusion
The early experimental studies on this compound were not merely an exploration of a new chemical compound; they were a catalyst for a paradigm shift in chemistry. The synthesis of PtF₆ and the subsequent discovery of its extraordinary oxidizing power, culminating in the formation of the first noble gas compound, underscore the importance of experimental curiosity and the willingness to challenge established scientific dogma. The work of Neil Bartlett and his predecessors laid the groundwork for the rich and ongoing field of noble gas chemistry, with implications for our understanding of chemical bonding and reactivity. This guide serves as a testament to these pioneering efforts and as a resource for researchers and scientists who continue to build upon this foundational knowledge.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Platinum(VI)_fluoride [chemeurope.com]
- 3. webqc.org [webqc.org]
- 4. This compound AND METHOD OF FLUORINATING PLUTONIUM CONTAINING MIXTURES THERE-WITH (Patent) | OSTI.GOV [osti.gov]
- 5. International Historic Chemical Landmark | UBC Chemistry [chem.ubc.ca]
- 6. Xenon hexafluoroplatinate - Wikipedia [en.wikipedia.org]
- 7. acs.org [acs.org]
- 8. grokipedia.com [grokipedia.com]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. Dioxygenyl hexafluoroplatinate - Wikipedia [en.wikipedia.org]
- 12. eccl.ijs.si [eccl.ijs.si]
An In-depth Technical Guide on the Theoretical versus Experimental Structure of Platinum Hexafluoride (PtF6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular and crystal structure of Platinum Hexafluoride (PtF6), contrasting experimentally determined parameters with theoretical predictions. The document details the methodologies of key experimental techniques and presents quantitative data in structured tables for comparative analysis.
Introduction
This compound (PtF6) is a powerful oxidizing agent and a compound of significant interest in inorganic chemistry.[1][2] Its structure has been the subject of numerous experimental and theoretical investigations, revealing a fascinating interplay of relativistic effects and electron correlation that dictates its geometry. This guide will explore the nuances of its structure, providing a clear comparison between experimental findings and computational models.
Experimental Determination of the Structure of PtF6
The structure of PtF6 has been elucidated in both the gaseous and solid states using various experimental techniques.
2.1. Gas-Phase Structure: Electron Diffraction
In the gaseous state, the molecular structure of PtF6 has been determined by electron diffraction.[3][4] This technique provides information about the equilibrium geometry of the molecule, including bond lengths and angles.
2.2. Solid-State Structure: X-ray Crystallography
In the solid state, the crystal and molecular structure of PtF6 has been determined by X-ray crystallography.[2] This method provides precise atomic coordinates within the crystal lattice, allowing for the determination of bond lengths, bond angles, and the overall crystal packing.
Theoretical Modeling of the Structure of PtF6
The theoretical investigation of PtF6's structure is complicated by the presence of the heavy platinum atom, which necessitates the inclusion of relativistic effects in the calculations.
3.1. The Jahn-Teller Effect and Initial Predictions
Early theoretical models, which did not fully account for relativistic effects, predicted a distortion from a perfect octahedral geometry.[5][6] This prediction was based on the electronic configuration of Pt(VI) (a d⁴ metal center), which, in an octahedral field, would have a partially filled t2g orbital set, making it susceptible to a Jahn-Teller distortion to a lower symmetry structure, such as D4h.[5]
3.2. The Role of Relativistic Effects and Spin-Orbit Coupling
More sophisticated computational models that incorporate relativistic effects, particularly spin-orbit coupling, have provided a more accurate description of PtF6's structure.[5][7] These calculations have shown that spin-orbit coupling is a significant factor that counteracts the Jahn-Teller distortion, stabilizing the ideal octahedral (Oh) geometry.[5][7] These relativistic calculations are in much better agreement with the experimental data.[5]
Data Presentation: A Comparative Summary
The following tables summarize the quantitative data obtained from both experimental and theoretical studies on the structure of PtF6.
Table 1: Experimental and Theoretical Pt-F Bond Lengths in PtF6
| Method | State | Pt-F Bond Length (pm) | Reference(s) |
| X-ray Crystallography | Solid | 185 | [1][2] |
| Gas-Phase Electron Diffraction | Gas | 185.2 ± 0.2 | [3][4] |
| Relativistic DFT (LDA) | Theoretical | 185.08 | [5] |
Table 2: Experimentally Determined Crystal Structure of PtF6
| Parameter | Value | Reference(s) |
| Crystal System | Orthorhombic | [1][2] |
| Space Group | Pnma | [1][2] |
| Pearson Symbol | oP28 | [2] |
Experimental Protocols
5.1. Gas-Phase Electron Diffraction (GED)
The gas-phase electron diffraction experiments for PtF6 involved the following general steps:
-
A sample of PtF6 was vaporized.[3]
-
A high-energy beam of electrons was directed through the vapor.
-
The electrons were scattered by the molecules, producing a diffraction pattern.
-
This diffraction pattern was recorded on photographic plates or a digital detector.
-
The analysis of the diffraction pattern, which consists of concentric rings, allowed for the determination of the internuclear distances within the molecule.
In some studies, the sample was obtained by heating the salt O2PtF6 to produce a vapor of PtF6 and O2.[3][4]
5.2. X-ray Crystallography
The determination of the crystal structure of PtF6 by X-ray crystallography would have followed these general procedures:
-
A single crystal of PtF6 was grown.
-
The crystal was mounted on a goniometer and placed in an X-ray diffractometer.
-
The crystal was irradiated with a monochromatic beam of X-rays.
-
The diffracted X-rays were detected, and their intensities were measured at various angles.
-
The resulting diffraction data were used to calculate an electron density map of the crystal, from which the positions of the platinum and fluorine atoms were determined.
Visualization of the Logical Relationship
The following diagram illustrates the logical flow from theoretical predictions to experimental verification of the structure of PtF6.
Caption: Logical flow from theoretical predictions to experimental verification of PtF6 structure.
Conclusion
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. webqc.org [webqc.org]
- 3. Gas-phase molecular structures of third row transition-metal hexafluorides WF6, ReF6, OsF6, IrF6, and PtF6. An electron-diffraction and ab initio study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. repositorio.uchile.cl [repositorio.uchile.cl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Platinum Hexafluoride (PtF₆): A Comprehensive Technical Analysis of Molecular Geometry via VSEPR Theory
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of platinum hexafluoride (PtF₆), a compound of significant interest due to its extreme oxidizing power and its historical role in challenging the chemical inertness of noble gases.[1][2] The core focus of this document is the elucidation of its molecular structure through the lens of Valence Shell Electron Pair Repulsion (VSEPR) theory, corroborated by experimental data. This compound is a dark-red, volatile crystalline solid that sublimes into a red vapor.[1][3][4] It is recognized as one of the most powerful oxidizing agents and a strong fluorinating agent.[2][3]
VSEPR Theory and the Prediction of Octahedral Geometry
The molecular geometry of this compound is a classic example of the predictive power of VSEPR theory for molecules with a central atom from the d-block. The theory posits that electron pairs in the valence shell of a central atom will arrange themselves to minimize electrostatic repulsion, thereby determining the molecule's geometry.
The application of VSEPR theory to PtF₆ follows a systematic process:
-
Identify the Central Atom: In PtF₆, the platinum (Pt) atom is the central atom.
-
Determine Valence Electrons: Platinum is in Group 10 of the periodic table. For simplicity in VSEPR, in its +6 oxidation state, we consider the six valence electrons participating in bonding with fluorine. Each of the six fluorine atoms contributes one electron for a single covalent bond.
-
Count Electron Pairs: The central platinum atom forms single bonds with six fluorine atoms. This results in six bonding pairs of electrons.
-
Identify Lone Pairs: There are no non-bonding valence electrons (lone pairs) on the central platinum atom.
-
Apply VSEPR Formula: The molecule fits the AX₆E₀ classification, where 'A' is the central atom, 'X' represents the bonded atoms, and 'E' denotes lone pairs on the central atom.
-
Predict Geometry: For an AX₆ configuration, VSEPR theory predicts an octahedral arrangement of electron pairs to maximize the distance between them. This leads to a perfect octahedral molecular geometry, with the fluorine atoms positioned at the vertices of the octahedron and the platinum atom at its center. The predicted bond angles between any two adjacent fluorine atoms are 90°.[1]
This theoretical prediction is strongly supported by experimental evidence, which confirms the octahedral geometry of PtF₆ in both its gaseous and solid states.[1][2][3]
Physicochemical and Structural Properties
Experimental characterization has provided precise data on the properties of this compound. These quantitative findings, summarized in the table below, confirm the theoretical predictions and provide a deeper understanding of the compound's nature.
| Property | Value | Citation(s) |
| Molecular Formula | PtF₆ | [2][3] |
| Molar Mass | 309.07 g/mol | [1][3] |
| Appearance | Dark-red crystalline solid | [1][2][3] |
| Molecular Geometry | Octahedral (Oₕ point group) | [1][2][5] |
| Pt-F Bond Length | 185 picometers | [1][3] |
| F-Pt-F Bond Angle | 90° | [1] |
| Melting Point | 61.3 °C (334.4 K) | [1][3][6] |
| Boiling Point | 69.14 °C (342.29 K) | [1][3][6] |
| Density | 3.83 g/cm³ | [1][3][6] |
| Crystal Structure | Orthorhombic (space group: Pnma) | [1][3] |
Experimental Protocols
The synthesis and structural verification of this compound require specialized techniques due to the high reactivity and hazardous nature of the compound and its precursors.
Synthesis of this compound
The primary and most effective method for synthesizing PtF₆ is the direct fluorination of pure platinum metal.[2][3]
-
Reaction: Pt(s) + 3F₂(g) → PtF₆(s)
-
Methodology:
-
A sample of pure platinum metal is placed within a reactor constructed from a corrosion-resistant material, such as nickel or Monel.
-
The system is purged with an inert gas to remove atmospheric contaminants.
-
A controlled flow of pure fluorine gas (F₂) is introduced into the reactor.
-
The reactor is heated to a temperature range of 350°C to 600°C to initiate the reaction.[1]
-
The product, this compound, is a volatile solid and is collected in a cold trap downstream from the reactor. Careful control of temperature and fluorine flow rates is crucial for achieving high yields, which can exceed 80%.[1]
-
An alternative, though less direct, laboratory method involves the disproportionation of platinum pentafluoride (PtF₅) upon heating.[1][2]
-
Reaction: 2PtF₅(s) → PtF₆(g) + PtF₄(s)
Structural Characterization
The definitive determination of the molecular structure of PtF₆ relies on spectroscopic and diffraction techniques.
-
X-ray Crystallography: This is the principal method for determining the solid-state structure. Single-crystal X-ray diffraction analysis provides precise measurements of the Pt-F bond lengths (185 pm) and confirms the octahedral arrangement of the fluorine atoms around the central platinum atom within the orthorhombic crystal lattice.[1]
-
Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy are used to identify the compound through its characteristic vibrational modes. The spectra for PtF₆ are consistent with an Oₕ symmetry, providing further evidence for its perfect octahedral shape in the absence of distortions.[1]
Conclusion
This compound serves as an exemplary case study for the application of VSEPR theory to predict the geometry of transition metal compounds. The theoretical AX₆ model accurately forecasts an octahedral structure with 90° bond angles. This prediction is unequivocally confirmed by robust experimental data from X-ray crystallography and vibrational spectroscopy. The compound's unique properties as a powerful oxidant are intrinsically linked to its electronic structure and the high oxidation state of platinum, all within this highly symmetric molecular framework. A thorough understanding of its synthesis and structural characteristics is essential for its safe handling and application in advanced chemical research.
References
understanding the +6 oxidation state of platinum
An In-depth Technical Guide to the +6 Oxidation State of Platinum
For Researchers, Scientists, and Drug Development Professionals
Abstract
The +6 oxidation state of platinum represents one of the highest and most challenging oxidation states for this noble metal. Primarily exemplified by platinum hexafluoride (PtF₆), this state is characterized by extreme oxidizing power and high reactivity. The synthesis of PtF₆ in 1962 and its subsequent reaction with xenon by Neil Bartlett fundamentally altered the understanding of chemical bonding, proving that noble gases are not entirely inert. This guide provides a comprehensive technical overview of the synthesis, characterization, physicochemical properties, and reactivity of platinum in its +6 oxidation state. It includes detailed experimental protocols, tabulated quantitative data for easy reference, and visualizations of key chemical processes and relationships to support advanced research and development.
Synthesis of Platinum(VI) Compounds
The synthesis of compounds featuring platinum in the +6 oxidation state is challenging due to the extreme conditions required. This compound (PtF₆) remains the most well-characterized example. There are two primary methods for its preparation.
1.1. Direct Fluorination of Platinum Metal This is the most common and preferred method for synthesizing PtF₆. The process involves the direct reaction of high-purity platinum metal with an excess of fluorine gas at elevated temperatures.
-
Reaction: Pt(s) + 3F₂(g) → PtF₆(g)
-
Conditions: The reaction is typically carried out in a nickel or Monel reactor at temperatures ranging from 350°C to 600°C. Careful control of the fluorine flow rate and temperature is crucial to achieve high yields, which can exceed 80%.
1.2. Disproportionation of Platinum Pentafluoride (PtF₅) An alternative laboratory-scale synthesis involves the thermal disproportionation of platinum pentafluoride (PtF₅). This method produces this compound and platinum tetrafluoride (PtF₄) as a byproduct.
-
Reaction: 2PtF₅(s) → PtF₆(g) + PtF₄(s)
-
Precursor Synthesis: The required PtF₅ can be prepared by fluorinating platinum(II) chloride (PtCl₂).
-
2PtCl₂ + 5F₂ → 2PtF₅ + 2Cl₂
-
Experimental Protocols
Working with platinum(VI) compounds, particularly PtF₆, requires specialized equipment and stringent safety protocols due to their high reactivity, volatility, and toxicity.
2.1. Synthesis of this compound (PtF₆)
This protocol is based on the direct fluorination method.
-
Objective: To synthesize PtF₆ via the gas-phase reaction of platinum metal and fluorine.
-
Materials:
-
High-purity platinum metal sponge or wire.
-
High-purity fluorine gas (F₂).
-
Carrier gas: Dry nitrogen (N₂) or argon (Ar).
-
-
Equipment:
-
Fluorine-resistant reactor tube (e.g., made of Monel or nickel).
-
Tube furnace capable of reaching at least 600°C.
-
Gas flow controllers for F₂ and carrier gas.
-
Cold trap (e.g., U-tube) cooled with liquid nitrogen (-196°C) or a dry ice/acetone slush (-78°C).
-
Vacuum line and pump.
-
All components must be thoroughly cleaned, passivated with a dilute stream of F₂ gas, and dried before use to remove any traces of moisture or organic contaminants.
-
-
Methodology:
-
Place the platinum metal inside the central hot zone of the reactor tube.
-
Assemble the apparatus, connecting the gas inlets, reactor, and a cold trap in series. Ensure all connections are leak-tight.
-
Purge the entire system with the inert carrier gas to remove air and moisture.
-
Heat the furnace to the target temperature (e.g., 400°C).
-
Once the temperature is stable, introduce a controlled flow of fluorine gas, diluted with the inert carrier gas, over the platinum metal.
-
The volatile, red PtF₆ gas forms and is carried downstream by the gas flow.
-
Collect the PtF₆ product as a dark-red solid by cryo-condensation in the cold trap cooled with liquid nitrogen.
-
After the reaction is complete, stop the fluorine flow and cool the furnace while maintaining the inert gas flow.
-
The collected PtF₆ can be purified by fractional distillation under vacuum.
-
-
Safety Precautions:
-
This experiment must be conducted in a dedicated, well-ventilated fume hood.
-
Fluorine gas is extremely toxic and corrosive. Specialized handling procedures and emergency response plans are mandatory.
-
Personal Protective Equipment (PPE) including a face shield, and gloves resistant to F₂ and HF (which forms on contact with moisture) must be worn.
-
Ensure an HF scrubbing system is in place for the exhaust gas stream.
-
2.2. Characterization Protocols
Characterization of PtF₆ is challenging due to its reactivity and moisture sensitivity. All sample handling must be performed under an inert, dry atmosphere (e.g., in a glovebox or using a vacuum line).
-
X-ray Diffraction (XRD):
-
Objective: To determine the crystal structure and Pt-F bond lengths.
-
Methodology: A single crystal of PtF₆ must be grown, typically by slow sublimation in a sealed capillary tube made of quartz or a fluorine-resistant material. The capillary is then mounted on a goniometer, cooled by a cryostream (e.g., at 100 K) to reduce thermal motion and vapor pressure, and analyzed using a single-crystal X-ray diffractometer.[1] Powder XRD can also be used for phase identification, requiring the sample to be loaded into a capillary in a glovebox.[1]
-
-
Vibrational Spectroscopy (Raman/IR):
-
Objective: To confirm the octahedral structure and identify fundamental vibrational frequencies.
-
Methodology:
-
Infrared (IR) Spectroscopy: The IR spectrum of gaseous PtF₆ can be recorded using a gas cell with windows transparent in the IR region (e.g., AgCl or KBr). The cell must be passivated and filled under vacuum.[2][3]
-
Raman Spectroscopy: Due to the intense color of PtF₆, obtaining a Raman spectrum is difficult as the compound may decompose under laser irradiation.[3] If attempted, a low-power laser and a cooled sample are recommended.
-
-
Physicochemical and Structural Properties
The properties of PtF₆ are a direct reflection of platinum's +6 oxidation state. It is a dark-red volatile solid that sublimes to form a red gas.[3]
Table 1: Physical Properties of this compound (PtF₆)
| Property | Value | Reference(s) |
| Formula Weight | 309.07 g/mol | |
| Appearance | Dark-red crystalline solid | [3] |
| Melting Point | 61.3 °C (334.4 K) | |
| Boiling Point | 69.14 °C (342.29 K) | |
| Density | 3.83 g/cm³ |
Table 2: Structural and Spectroscopic Data for this compound (PtF₆)
| Parameter | Value / Description | Reference(s) |
| Coordination Geometry | Octahedral (Oₕ) | |
| Electronic State | Paramagnetic (triplet ground state) | [3] |
| Pt-F Bond Length | 185 picometers | |
| Crystal Structure | Orthorhombic, Space group Pnma | |
| IR Active Frequencies (f₁ᵤ) | 705 cm⁻¹, 273 cm⁻¹ | [2] |
| Raman Active Frequencies | 655 cm⁻¹ (a₁₉), 601 cm⁻¹ (e₉), 242 cm⁻¹ (f₂₉) | [2] |
Chemical Reactivity and Significance
PtF₆ is one of the most powerful oxidizing and fluorinating agents known.[3] Its reactivity is central to its chemical importance. With only four d-electrons, it readily accepts electrons to achieve a more stable configuration.[3]
4.1. Oxidation of Xenon The reaction of PtF₆ with xenon, performed by Neil Bartlett in 1962, was a landmark achievement in chemistry. It demonstrated that noble gases could form stable chemical compounds.[3] Bartlett observed that the first ionization energy of molecular oxygen (O₂) was very close to that of xenon (Xe). Having already synthesized dioxygenyl hexafluoroplatinate (O₂⁺[PtF₆]⁻), he correctly predicted that PtF₆ could also oxidize xenon.
-
Reaction: Xe(g) + PtF₆(g) → "XePtF₆"(s)
-
Significance: This discovery opened the entire field of noble gas chemistry. Subsequent analysis has shown the product is not a simple salt but a mixture of compounds like [XeF]⁺[PtF₅]⁻ and [XeF]⁺[Pt₂F₁十一章]⁻.
4.2. Other Key Reactions
-
Reaction with Oxygen: PtF₆ reacts with molecular oxygen to form dioxygenyl hexafluoroplatinate, the first compound containing the O₂⁺ cation.[3]
-
O₂(g) + PtF₆(g) → [O₂]⁺[PtF₆]⁻(s)
-
-
Hydrolysis: It reacts vigorously and completely with water.
-
Fluorination: As a strong fluorinating agent, it reacts with many elements and compounds, often explosively.
Visualizations of Key Processes
The following diagrams illustrate the synthesis and key reactivity of platinum(VI) hexafluoride.
Caption: Synthesis pathways for this compound (PtF₆).
Caption: The historic reaction of PtF₆ with Xenon.
Caption: Reactivity profile of Platinum(VI) Hexafluoride.
Challenges and Future Outlook
The extreme reactivity that makes Pt(VI) compounds academically interesting also poses significant challenges for their study and application.
-
Synthetic Difficulty: The synthesis requires handling highly corrosive and toxic fluorine gas at high temperatures.
-
Stability: PtF₆ is thermally unstable and highly sensitive to moisture, making its storage and handling difficult.
-
Limited Chemistry: The chemistry of Pt(VI) is almost exclusively limited to PtF₆. The existence of other stable Pt(VI) compounds, particularly with ligands other than fluoride, is an area of ongoing theoretical and exploratory research. Computational studies have explored other potential Pt(VI) complexes, but experimental verification remains a major hurdle.
For drug development professionals, while Pt(VI) itself is too reactive for direct therapeutic use, understanding its chemistry can inform the design of Pt(IV) prodrugs. Pt(IV) complexes are kinetically inert and can be designed to be reduced in vivo to the active Pt(II) species. The principles of high-valent platinum chemistry, exemplified by Pt(VI), are therefore relevant to the broader field of platinum-based therapeutics.
Conclusion
The +6 oxidation state of platinum, embodied by this compound, represents a pinnacle of oxidative chemical reactivity. Its synthesis and the historic discovery of its reaction with xenon reshaped fundamental chemical principles. For researchers, PtF₆ continues to be a benchmark for strong oxidizing agents and a subject for studying bonding and reactivity under extreme conditions. While direct applications are limited by its instability and hazardous nature, the knowledge derived from studying Pt(VI) provides valuable insights into the broader chemistry of high-oxidation-state transition metals, which has implications for catalysis, materials science, and the design of next-generation platinum-based therapeutics.
References
Lewis structure of platinum hexafluoride
An In-depth Technical Guide to the Lewis Structure of Platinum Hexafluoride
Introduction
This compound (PtF₆) is a unique and historically significant inorganic compound. It was the first discovered compound featuring platinum in the +6 oxidation state and is one of only seventeen known binary hexafluorides.[1][2] As a dark-red, volatile crystalline solid that sublimes into a red gas, PtF₆ is renowned for its exceptional oxidizing power.[2][3][4] This reactivity famously led to the 1962 synthesis of xenon hexafluoroplatinate, the first compound of a noble gas, which fundamentally altered the understanding of chemical inertness and bonding.[1][3] This guide provides a detailed examination of the electronic structure, bonding, and molecular geometry of PtF₆, aimed at researchers, scientists, and professionals in drug development who may work with complex coordination compounds.
Electronic Configuration and Molecular Bonding
The electronic and bonding characteristics of this compound are central to understanding its profound reactivity and structure.
Oxidation State and Electronic Configuration
In this compound, the platinum atom exhibits a +6 oxidation state.[5][6] A neutral platinum atom has the electron configuration [Xe] 4f¹⁴ 5d⁹ 6s¹. The loss of six electrons to the highly electronegative fluorine atoms results in a Pt⁶⁺ ion with a configuration of [Xe] 4f¹⁴ 5d⁴. With four d-electrons, the molecule is paramagnetic, possessing a triplet ground state due to unpaired electrons.[2][3]
VSEPR Theory and Molecular Geometry
The Valence Shell Electron Pair Repulsion (VSEPR) theory accurately predicts the molecular geometry of PtF₆.[7][8] The central platinum atom is bonded to six fluorine atoms and has no lone pairs of electrons, corresponding to an AX₆E₀ system.[1] To minimize electron pair repulsion, the six Pt-F bonds arrange themselves as far apart as possible, resulting in a highly symmetrical octahedral geometry.[1][3][6] All F-Pt-F bond angles are 90°.[1]
Covalent Bonding and Hybridization
The bonding in PtF₆ is predominantly covalent, though with significant ionic character due to the large difference in electronegativity between platinum and fluorine. The platinum center is considered to have sp³d² hybridization, utilizing its 5d, 6s, and 6p orbitals to form six equivalent sigma bonds with the 2p orbitals of the fluorine atoms.[1] X-ray crystallographic studies have determined the Pt-F bond length to be 185 picometers in the solid state.[1][2][3]
Lewis Structure and Visualization
The Lewis structure for PtF₆ depicts the arrangement of valence electrons. The central platinum atom forms a single covalent bond with each of the six fluorine atoms. This arrangement results in 12 valence electrons around the platinum atom, an expansion of the octet that is common for transition metals in high oxidation states. Each fluorine atom is surrounded by 8 valence electrons (one bonding pair and three lone pairs), satisfying the octet rule.
Figure 1: Lewis structure of PtF₆ showing octahedral geometry.
Quantitative Data Summary
The key physical and structural properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Chemical Formula | PtF₆ | [2][3] |
| Molar Mass | 309.07 g/mol | [2] |
| Appearance | Dark-red crystalline solid | [2][4][9] |
| Oxidation State of Pt | +6 | [1][6] |
| Molecular Geometry | Octahedral (Oₕ point group) | [1][2] |
| Pt-F Bond Length | 185 picometers (pm) | [1][2][3] |
| F-Pt-F Bond Angle | 90° | [1] |
| Density | 3.83 g/cm³ | [1][2] |
| Melting Point | 61.3 °C (142.3 °F; 334.4 K) | [2] |
| Boiling Point | 69.14 °C (156.45 °F; 342.29 K) | [2] |
Experimental Protocols
Synthesis of this compound
The primary and most effective method for synthesizing PtF₆ remains the direct fluorination of pure platinum metal.[2][3]
-
Reaction: Pt(s) + 3F₂(g) → PtF₆(g)
-
Methodology: The reaction is conducted by passing a stream of fluorine gas over platinum metal within a reactor constructed from a corrosion-resistant material like nickel or monel.
-
Conditions: The process requires elevated temperatures, typically in the range of 350°C to 600°C.[1]
-
Product Collection: The volatile PtF₆ product is collected by condensation in a cold trap downstream from the reactor. Careful control of fluorine flow rate and temperature gradients is crucial for achieving high yields, which can exceed 80%.[1]
-
Alternative Method: PtF₆ can also be synthesized through the disproportionation of platinum pentafluoride (PtF₅) upon heating: 2PtF₅ → PtF₆ + PtF₄.[2][3]
Structural Determination
The precise molecular structure of this compound in its solid state was determined using X-ray crystallography.[1]
-
Methodology: Single-crystal X-ray diffraction is the standard technique for elucidating the three-dimensional atomic arrangement in a crystalline solid. A crystal of PtF₆ is mounted and exposed to a focused beam of X-rays.
-
Data Analysis: The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is recorded. By analyzing the positions and intensities of the diffracted beams, researchers can construct a model of the electron density within the crystal. This model reveals the precise locations of the platinum and fluorine atoms, allowing for the accurate measurement of bond lengths and angles.[1]
-
Result: This analysis confirmed the octahedral geometry and provided the Pt-F bond length of 185 pm.[1][2]
Conclusion
This compound is a landmark compound in inorganic chemistry, defined by its high oxidation state, octahedral geometry, and potent oxidizing capabilities. Its structure is well-described by VSEPR theory as an AX₆ system with sp³d² hybridization at the platinum center. The synthesis and structural characterization of PtF₆ not only expanded the known chemistry of platinum but also directly led to the opening of the entire field of noble gas chemistry. The data and methodologies presented provide a comprehensive overview for scientists engaged in advanced chemical research.
References
- 1. webqc.org [webqc.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Platinum(VI)_fluoride [chemeurope.com]
- 4. Cas 13693-05-5,this compound | lookchem [lookchem.com]
- 5. askfilo.com [askfilo.com]
- 6. WebElements Periodic Table » Platinum » this compound [webelements.co.uk]
- 7. VSEPR theory - Wikipedia [en.wikipedia.org]
- 8. VSEPR Chart | Valence Shell Electron Pair Repulsion Theory [sigmaaldrich.com]
- 9. This compound | 13693-05-5 [chemicalbook.com]
An In-depth Technical Guide to the Thermodynamic Properties of Solid Platinum Hexafluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known thermodynamic properties of solid platinum hexafluoride (PtF₆). While PtF₆ is primarily of interest in inorganic chemistry and materials science due to its extreme oxidizing capabilities, this guide presents its fundamental thermodynamic data in a format accessible to a broad scientific audience. The information herein is compiled from experimental measurements and theoretical calculations, offering a basis for understanding the stability and reactivity of this unique compound.
Data Presentation
The thermodynamic data for this compound in its solid and gaseous states are summarized in the tables below.
Table 1: Physical and Thermodynamic Properties of Solid this compound
| Property | Value | Units | Notes |
| Molar Mass | 309.08 | g/mol | [1] |
| Appearance | Dark-red crystalline solid | - | [2][3] |
| Crystal Structure | Orthorhombic | - | [2][3] |
| Density | 3.83 | g/cm³ | at 25°C[2][4] |
| Melting Point | 61.3 | °C | [1][2][3][4] |
| Enthalpy of Fusion (ΔfusH) | 4.52 | kJ/mol | [1] |
| Standard Molar Entropy (S°) | 235.6 | J/(mol·K) | at 298.15 K[1] |
| Standard Enthalpy of Formation (ΔfH°) | -711.97 | kJ/mol | Calculated |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -631.98 | kJ/mol | Calculated |
Table 2: Thermodynamic Properties of Gaseous this compound
| Property | Value | Units | Notes |
| Standard Molar Entropy (S°) | 350.9 | J/(mol·K) | at 298.15 K[1] |
| Molar Heat Capacity (Cp) | 123 | J/(mol·K) | at 298.15 K[1] |
| Enthalpy of Vaporization (ΔvapH) | ~40 | kJ/mol | [2] |
| Enthalpy of Sublimation (ΔsubH) | 42.5 | kJ/mol | Estimated |
| Standard Enthalpy of Formation (ΔfH°) | -669.47 | kJ/mol | Computationally derived from Knudsen cell mass spectrometry data[5][6][7] |
Note on Calculated Values: The standard enthalpy of formation of solid PtF₆ was calculated by subtracting an estimated enthalpy of sublimation from the gas-phase enthalpy of formation. The enthalpy of sublimation was estimated by taking the provided enthalpy of vaporization as an approximation. The standard Gibbs free energy of formation was calculated using the Gibbs-Helmholtz equation (ΔG = ΔH - TΔS) with the standard enthalpy of formation of the solid and the standard molar entropies of the constituent elements in their reference states (Pt(s) and F₂(g)).
Experimental Protocols
Detailed experimental protocols for determining the thermodynamic properties of a highly reactive and volatile solid like this compound are challenging and require specialized equipment. The following are generalized methodologies for the key experimental techniques that would be employed.
Low-Temperature Adiabatic Calorimetry for Heat Capacity and Enthalpy of Fusion
Low-temperature adiabatic calorimetry is the primary method for determining the heat capacity (Cp) of a solid as a function of temperature, as well as the enthalpy of fusion.
Objective: To measure the heat required to raise the temperature of a known mass of solid PtF₆ by a small increment under adiabatic conditions.
Methodology:
-
Sample Preparation: A known mass of high-purity solid PtF₆ is sealed in a sample container made of a material resistant to fluoride (B91410) corrosion, such as Monel or nickel. The container is placed inside a calorimeter vessel.
-
Apparatus: The calorimeter is suspended within a vacuum chamber, and an adiabatic shield surrounds the calorimeter. The temperature of the shield is precisely controlled to match the temperature of the calorimeter, minimizing heat exchange with the surroundings.
-
Measurement:
-
The sample is cooled to a low starting temperature (e.g., near liquid helium temperature).
-
A known amount of electrical energy is supplied to a heater on the calorimeter, causing a small, incremental increase in temperature.
-
The temperature change is precisely measured using a calibrated thermometer, such as a platinum resistance thermometer.
-
The heat capacity is calculated from the energy input and the observed temperature rise.
-
-
Enthalpy of Fusion: By supplying energy at the melting point, the total energy required to convert the solid to a liquid at a constant temperature is measured, yielding the enthalpy of fusion.
Knudsen Effusion Mass Spectrometry for Vapor Pressure and Enthalpy of Sublimation
Knudsen effusion mass spectrometry is a technique used to measure the vapor pressure of a solid as a function of temperature, from which the enthalpy of sublimation can be derived.
Objective: To measure the rate of effusion of PtF₆ vapor from a Knudsen cell at various temperatures to determine its vapor pressure.
Methodology:
-
Sample Preparation: A small amount of solid PtF₆ is placed in a Knudsen cell, which is a small, sealed container with a very small orifice. The cell material must be inert to PtF₆ at high temperatures.
-
Apparatus: The Knudsen cell is placed in a high-vacuum chamber and heated to a precise temperature. The vapor effusing from the orifice forms a molecular beam that is directed into the ion source of a mass spectrometer.
-
Measurement:
-
The mass spectrometer identifies the species in the vapor phase and measures their ion intensities, which are proportional to their partial pressures.
-
The ion intensity of the PtF₆⁺ ion is measured at a series of constant temperatures.
-
-
Data Analysis: The vapor pressure is calculated from the ion intensity measurements. The enthalpy of sublimation is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the temperature (the Clausius-Clapeyron equation).
Mandatory Visualization
Caption: Workflow for Low-Temperature Adiabatic Calorimetry.
Caption: Relationship between Gibbs Free Energy, Enthalpy, and Entropy.
References
- 1. platinum(VI) fluoride [chemister.ru]
- 2. webqc.org [webqc.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. lookchem.com [lookchem.com]
- 5. Computational Gas-Phase Formation Enthalpy and Electron Affinity for this compound: Is Gaseous PtF6 Diamagnetic because of a Relativistic Effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of Platinum Hexafluoride via Direct Fluorination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platinum hexafluoride (PtF₆) is a powerful fluorinating agent and one of the strongest known oxidizers. Its unique properties make it a compound of significant interest in inorganic chemistry, materials science, and for specialized applications in the synthesis of other high-oxidation-state compounds. Notably, it was the reaction of PtF₆ with xenon that led to the discovery of the first noble gas compound, fundamentally altering our understanding of chemical bonding.[1] This document provides detailed application notes and a protocol for the synthesis of this compound via the direct fluorination of platinum metal. This method remains the most common and effective approach for producing PtF₆.[2]
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | PtF₆ |
| Molar Mass | 309.07 g/mol [3] |
| Appearance | Dark-red volatile solid; forms a red gas[3] |
| Density | 3.83 g/cm³[3] |
| Melting Point | 61.3 °C (142.3 °F; 334.4 K)[3] |
| Boiling Point | 69.14 °C (156.45 °F; 342.29 K)[3] |
| Crystal Structure | Orthorhombic[3] |
| Pt-F Bond Length | 185 picometers[1][3] |
| Oxidation State of Platinum | +6[3] |
Experimental Protocols
Synthesis of this compound via Direct Fluorination
This protocol outlines the direct fluorination of platinum metal to yield this compound. The reaction is highly exothermic and involves hazardous materials, requiring stringent safety precautions and specialized equipment.[2]
Materials and Equipment:
-
Platinum metal (foil or wire)
-
Fluorine gas (high purity)
-
Nickel or Monel reaction tube
-
Tube furnace capable of reaching at least 300°C
-
Cold trap (cooled with liquid nitrogen or dry ice/acetone)
-
Vacuum line
-
Passivated gas handling system for fluorine
-
Infrared spectrometer for product characterization
Safety Precautions:
-
Extreme Hazard: Fluorine gas is highly toxic, corrosive, and reactive. This synthesis must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield, heavy-duty gloves, and a lab coat. A fluorine gas detector is highly recommended.
-
Specialized Equipment: All apparatus in contact with fluorine must be made of resistant materials like nickel, Monel, or passivated stainless steel and should be scrupulously cleaned and dried before use.
-
Exothermic Reaction: The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.[2]
Procedure:
-
Apparatus Setup:
-
Place the platinum metal inside the nickel or Monel reaction tube.
-
Position the reaction tube within the tube furnace.
-
Connect the outlet of the reaction tube to a cold trap cooled with liquid nitrogen.
-
Connect the outlet of the cold trap to a vacuum line and a system for neutralizing unreacted fluorine (e.g., a soda lime tower).
-
Connect the inlet of the reaction tube to a passivated fluorine gas handling system with precise flow control.
-
-
Reaction:
-
Evacuate the entire system to remove air and moisture.
-
Heat the platinum metal in the furnace to approximately 300°C.
-
Slowly introduce a stream of fluorine gas over the heated platinum. The reaction is initiated by the elevated temperature.
-
The volatile, red this compound gas will form and be carried by the fluorine stream out of the furnace.[2][3]
-
-
Product Collection:
-
The this compound will condense as a dark-red solid in the cold trap.[3]
-
-
Purification:
-
After the reaction is complete, stop the flow of fluorine and evacuate the system to remove any unreacted fluorine.
-
The collected this compound can be purified by fractional distillation under vacuum. Gently warm the cold trap and collect the purified PtF₆ in a second, colder trap.
-
-
Characterization:
-
The purified this compound can be characterized by infrared spectroscopy.
-
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship of Synthesis Steps
Caption: Logical flow from reactants to verified product.
References
Application Notes and Protocols for the Laboratory Preparation of Platinum Hexafluoride (PtF₆) from Platinum Metal
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of Platinum Hexafluoride (PtF₆), a powerful oxidizing and fluorinating agent. The primary method described is the direct fluorination of platinum metal, which remains the most common and effective route for its preparation.[1]
This compound is a dark-red, volatile solid that sublimes into a red gas.[2][3] It holds historical significance in chemistry as the compound that led to the discovery of noble gas compounds through its reaction with xenon.[2] Its extreme reactivity and strong oxidizing power make it a valuable reagent in specialized applications, including the synthesis of high-oxidation-state compounds and as a potent fluorinator.[4]
Safety Precautions: A Critical Overview
Extreme Hazard Warning: The synthesis and handling of this compound and elemental fluorine are extremely hazardous and should only be undertaken by experienced researchers in a well-equipped laboratory with appropriate safety infrastructure. A thorough risk assessment and emergency plan must be in place before commencing any work.
-
Fluorine Gas (F₂): A highly toxic, corrosive, and reactive gas that can cause severe burns upon contact with skin or eyes and is fatal if inhaled.[5] It reacts violently with most materials, including water.[5] All operations involving fluorine gas must be conducted in a dedicated, well-ventilated fume hood or a glove box.[5] The gas handling equipment must be constructed from fluorine-compatible materials (e.g., Monel, nickel) and must be scrupulously cleaned, dried, and passivated before use.[2]
-
This compound (PtF₆): A powerful oxidizing agent that reacts violently with water and most organic compounds.[4][6] It is highly corrosive, and inhalation of its vapors or skin contact can cause severe injury.[4]
-
Personal Protective Equipment (PPE): Flame-resistant lab coat, neoprene or other fluorine-resistant gloves, tightly sealed safety goggles, and a full-face shield are mandatory.[2]
-
Emergency Preparedness: An eyewash station and safety shower must be readily accessible.[2] Calcium gluconate gel should be on hand for immediate treatment of skin contact with hydrofluoric acid (HF), a potential byproduct of reactions with moisture.[5]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Chemical Formula | PtF₆ | [3] |
| Molar Mass | 309.07 g/mol | [3] |
| Appearance | Dark-red crystalline solid | [3] |
| Melting Point | 61.3 °C (334.4 K) | [3] |
| Boiling Point | 69.14 °C (342.29 K) | [3] |
| Density | 3.83 g/cm³ | [3] |
| Vapor Pressure | 922 mmHg at 25 °C | [7] |
| Enthalpy of Formation (ΔfH°, gas) | -669.47 kJ/mol | [5][8] |
| IR Absorption (ν₃, gas) | 705 cm⁻¹ | [9] |
| Raman Shift (ν₁, gas) | 655 cm⁻¹ | [9] |
Experimental Protocol: Direct Fluorination of Platinum Metal
This protocol details the synthesis of this compound via the direct reaction of platinum metal with elemental fluorine.
Reaction: Pt(s) + 3F₂(g) → PtF₆(s)
Yield: Typically exceeds 80% with careful control of reaction conditions.[2]
Materials and Equipment
-
Reactants:
-
Platinum metal (powder or foil) of high purity.
-
Fluorine gas (high purity).
-
Inert gas (e.g., Nitrogen or Argon) for purging.
-
-
Apparatus:
-
Fluorine gas cylinder with a suitable regulator.
-
Mass flow controllers for precise gas handling.
-
A reactor tube made of a fluorine-resistant material such as Monel or nickel.
-
A tube furnace capable of reaching and maintaining temperatures up to 600 °C.
-
A cold trap (cooled with liquid nitrogen) to collect the volatile PtF₆ product.
-
A vacuum pump.
-
A system for neutralizing unreacted fluorine gas (e.g., a soda-lime tower).
-
All connections in the gas line should be made of stainless steel or Monel and sealed with appropriate fittings (e.g., Swagelok).
-
Experimental Procedure
-
System Preparation:
-
Assemble the reactor system as depicted in the workflow diagram below. The platinum metal is placed inside the reactor tube.
-
CRITICAL: The entire system must be leak-tested under vacuum and then with an inert gas before introducing fluorine.
-
Thoroughly dry and passivate the entire apparatus by slowly introducing a low concentration of fluorine gas at a controlled temperature. This forms a protective metal fluoride (B91410) layer on the internal surfaces.
-
-
Purging the System:
-
Purge the reactor system with a stream of dry, inert gas (e.g., nitrogen) to remove any residual air and moisture.
-
-
Reaction Initiation:
-
Heat the section of the reactor containing the platinum metal to the reaction temperature (350-600 °C) using the tube furnace.
-
Once the desired temperature is stable, slowly introduce a controlled flow of fluorine gas into the reactor.
-
-
Product Collection:
-
The volatile PtF₆ product will be carried by the gas stream out of the furnace zone.
-
Collect the dark-red PtF₆ crystals in the cold trap, which is maintained at liquid nitrogen temperature (-196 °C).
-
-
Reaction Completion and System Shutdown:
-
Once the reaction is complete (indicated by the cessation of PtF₆ formation or consumption of the platinum starting material), stop the flow of fluorine gas.
-
Continue to flow inert gas through the system to purge any remaining fluorine gas to the neutralization trap.
-
Allow the furnace to cool down to room temperature under the inert gas flow.
-
Once the system has cooled, the cold trap containing the PtF₆ product can be carefully isolated and removed for storage or further use. CAUTION: The product is highly reactive and must be handled under an inert atmosphere.
-
-
Purification and Characterization:
-
The collected PtF₆ can be purified by fractional sublimation if necessary.
-
Characterization can be performed using techniques such as Infrared (IR) and Raman spectroscopy.[4]
-
Visualizations
Caption: Workflow for the direct fluorination of platinum metal.
Caption: Key relationships in the synthesis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. webqc.org [webqc.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. platinum(VI) fluoride [chemister.ru]
- 7. Cas 13693-05-5,this compound | lookchem [lookchem.com]
- 8. Computational Gas-Phase Formation Enthalpy and Electron Affinity for this compound: Is Gaseous PtF6 Diamagnetic because of a Relativistic Effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
Platinum Hexafluoride: A Powerful Oxidizing Agent for Research and Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: Platinum hexafluoride (PtF₆) is a dark-red, volatile crystalline solid and is one of the most powerful oxidizing agents known.[1] Its exceptional ability to accept an electron makes it a valuable reagent in various fields of chemical research, from the groundbreaking synthesis of noble gas compounds to applications in materials science and catalysis. This document provides detailed application notes and experimental protocols for the use of this compound, with a strong emphasis on safety and handling procedures.
Physicochemical Properties and Data
This compound is a highly reactive compound with unique physical and chemical characteristics. A summary of its key properties is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | PtF₆ | [1] |
| Molar Mass | 309.07 g/mol | [1] |
| Appearance | Dark-red volatile solid that forms a red gas | [1] |
| Melting Point | 61.3 °C (142.3 °F; 334.4 K) | [1] |
| Boiling Point | 69.14 °C (156.45 °F; 342.29 K) | [1] |
| Density | 3.83 g/cm³ | [1] |
| Oxidation State of Platinum | +6 | [1] |
| Electron Affinity | > -156 kcal·mole⁻¹ | [2] |
| Solubility | Reacts violently with water | [3] |
Applications of this compound
Synthesis of Noble Gas Compounds
The most celebrated application of this compound is its role in the synthesis of the first noble gas compound, xenon hexafluoroplatinate ("XePtF₆").[3] This discovery by Neil Bartlett in 1962 revolutionized the understanding of chemical bonding and the reactivity of the "inert" gases. PtF₆ is strong enough to oxidize xenon (first ionization potential: 12.13 eV), a feat that was previously thought to be impossible.[4]
Logical Relationship: Oxidation of Xenon by this compound
Caption: Oxidation of xenon by this compound to form the first noble gas compound.
Formation of Dioxygenyl Hexafluoroplatinate
Prior to the synthesis of the xenon compound, Bartlett had demonstrated the remarkable oxidizing power of PtF₆ by its reaction with molecular oxygen to form dioxygenyl hexafluoroplatinate, [O₂]⁺[PtF₆]⁻.[1][4] This reaction was pivotal as the ionization potential of O₂ (12.2 eV) is very close to that of xenon, which provided the inspiration for the subsequent experiment with xenon.[4]
Fluorinating Agent for Actinides
This compound serves as a potent fluorinating agent, particularly in the processing of nuclear materials. It can be used to convert plutonium and uranium compounds into their volatile hexafluorides (PuF₆ and UF₆).[5][6][7] This property is exploited in the separation of plutonium from fission products, as the resulting plutonium hexafluoride is more volatile and can be isolated by distillation.[5]
Potential in Catalysis and Materials Science
While less explored, the strong oxidizing nature of this compound suggests potential applications in catalysis, particularly for reactions requiring a high oxidation state metal center. It can also be a precursor in Chemical Vapor Deposition (CVD) processes for depositing thin films of platinum or platinum-containing materials.[8][9] The choice of precursor in CVD is critical as it directly influences the formation and characteristics of the deposited film.[8]
Experimental Protocols
Extreme caution must be exercised when handling this compound due to its high reactivity and toxicity. All manipulations should be carried out in a well-ventilated fume hood or a glovebox by trained personnel with appropriate personal protective equipment.
Protocol 1: Synthesis of this compound
The primary method for synthesizing this compound is the direct fluorination of platinum metal at elevated temperatures.[1]
Materials:
-
Platinum sponge or wire
-
Fluorine gas (F₂)
-
Nickel or Monel reaction tube
-
Tube furnace
-
Cold trap (liquid nitrogen)
Procedure:
-
Place the platinum metal in the center of the nickel or Monel reaction tube.
-
Assemble the reaction tube within the tube furnace.
-
Connect the outlet of the reaction tube to a cold trap cooled with liquid nitrogen.
-
Carefully purge the entire system with an inert gas (e.g., nitrogen or argon).
-
Slowly introduce fluorine gas into the reaction tube while heating the furnace to 350-600 °C.
-
The volatile this compound will form and be collected in the cold trap as a dark-red solid.
-
Once the reaction is complete, stop the flow of fluorine and allow the system to cool to room temperature under an inert atmosphere.
-
The collected PtF₆ can be purified by sublimation.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound via direct fluorination.
Protocol 2: Synthesis of "Xenon Hexafluoroplatinate"
This protocol describes the historic synthesis of the first noble gas compound.[3]
Materials:
-
This compound (PtF₆)
-
Xenon (Xe) gas
-
Sulfur hexafluoride (SF₆) gas (as an inert solvent)
-
A reaction vessel that can be cooled to 77 K (liquid nitrogen temperature)
Procedure:
-
Introduce a known amount of this compound vapor into the reaction vessel.
-
Cool the reaction vessel to 77 K using liquid nitrogen.
-
Introduce a gaseous solution of xenon in sulfur hexafluoride into the cooled vessel.
-
Slowly warm the reaction vessel to room temperature to allow for a controlled reaction.
-
An immediate reaction occurs, forming an orange-yellow solid precipitate of "xenon hexafluoroplatinate".[3] The yield is reported to be approaching 90% based on the consumption of this compound.[10]
-
The product can be isolated by removing the volatile components (excess reactants and SF₆) under vacuum.
Note: Subsequent studies have shown that the product of this reaction is likely a mixture of salts, including [XeF]⁺[PtF₅]⁻ and [XeF]⁺[Pt₂F₁₁]⁻, rather than a simple Xe⁺[PtF₆]⁻ salt.[3]
Protocol 3: Synthesis of Dioxygenyl Hexafluoroplatinate
This protocol describes the synthesis of dioxygenyl hexafluoroplatinate.[4]
Materials:
-
Platinum sponge
-
Oxygen (O₂) gas
-
Fluorine (F₂) gas
-
Reaction tube suitable for high temperatures
Procedure:
-
Place the platinum sponge in the reaction tube.
-
Heat the platinum sponge to 450 °C.
-
Pass a mixture of oxygen and fluorine gas over the heated platinum sponge.
-
Dioxygenyl hexafluoroplatinate will form as a red solid.
-
Alternatively, the reaction can be carried out by reacting oxygen gas with PtF₆ at room temperature.[4]
Safety and Handling
This compound is a dangerously corrosive and highly reactive substance. Inhalation of its vapors or skin contact can cause serious injury. It reacts violently with water and most oxidizable materials and can react explosively with a number of substances.[3]
Comprehensive Safety Protocol:
-
Engineering Controls: All work with PtF₆ must be conducted in a certified chemical fume hood or a glovebox with an inert atmosphere. A safety shield should be used.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Skin Protection: A flame-retardant lab coat, apron, and heavy-duty, chemical-resistant gloves (e.g., neoprene or butyl rubber) are required.
-
Respiratory Protection: In case of potential exposure outside of a fume hood, a full-face respirator with an appropriate cartridge for acid gases and halogens should be used.
-
-
Emergency Procedures:
-
Spills: In case of a small spill, evacuate the area and allow the vapors to be captured by the fume hood. For larger spills, evacuate the laboratory and contact the emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately and seek medical attention.
-
-
Waste Disposal:
-
Due to its high reactivity, in-lab treatment of this compound waste is not recommended without specific expertise.
-
All waste containing PtF₆ or its byproducts should be collected in a designated, properly labeled, and sealed container made of a compatible material (e.g., Monel or stainless steel).
-
The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Contact your institution's environmental health and safety department for proper disposal procedures. Highly reactive substances must be deactivated by the producer of the waste prior to disposal.[11]
Handling and Storage Logical Flow
Caption: Logical flow for the safe handling and disposal of this compound.
Characterization of Reaction Products
The products of reactions involving this compound can be characterized using a variety of spectroscopic and analytical techniques.
-
Infrared (IR) and Raman Spectroscopy: These techniques are crucial for identifying the vibrational modes of the Pt-F bonds and can help in elucidating the structure of the resulting hexafluoroplatinate salts.[4]
-
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of crystalline products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR can be a powerful tool for characterizing fluorine-containing compounds and can provide information about the electronic environment of the fluorine atoms.
-
Mass Spectrometry: This technique can be used to determine the mass-to-charge ratio of the ions present in the product, aiding in its identification.
Quantitative Analysis: The oxidizing equivalents of this compound can be determined by reacting it with an excess of iodide ions and then titrating the liberated iodine with a standard thiosulfate (B1220275) solution.[4]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Xenon hexafluoroplatinate - Wikipedia [en.wikipedia.org]
- 4. Dioxygenyl hexafluoroplatinate - Wikipedia [en.wikipedia.org]
- 5. This compound AND METHOD OF FLUORINATING PLUTONIUM CONTAINING MIXTURES THERE-WITH (Patent) | OSTI.GOV [osti.gov]
- 6. Fluorination process using catalysts (Patent) | OSTI.GOV [osti.gov]
- 7. Fluorination process using catalyst (Patent) | OSTI.GOV [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 10. webqc.org [webqc.org]
- 11. ethz.ch [ethz.ch]
Application Notes and Protocols for Platinum Hexafluoride (PtF₆) as a Fluorinating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platinum hexafluoride (PtF₆) is a unique chemical compound, representing one of the seventeen known binary hexafluorides and showcasing platinum in its rare +6 oxidation state.[1] It is a dark-red, volatile solid that forms a red gas and is recognized as one of the most powerful fluorinating agents and strongest oxidants known.[1] Its exceptional reactivity has been famously demonstrated by its ability to oxidize xenon, leading to the discovery of noble gas compounds.[2]
While its extreme reactivity limits its application in the nuanced field of complex organic synthesis and drug development, its potent fluorinating capabilities are utilized in specialized areas where less aggressive reagents are ineffective. These application notes provide an overview of its known uses, safety protocols, and a representative experimental procedure to illustrate its handling and reactivity.
Physicochemical and Reactivity Data
The properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | PtF₆ | [1] |
| Molar Mass | 309.07 g/mol | [1] |
| Appearance | Dark-red crystalline solid | [1] |
| Density | 3.83 g/cm³ | [1] |
| Melting Point | 61.3 °C (142.3 °F; 334.4 K) | [1] |
| Boiling Point | 69.14 °C (156.45 °F; 342.29 K) | [1] |
| Structure | Octahedral (Oₕ) | [1] |
| Pt-F Bond Length | 185 picometers | [1] |
| Solubility in water | Reacts violently | [1] |
PtF₆ is a paramagnetic compound with a triplet ground state due to the d⁴ electron configuration of Pt(VI).[1] Its reactions with organic compounds are often rapid and can be explosive. It hydrolyzes vigorously in water, producing platinum metal, hydrofluoric acid (HF), and oxygen.
Comparative Reactivity of Fluorinating Agents
To provide context for the extreme reactivity of PtF₆, the following table compares it with other common fluorinating agents used in organic synthesis. The agents are ranked in descending order of their general fluorinating power.
| Fluorinating Agent | Chemical Formula | Typical Applications in Organic Synthesis | Relative Reactivity |
| This compound | PtF₆ | Very limited due to extreme reactivity; used for highly inert substrates. | Extremely High |
| Chlorine Trifluoride | ClF₃ | Limited; highly reactive and difficult to handle. | Very High |
| Cobalt(III) Fluoride (B91410) | CoF₃ | Perfluorination of hydrocarbons. | High |
| Silver(II) Fluoride | AgF₂ | Fluorination of heterocycles and other electron-rich systems. | High |
| Selectfluor® | F-TEDA-BF₄ | Electrophilic fluorination of a wide range of organic substrates. | Moderate to High |
| N-Fluorobenzenesulfonimide (NFSI) | (PhSO₂)₂NF | Electrophilic fluorination of enolates, carbanions, and aromatics. | Moderate |
| Diethylaminosulfur Trifluoride (DAST) | Et₂NSF₃ | Deoxyfluorination of alcohols and aldehydes. | Mild |
| Potassium Fluoride | KF | Nucleophilic fluorination, often with a phase-transfer catalyst. | Low |
Applications of this compound
Fluorination in the Nuclear Industry
The most significant industrial application of PtF₆ is in the nuclear sector for the separation of plutonium from fission products.[3] PtF₆ is used to convert non-volatile plutonium compounds, such as plutonium dioxide (PuO₂), into the more volatile plutonium hexafluoride (PuF₆). This allows for the separation of plutonium by distillation from the less volatile fluorides of the fission products.[3]
Synthesis of Noble Gas Compounds
The reaction of PtF₆ with xenon in 1962 was a landmark experiment in chemistry, proving that noble gases are not entirely inert.[2] This discovery opened up the field of noble gas chemistry. PtF₆ has also been shown to react with molecular oxygen to form dioxygenyl hexafluoroplatinate, [O₂]⁺[PtF₆]⁻.[1]
Specialized Fluorination Reactions
Due to its extreme reactivity, PtF₆ is employed in specialized fluorination reactions where conventional reagents fail.[2] These applications are primarily in inorganic chemistry and materials science for the synthesis of other high-valent metal fluorides or for the surface fluorination of highly resistant materials. Its use in the synthesis of complex organic molecules, particularly in drug development, is not documented due to its lack of selectivity and the high risk of explosive decomposition of the organic substrate.
Safety and Handling Protocols
This compound is a highly hazardous substance. It is a strong oxidizer, dangerously corrosive, and reacts violently with water and most organic compounds. Inhalation of its vapors or skin contact can cause severe injury. A comprehensive safety protocol is mandatory when handling this compound.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Tightly sealed safety goggles and a full-face shield are required.
-
Hand Protection: Wear two pairs of gloves. An inner pair of nitrile gloves and an outer pair of heavy-duty, fluorine-resistant gloves (e.g., neoprene or butyl rubber).
-
Body Protection: A flame-resistant lab coat, chemical-resistant apron, and full-length pants are necessary.
-
Respiratory Protection: All work must be conducted in a high-performance fume hood or a glove box. A self-contained breathing apparatus (SCBA) should be available for emergency situations.
-
-
Engineering Controls:
-
Fume Hood/Glove Box: All manipulations of PtF₆ must be performed in a well-ventilated fume hood with a tested and certified face velocity, or preferably, in an inert atmosphere glove box.
-
Materials of Construction: The experimental setup should be constructed from materials resistant to both PtF₆ and HF, such as Monel, nickel, or stainless steel. Glassware should be avoided as it is attacked by PtF₆.
-
Scrubber: The exhaust from the fume hood or glove box should be passed through a scrubber containing a suitable neutralizing agent (e.g., soda lime) to trap any unreacted PtF₆ or HF vapor.
-
-
Emergency Procedures:
-
Spills: In case of a small spill, evacuate the area and allow the fume hood to contain the vapors. The spill can be neutralized with a dry, inert absorbent material. For larger spills, evacuate the laboratory and contact the emergency response team.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and apply a 2.5% calcium gluconate gel to the affected area to neutralize absorbed fluoride ions. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Experimental Protocols
Protocol 1: Synthesis of this compound (PtF₆)
This protocol describes the synthesis of PtF₆ from platinum metal and fluorine gas, which is the most common method of preparation.[1]
Materials:
-
Platinum metal (wire or sponge)
-
Fluorine gas (F₂)
-
High-purity nitrogen gas (N₂)
-
Nickel or Monel reaction tube
-
Tube furnace capable of reaching 600 °C
-
Cold trap (cooled with liquid nitrogen)
-
Gas flow controllers
Procedure:
-
Place the platinum metal in the center of the nickel or Monel reaction tube.
-
Assemble the reaction tube within the tube furnace.
-
Connect the gas inlet to the fluorine and nitrogen gas lines via flow controllers.
-
Connect the outlet of the reaction tube to a cold trap cooled with liquid nitrogen to collect the PtF₆ product. The exit of the cold trap should be connected to a scrubber.
-
Purge the entire system with nitrogen gas to remove any air and moisture.
-
Heat the furnace to the reaction temperature, typically between 350 °C and 600 °C.[2]
-
Once the desired temperature is reached, stop the nitrogen flow and slowly introduce fluorine gas into the reaction tube.
-
The reaction is exothermic, so the fluorine flow rate and furnace temperature should be carefully controlled to maintain a stable reaction.
-
This compound will form as a red vapor and will be carried by the gas stream to the cold trap where it will condense as a dark-red solid.
-
Continue the reaction until the desired amount of PtF₆ is collected or the platinum metal is consumed.
-
Once the reaction is complete, stop the fluorine flow and purge the system with nitrogen gas while the furnace cools down.
-
The collected PtF₆ in the cold trap can be purified by sublimation.
Diagram of PtF₆ Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Protocol 2: Representative Fluorination of Plutonium Dioxide (PuO₂) using PtF₆
This protocol is based on the patented application of PtF₆ in the nuclear industry and serves as an example of a gas-solid fluorination reaction.[3] This reaction is extremely hazardous and should only be performed in a specialized facility with appropriate radiation and chemical safety infrastructure.
Materials:
-
Plutonium dioxide (PuO₂) powder
-
This compound (PtF₆) vapor
-
Inert carrier gas (e.g., nitrogen or argon)
-
Monel or nickel reaction vessel suitable for handling radioactive materials
-
Gas flow and pressure controllers
-
Cold trap for product collection
Procedure:
-
Place the PuO₂ powder in the reaction vessel.
-
Seal the reaction vessel and connect it to the gas handling system.
-
Purge the system with an inert gas.
-
Introduce PtF₆ vapor into the reaction vessel, carried by a stream of inert gas, at room temperature.[3]
-
The PtF₆ will react with the PuO₂ to form volatile plutonium hexafluoride (PuF₆) and a solid platinum-containing byproduct.
-
Reaction: 3 PuO₂ + 2 PtF₆ → 3 PuF₄ + 2 PtO₂ + F₂ (This is a simplified representation; the actual reaction is more complex and may proceed through various intermediates). A more direct representation is the fluorination to the volatile hexafluoride: PuO₂ + PtF₆ -> PuF₆ + PtO₂.
-
-
The volatile PuF₆ is carried out of the reaction vessel by the inert gas stream.
-
The PuF₆ is collected by condensation in a cold trap.
-
The collected PuF₆ can then be purified by fractional distillation.
Diagram of General Fluorination Workflow:
Caption: General workflow for gas-solid fluorination using PtF₆.
Conclusion
This compound is a fluorinating agent of extraordinary power, which defines both its utility and its limitations. For researchers in drug development, PtF₆ is not a practical tool for the selective fluorination of complex organic molecules due to its indiscriminate and often violent reactivity. However, understanding its properties and applications provides valuable context to the broader field of fluorine chemistry. The protocols and safety information provided herein are intended to inform researchers of the extreme nature of this reagent and to highlight the specialized conditions required for its use, primarily in the inorganic and nuclear chemistry sectors. For the synthesis of fluorinated pharmaceuticals, a wide array of milder and more selective fluorinating agents are available and should be employed.
References
Application Notes and Protocols for the Synthesis of Xenon Hexafluoroplatinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of xenon hexafluoroplatinate, first achieved by Neil Bartlett in 1962, represents a landmark in chemical history, demonstrating for the first time that the noble gases are not entirely inert.[1][2] This discovery opened up a new field of research into the chemistry of elements previously thought to be unreactive.[1][3] The reaction involves the direct combination of xenon gas (Xe) with the powerful oxidizing agent platinum hexafluoride (PtF₆) to form an orange-yellow solid.[2][4]
Initially, the product was formulated as Xe⁺[PtF₆]⁻.[5] However, subsequent studies have shown that the composition of the product is more complex and can be a mixture of various salts, including [XeF]⁺[PtF₅]⁻ and [XeF]⁺[Pt₂F₁₁]⁻, depending on the reaction conditions.[5] These application notes provide a detailed overview of the experimental setup, protocols, and safety considerations for the synthesis of this historically significant compound.
Data Presentation
The following table summarizes the key quantitative data related to the reactants and the resulting product. It is important to note that the exact composition of the product can vary, which affects the molar mass and yield calculations.
| Parameter | Value | Reference |
| Reactants | ||
| Xenon (Xe) Molar Mass | 131.29 g/mol | [1] |
| This compound (PtF₆) Molar Mass | 309.07 g/mol | [6] |
| PtF₆ Appearance | Dark-red volatile solid, red gas | [6] |
| Reaction Conditions | ||
| Temperature | Room temperature or initial mixing at 77 K (-196 °C) followed by slow warming | [4][7] |
| Solvent (optional) | Sulfur Hexafluoride (SF₆) | [5] |
| Product | ||
| Nominal Formula | XePtF₆ | [4] |
| Appearance | Orange-yellow solid | [4][7] |
| Molar Mass (for XePtF₆) | ~440.36 g/mol | [7] |
| Decomposition Temperature | > 100 °C | [7] |
| Reactivity with Water | Vigorous hydrolysis | [4][7] |
Experimental Protocols
Protocol 1: Direct Reaction of Gaseous Xenon and this compound (Bartlett's Original Method)
This protocol outlines the original method used by Neil Bartlett, which involves the direct reaction of the two gases at room temperature.[8]
Materials and Equipment:
-
High-purity xenon gas
-
This compound gas
-
A custom-made glass apparatus consisting of two bulbs connected by a break-seal
-
Vacuum line
-
Appropriate personal protective equipment (PPE), including a full-face shield, heavy-duty gloves, and a lab coat.
Procedure:
-
Apparatus Preparation: A two-bulb glass apparatus with a break-seal is thoroughly cleaned, dried, and evacuated using a vacuum line.
-
Introduction of Reactants:
-
Reaction Initiation: The apparatus is allowed to reach room temperature. The break-seal separating the two bulbs is then broken, allowing the gases to mix.
-
Observation: An immediate reaction occurs upon mixing, evidenced by the formation of an orange-yellow solid that precipitates on the walls of the reaction vessel.[9]
-
Product Isolation: The unreacted gases (if any) can be removed by gentle evacuation. The solid product remains in the reaction vessel. Due to its reactivity, the product must be handled in an inert atmosphere.
Protocol 2: Reaction in a Solvent at Cryogenic Temperatures
This method provides better control over the reaction by using an inert solvent and low temperatures.[5][7]
Materials and Equipment:
-
High-purity xenon gas
-
This compound
-
Sulfur hexafluoride (SF₆) gas (as a solvent)
-
A reaction vessel suitable for cryogenic temperatures and handling of corrosive gases (e.g., a quartz or nickel tube with appropriate valves)
-
Liquid nitrogen
-
Vacuum line
-
Glove box or inert atmosphere chamber
-
PPE as in Protocol 1
Procedure:
-
Apparatus Preparation: The reaction vessel is passivated with fluorine gas, then thoroughly evacuated and cooled to 77 K using a liquid nitrogen bath.
-
Introduction of Reactants:
-
A known amount of this compound is introduced into the reaction vessel.
-
Sulfur hexafluoride is then condensed into the vessel to act as a solvent.
-
Finally, xenon gas is condensed into the vessel. The reactants are combined as gaseous solutions in SF₆.[5]
-
-
Reaction: The liquid nitrogen bath is removed, and the reaction vessel is allowed to warm slowly to room temperature. This allows for a controlled reaction to occur.
-
Product Formation: As the mixture warms, the orange-yellow solid product precipitates out of the solution.
-
Isolation and Purification:
-
The solvent (SF₆) and any unreacted starting materials are removed by vacuum distillation at low temperature.
-
The solid product is then handled and stored under an inert atmosphere.
-
Safety and Handling
-
This compound (PtF₆): PtF₆ is an extremely powerful oxidizing agent and is highly corrosive. It reacts vigorously with water and organic materials. It must be handled in a dry, inert atmosphere using materials that are resistant to fluorinating agents (e.g., nickel, Monel, or passivated stainless steel). Severe burns can result from contact with skin or mucous membranes. Inhalation can be fatal.
-
Xenon Fluorides: The product, which is a mixture of xenon-platinum-fluorine compounds, is also a strong oxidizing and fluorinating agent. It hydrolyzes in the presence of moisture to release hazardous substances, including hydrogen fluoride (B91410) (HF).
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear a full-face shield, heavy-duty gloves (e.g., neoprene or butyl rubber), and a lab coat. A self-contained breathing apparatus (SCBA) may be necessary for certain operations.
-
Emergency Procedures: In case of exposure, immediately flush the affected area with copious amounts of water and seek urgent medical attention. Have calcium gluconate gel readily available for treating HF burns.
Diagrams
Experimental Workflow
References
- 1. Xenon - Wikipedia [en.wikipedia.org]
- 2. acshist.scs.illinois.edu [acshist.scs.illinois.edu]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Xenon hexafluoroplatinate - Wikipedia [en.wikipedia.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. webqc.org [webqc.org]
- 8. acs.org [acs.org]
- 9. quora.com [quora.com]
protocol for the synthesis of dioxygenyl hexafluoroplatinate using PtF6
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the synthesis of dioxygenyl hexafluoroplatinate (O₂PtF₆), a compound of significant historical and chemical importance. First synthesized by Neil Bartlett in 1962, its creation led to the groundbreaking discovery of noble gas chemistry.[1][2] The primary synthesis route involves the direct reaction of molecular oxygen (O₂) with platinum hexafluoride (PtF₆). This application note outlines the original experimental procedure, safety precautions for handling the highly reactive this compound, and a summary of the key characterization data for the final product.
Introduction
The synthesis of dioxygenyl hexafluoroplatinate marked a pivotal moment in chemistry. Neil Bartlett discovered that the powerful oxidizing agent this compound (PtF₆) could oxidize molecular oxygen.[1][2] This was a significant finding as the ionization potential of dioxygen is quite high. Bartlett then famously reasoned that xenon, with a similar first ionization potential to dioxygen, might also be oxidized by PtF₆. This hypothesis was confirmed, leading to the synthesis of the first noble gas compound, xenon hexafluoroplatinate, and shattering the long-held belief of the chemical inertness of noble gases.[1][2]
This protocol details the synthesis of O₂PtF₆ via the direct reaction of O₂ and PtF₆, providing researchers with the necessary information to replicate this historic experiment safely and effectively.
Health and Safety
Warning: this compound (PtF₆) is a powerful oxidizing agent and is highly corrosive. It reacts vigorously with water and organic materials. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, and corrosion-resistant gloves, must be worn. A safety shower and eyewash station should be readily accessible.
Experimental Protocol
The synthesis of dioxygenyl hexafluoroplatinate is achieved through the direct gas-phase reaction of oxygen and this compound at room temperature. The following protocol is based on the original work by Bartlett and Lohmann.
Materials and Equipment:
-
This compound (PtF₆) gas
-
High-purity oxygen (O₂) gas
-
A vacuum line apparatus constructed from a material resistant to fluorine compounds (e.g., Monel, nickel, or passivated stainless steel)
-
A reaction vessel made of quartz or a suitable fluoropolymer
-
Pressure gauges capable of measuring in the torr range
-
Liquid nitrogen for trapping and purification
Procedure:
-
Apparatus Preparation: The entire vacuum line and reaction vessel must be scrupulously cleaned, dried, and passivated with a fluorine-containing compound (e.g., ClF₃ or F₂ gas) to prevent reaction with the vessel walls.
-
Introduction of Reactants:
-
A known pressure of this compound gas is admitted into the reaction vessel.
-
An excess of dry, high-purity oxygen gas is then introduced into the same vessel.
-
-
Reaction: The reaction proceeds spontaneously at room temperature. The deep red vapor of this compound will be observed to react with the colorless oxygen gas, resulting in the formation of a reddish-yellow solid product, dioxygenyl hexafluoroplatinate, which deposits on the walls of the reaction vessel.
-
Reaction Equation: O₂(g) + PtF₆(g) → O₂PtF₆(s)
-
-
Product Isolation:
-
After the reaction is complete (indicated by the disappearance of the red PtF₆ vapor), the excess oxygen is pumped away.
-
The reaction vessel can be gently warmed to sublime the product to a cooler part of the apparatus for collection. Dioxygenyl hexafluoroplatinate sublimes in a vacuum above 90°C.
-
Characterization Data
The synthesized dioxygenyl hexafluoroplatinate can be characterized using various spectroscopic and analytical techniques.
| Property | Value |
| Chemical Formula | O₂PtF₆ |
| Molar Mass | 341.07 g/mol |
| Appearance | Reddish-yellow solid |
| Crystal Structure | Rhombohedral (low temp.), Cubic (high temp.) |
| O-O Bond Length | ~1.12 Å (indicative of O₂⁺ cation) |
| Pt-F Bond Length | Varies depending on crystal form |
| Vibrational Frequencies | |
| ν(O-O) stretch | ~1858 cm⁻¹ (Raman) |
| ν(Pt-F) stretches | Multiple bands in IR and Raman spectra |
Experimental Workflow
Caption: Workflow for the synthesis and characterization of O₂PtF₆.
Alternative Synthesis Methods
While the direct reaction of O₂ and PtF₆ is the classic method, other routes have been developed:
-
High-Temperature Synthesis: A mixture of oxygen and fluorine gas can be reacted with a platinum sponge at 450 °C.
-
Reaction with Oxygen Difluoride: Oxygen difluoride (OF₂) reacts with a platinum sponge at temperatures above 400 °C to yield dioxygenyl hexafluoroplatinate.
-
Facile Synthesis from Platinum Dioxide: A more recent and convenient method involves the direct fluorination of hydrated platinum dioxide (PtO₂·xH₂O) in a stream of diluted fluorine gas at 275 °C. This method avoids the need to pre-synthesize the highly reactive PtF₆.
References
Application Notes and Protocols: Platinum Hexafluoride in the Synthesis of Noble Gas Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of noble gas compounds, a field initiated by Neil Bartlett in 1962, fundamentally altered the understanding of chemical bonding and reactivity.[1] Bartlett's seminal experiment demonstrated that xenon, previously considered inert, could react with the powerful oxidizing agent platinum hexafluoride (PtF₆).[1][2] This discovery opened the door to a new area of chemistry, leading to the synthesis of numerous compounds of xenon, krypton, and radon.[2] While this compound's role was pivotal, subsequent research has shown the initial product of the xenon-PtF₆ reaction to be a complex mixture of salts rather than a simple one-to-one adduct.[3][4] These compounds, particularly the xenon-based ones, have found applications in areas such as the development of anti-tumor agents and in lasers.[2]
This document provides detailed application notes and protocols for the synthesis of noble gas compounds using this compound, with a primary focus on xenon. It includes experimental procedures, quantitative data, and safety precautions pertinent to handling these highly reactive substances.
Data Presentation
Table 1: Reactants and Products in Xenon-Platinum Hexafluoride Reactions
| Reactants | Predominant Products | Reference |
| Xe + PtF₆ | A mixture including [XeF]⁺[PtF₅]⁻ and [XeF]⁺[Pt₂F₁₁]⁻ | [3] |
| XeF₂ + PtF₄ | XeF₂·PtF₄ (amorphous) | [4] |
| XeF₂ + PtF₅ | [XeF]⁺[PtF₆]⁻ | [1] |
| XeF₆ + PtF₅ | [XeF₅]⁺[PtF₆]⁻ | [5] |
| XeF₂ (liquid) + PtF₄ | [Xe₂F₃]⁺[PtF₆]⁻ | [1] |
Table 2: Crystallographic Data for a Xenon-Platinum Fluoride (B91410) Salt
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume/Z (ų) | Reference |
| [XeF]⁺[PtF₆]⁻ | XePtF₇ | Monoclinic | P2₁/m (inferred) | 8.081(6) | 11.087(7) | 7.226(6) | 90.01(5) | 161.8(4) | [4] |
| [XeF₅]⁺[PtF₆]⁻ | XePtF₁₁ | Orthorhombic | Pmnb | 8.16 | 16.81 | 5.73 | - | - | [6] |
Note: The space group for [XeF]⁺[PtF₆]⁻ was reported as isostructural with XeF⁺RuF₆⁻.
Experimental Protocols
Safety Precautions: this compound is a powerful oxidizing and fluorinating agent and is highly corrosive and moisture-sensitive.[7][8] All manipulations should be carried out in a dry, inert atmosphere (e.g., a nitrogen or argon-filled glovebox) or in a vacuum line constructed from materials resistant to fluorine compounds (e.g., Monel, nickel, or passivated stainless steel).[7][8] Personal protective equipment, including a face shield, and gloves resistant to corrosive materials, should be worn at all times.[7][8] Reactions should be conducted in a well-ventilated fume hood.
Protocol 1: Synthesis of Xenon Hexafluoroplatinate (Bartlett's Original Experiment Analogue)
This protocol describes the direct reaction of xenon gas with this compound vapor.
Materials:
-
This compound (PtF₆)
-
Xenon (Xe) gas
-
Sulfur hexafluoride (SF₆) gas (optional, as a diluent)
-
Reaction vessel made of quartz or a fluorine-resistant metal with two chambers separated by a break-seal.
Procedure:
-
Evacuate the reaction vessel to a high vacuum.
-
Introduce a known amount of PtF₆ gas into one chamber of the vessel. PtF₆ is a red gas.[2]
-
Introduce an equimolar or excess amount of xenon gas into the second chamber. Xenon is a colorless gas.[2] SF₆ can be used to dilute the reactants.
-
Cool the reaction vessel to 77 K (liquid nitrogen temperature).[3]
-
Break the seal separating the two chambers to allow the gases to mix.
-
Slowly warm the vessel to room temperature to allow for a controlled reaction.[3]
-
An immediate reaction occurs upon mixing, precipitating an orange-yellow solid.[2]
-
Isolate the solid product under an inert atmosphere. The product is a mixture of xenon fluoroplatinate salts.[3]
Protocol 2: Synthesis of [Xe₂F₃]⁺[PtF₆]⁻ via Xenon Difluoride and Platinum Tetrafluoride
This method provides a route to a more specific xenon fluoroplatinate salt.
Materials:
-
Xenon difluoride (XeF₂)
-
Platinum tetrafluoride (PtF₄)
-
Anhydrous hydrogen fluoride (aHF) - Extreme caution required
-
Fluorine-resistant reaction vessel (e.g., FEP or PFA)
Procedure:
-
In an inert atmosphere glovebox, add PtF₄ to the reaction vessel.
-
Condense anhydrous HF into the vessel at 77 K.
-
Add an excess of XeF₂ to the vessel.
-
Slowly warm the reaction mixture to the desired reaction temperature (e.g., 140-150 °C) with stirring.[1]
-
The reaction produces [Xe₂F₃]⁺[PtF₆]⁻ as a solid product.[1]
-
The product can be isolated by removing the volatile components (excess XeF₂ and aHF) under vacuum.
Reaction Pathways and Workflows
Caption: Reaction pathway for the synthesis of xenon hexafluoroplatinate.
Caption: Experimental workflow for xenon hexafluoride synthesis.
Synthesis of Other Noble Gas Compounds
Krypton
Direct reaction of krypton with this compound has been reported to be unsuccessful under conditions similar to the xenon reaction. However, the formation of the KrF⁺ cation in the presence of platinum pentafluoride (PtF₅) suggests that PtF₆ could potentially oxidize krypton under more forcing conditions or via an indirect route. The synthesis of [KrF]⁺[PtF₆]⁻ has been achieved through the reaction of KrF₂ with PtF₅.[9]
Radon
Due to its high radioactivity and the short half-life of its isotopes, the experimental chemistry of radon is challenging. While theoretical studies suggest the existence of radon fluorides, there are no published experimental reports of the synthesis of radon compounds using this compound. The lower ionization potential of radon compared to xenon suggests that it should be more reactive towards PtF₆.
Characterization
The products of the reaction between xenon and this compound are typically characterized by a combination of spectroscopic and diffraction techniques.
-
Raman Spectroscopy: This is a key technique for identifying the cationic and anionic species in the solid product. For example, the [XeF]⁺ cation exhibits a characteristic stretching frequency.
-
¹⁹F NMR Spectroscopy: In suitable solvents (e.g., anhydrous HF), ¹⁹F NMR can provide detailed information about the fluorine environments in both the cation and the anion.[10][11]
-
X-ray Powder Diffraction: This technique is used to identify the crystalline phases present in the product mixture and can provide structural information if single crystals are not available.[4]
-
Single-Crystal X-ray Diffraction: When single crystals can be grown, this method provides definitive structural information, including bond lengths and angles.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. acs.org [acs.org]
- 3. Xenon hexafluoroplatinate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Crystal Structures of Xenon(VI) Salts: XeF5Ni(AsF6)3, XeF5AF6 (A = Nb, Ta, Ru, Rh, Ir, Pt, Au), and XeF5A2F11 (A = Nb, Ta) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The crystal structure of [XeF5]+[PtF6]– - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Platinum - ESPI Metals [espimetals.com]
- 9. Preparation of the KrF+, Kr2F3+, and BrF6+ ions and their characterisation by 19F nuclear magnetic resonance and Raman spectroscopy - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Xenon Fluorides: Fluorine-19 Nuclear Magnetic Resonance Spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Xenon Tetrafluoride: Fluorine-19 High-Resolution Magnetic Resonance Spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Characterization of Platinum Hexafluoride (PtF₆) using Infrared Spectroscopy
Introduction
Platinum hexafluoride (PtF₆) is a powerful oxidizing and fluorinating agent, notable for being one of the few compounds showcasing platinum in the +6 oxidation state.[1] Its extreme reactivity and volatility necessitate precise characterization techniques to ensure purity and structural integrity.[2] Infrared (IR) spectroscopy is a fundamental analytical method for the vibrational characterization of PtF₆. This application note details the use of IR spectroscopy to identify and characterize gaseous PtF₆, providing a summary of its key spectral features and a protocol for its analysis.
PtF₆ possesses an octahedral geometry, belonging to the Oₕ point group.[3][4] This high symmetry dictates the number and activity of its vibrational modes in infrared and Raman spectroscopy.[4] Of the six fundamental vibrational modes for an octahedral molecule, only two are infrared active (of F₁ᵤ symmetry).[5][6] The observation of these specific IR absorption bands provides a definitive fingerprint for the molecule.
Key Applications
-
Structural Confirmation: The IR spectrum provides direct evidence for the octahedral structure of PtF₆.[3]
-
Purity Assessment: The absence of extraneous peaks can indicate the purity of the PtF₆ sample, free from precursors like PtF₅ or hydrolysis byproducts.[1]
-
Identification: The characteristic vibrational frequencies allow for the unambiguous identification of PtF₆.[3]
Vibrational Mode Analysis
The vibrational spectrum of gaseous PtF₆ has been extensively studied. The fundamental vibrational frequencies are summarized in the table below. The infrared active modes, ν₃ and ν₄, are of particular importance for this application note.
| Vibrational Mode | Symmetry | Description | Gas-Phase IR Frequency (cm⁻¹) | Raman Active? |
| ν₁ | a₁g | Symmetric Stretch | N/A | Yes |
| ν₂ | e₉ | Bending Mode | N/A | Yes |
| ν₃ | f₁ᵤ | Asymmetric Stretch | 705 [5][6] | No |
| ν₄ | f₁ᵤ | Asymmetric Bend | 273 [5][6] | No |
| ν₅ | f₂₉ | Bending Mode | N/A | Yes |
| ν₆ | f₂ᵤ | Bending Mode | Inactive | No |
N/A - Not applicable as these modes are not IR active.
Experimental Protocol: Gas-Phase Infrared Spectroscopy of PtF₆
This protocol outlines the procedure for obtaining a gas-phase infrared spectrum of this compound. Extreme caution must be exercised due to the high reactivity and toxicity of PtF₆. All manipulations should be performed in a well-ventilated fume hood or a glovebox with appropriate safety measures in place.
1. Materials and Equipment
-
This compound (PtF₆) sample[1]
-
Fourier Transform Infrared (FTIR) Spectrometer equipped with a suitable detector for the mid-IR and far-IR regions (e.g., DTGS, MCT)[7]
-
Gas-tight infrared cell with IR-transparent windows (e.g., AgCl, KBr, or CsI). The cell must be constructed from materials resistant to fluorine and PtF₆ (e.g., Monel, nickel, or passivated stainless steel).
-
Vacuum line constructed from fluorine-resistant materials
-
Pressure gauge capable of measuring low pressures (e.g., capacitance manometer)
-
Liquid nitrogen for trapping and purification
-
Appropriate personal protective equipment (PPE), including face shield, heavy-duty gloves, and a lab coat.
2. Synthesis and Purification of PtF₆ (Brief Overview)
PtF₆ is typically synthesized by the direct fluorination of platinum metal at high temperatures.[1] An alternative method involves the disproportionation of platinum pentafluoride (PtF₅).[1][3] Purification is achieved through vacuum sublimation to separate it from less volatile platinum fluorides.[3]
3. Sample Preparation and Handling
-
System Passivation: Before introducing PtF₆, the entire vacuum line and gas cell must be passivated. This is typically done by introducing a low pressure of a less reactive fluorinating agent (e.g., ClF₃ or F₂) to the system to form a protective metal fluoride (B91410) layer on all internal surfaces.
-
Sample Introduction: The purified solid PtF₆ is stored in a suitable container connected to the vacuum line. The sample is cooled with liquid nitrogen to reduce its vapor pressure.
-
Evacuation: The gas cell and the lines are evacuated to a high vacuum.
-
Vaporization: The liquid nitrogen bath is removed from the PtF₆ sample, allowing it to sublime. A controlled amount of PtF₆ vapor is admitted into the gas cell. The pressure should be carefully monitored and kept low (typically a few Torr) to avoid condensation and to obtain sharp rotational-vibrational lines.[8][9]
4. Data Acquisition
-
Background Spectrum: A background spectrum of the evacuated gas cell is collected. This is crucial to subtract any spectral features from the cell windows or residual atmospheric components.
-
Sample Spectrum: The IR spectrum of the PtF₆ vapor is recorded.
-
Spectral Range: 4000 cm⁻¹ to 200 cm⁻¹ to cover all fundamental IR-active modes.
-
Resolution: A resolution of at least 1 cm⁻¹ is recommended to resolve the rotational-vibrational structure.
-
Scans: A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio.
-
5. Data Processing and Analysis
-
The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
The positions of the absorption bands are determined and compared to the literature values for PtF₆. The characteristic strong absorption around 705 cm⁻¹ (ν₃) and the band at 273 cm⁻¹ (ν₄) should be present.[5][6]
Experimental Workflow
Caption: Experimental workflow for the IR spectroscopic characterization of PtF₆.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cas 13693-05-5,this compound | lookchem [lookchem.com]
- 3. webqc.org [webqc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pnnl.gov [pnnl.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Raman Spectroscopic Analysis of Platinum Hexafluoride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Platinum hexafluoride (PtF₆) is a powerful oxidizing and fluorinating agent, notable for being one of the few compounds featuring platinum in the +6 oxidation state.[1][2] It is a dark-red, volatile solid that sublimes into a red gas.[1] Historically, PtF₆ played a pivotal role in chemical discovery; its reaction with oxygen to form dioxygenyl hexafluoroplatinate and its subsequent reaction with xenon led to the first-ever compound of a noble gas, proving that these elements are not entirely inert.[2][3] Given its extreme reactivity and instability, robust analytical methods are essential for its characterization.[4] Vibrational spectroscopy, particularly Raman spectroscopy, is a primary non-destructive technique for confirming the structure and purity of PtF₆.[5] This document provides a detailed protocol for the safe handling and Raman analysis of this unique compound.
Principle of Analysis
Raman spectroscopy provides information about the vibrational modes of a molecule. When monochromatic light from a laser interacts with a sample, most of it is scattered elastically (Rayleigh scattering). However, a small fraction is scattered inelastically (Raman scattering), with the energy shift corresponding to the molecule's vibrational energy levels.
This compound possesses a perfect octahedral geometry in both solid and gaseous states, belonging to the Oₕ point group.[1] According to the principles of group theory, for a molecule with Oₕ symmetry, only three of its six fundamental vibrational modes are Raman-active.[5][6] These modes correspond to vibrations that cause a change in the polarizability of the molecule.[7] The six fundamental modes are:
-
ν₁ (a₁g) and ν₂ (e_g): Symmetric stretching and bending modes, respectively. Both are Raman-active.
-
ν₅ (f₂g): A degenerate bending mode that is also Raman-active.
-
ν₃ (f₁u) and ν₄ (f₁u): Degenerate stretching and bending modes, respectively. Both are infrared-active only.
-
ν₆ (f₂u): A degenerate bending mode that is inactive in both Raman and infrared spectroscopy.[8]
Therefore, the Raman spectrum of pure PtF₆ is expected to show three distinct peaks corresponding to the ν₁, ν₂, and ν₅ vibrations.
Quantitative Data: Vibrational Mode Assignments for PtF₆
The vibrational frequencies for this compound have been determined through a combination of infrared and Raman spectroscopy studies. The data is summarized below.
| Vibrational Mode | Symmetry Species | Activity | Wavenumber (cm⁻¹) | Description |
| ν₁ | a₁g | Raman | 655[8] | Symmetric Pt-F Stretch |
| ν₂ | e_g | Raman | 601[8] | Symmetric Pt-F Bend |
| ν₃ | f₁u | Infrared | 705[5][8] | Antisymmetric Pt-F Stretch |
| ν₄ | f₁u | Infrared | 273[8] | Antisymmetric Pt-F Bend |
| ν₅ | f₂g | Raman | 242[8] | Symmetric Pt-F Bend |
| ν₆ | f₂u | Inactive | 211[8] | Antisymmetric Pt-F Bend |
Note: The ν₂ and ν₅ modes are significantly weaker than the ν₁ mode and may be difficult to observe without optimal acquisition conditions.[5]
Experimental Protocol
1. Critical Safety Precautions
-
Extreme Reactivity: this compound is one of the strongest known oxidants.[1] It reacts violently with water and most organic compounds.[4] All handling must be performed under rigorously dry and inert conditions (e.g., a nitrogen or argon-filled glovebox).
-
Corrosive Nature: PtF₆ and its hydrolysis product, hydrofluoric acid (HF), are highly corrosive. All apparatus must be constructed from compatible, corrosion-resistant materials such as Monel, nickel, or passivated stainless steel.[9] For spectroscopic cells, transparent materials like sapphire or specialized fluorinated polymers (FEP/PFA) are required.[5]
-
Personal Protective Equipment (PPE): A full suite of PPE is mandatory, including a lab coat, chemical splash goggles, a face shield, and heavy-duty, acid-resistant gloves.
2. Instrumentation
-
Raman Spectrometer: A confocal Raman microscope or a fiber-optic probe system.
-
Laser Source: A frequency-doubled Nd:YAG laser (532 nm) or an argon-ion laser (488/514.5 nm) is suitable.[10][11]
-
Caution: Due to the dark red color of PtF₆, it can absorb laser energy, leading to localized heating and potential decomposition.[12] Use the lowest possible laser power that provides an adequate signal-to-noise ratio.
-
-
Detector: A sensitive, cooled charge-coupled device (CCD) detector.
-
Sample Holder: A flame-sealed tube made of quartz, sapphire, or FEP/PFA is recommended to safely contain the volatile and reactive sample.[5]
3. Sample Preparation and Handling (Inert Atmosphere)
-
Material Passivation: Thoroughly clean and dry all handling equipment (spatulas, funnels, sample tubes). Passivate metal surfaces by exposing them to a low concentration of fluorine gas to form a protective metal fluoride (B91410) layer.
-
Sample Transfer: Inside a glovebox with a moisture level below 1 ppm, carefully transfer a small amount of solid PtF₆ into the prepared sample tube.
-
Sealing: If using a quartz or sapphire tube, attach it to a vacuum line (still within the inert atmosphere), evacuate residual inert gas if desired, and carefully flame-seal the tube. For polymer tubes, use an appropriate heat-sealing method.
-
Decontamination: All tools and surfaces that come into contact with PtF₆ must be carefully decontaminated according to established lab safety protocols for strong oxidizing agents and fluorides.
4. Data Acquisition
-
Instrument Setup: Turn on the spectrometer, laser, and cooling system and allow them to stabilize.
-
Sample Placement: Securely mount the sealed sample tube in the spectrometer's sample holder.
-
Focusing: Using the microscope's white light source and camera, carefully bring the surface of the solid PtF₆ sample into focus.
-
Parameter Configuration:
-
Spectral Range: Set the range to cover all expected peaks, for example, 100 cm⁻¹ to 800 cm⁻¹.
-
Laser Power: Start with a very low power setting (e.g., <1 mW) and increase only if necessary.
-
Exposure Time & Accumulations: Use multiple accumulations with moderate exposure times (e.g., 10 accumulations of 10 seconds each) to improve the signal-to-noise ratio without overheating the sample.
-
-
Spectrum Collection: Acquire the Raman spectrum of the sample.
-
Background Subtraction: If necessary, acquire a spectrum of an empty, sealed sample tube and subtract it from the sample spectrum to remove contributions from the container.
5. Data Analysis and Interpretation
-
Peak Identification: Identify the Raman peaks in the collected spectrum. The most prominent feature should be the intense, sharp peak corresponding to the symmetric stretch (ν₁) at approximately 655 cm⁻¹.[5][8]
-
Weaker Modes: Look for the much weaker peaks corresponding to the ν₂ and ν₅ bending modes at approximately 601 cm⁻¹ and 242 cm⁻¹, respectively.[8]
-
Purity Assessment: The absence of other significant peaks indicates a high degree of sample purity. The presence of unexpected bands may suggest impurities or decomposition products (e.g., lower platinum fluorides).
Workflow and Logical Relationships
The following diagram illustrates the complete workflow for the Raman analysis of this compound, emphasizing the critical safety and handling requirements.
Caption: Experimental workflow for PtF₆ Raman analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Platinum(VI)_fluoride [chemeurope.com]
- 3. Xenon - Wikipedia [en.wikipedia.org]
- 4. Cas 13693-05-5,this compound | lookchem [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Vibrational Spectroscopy of Hexahalo Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Raman active modes [doitpoms.ac.uk]
- 8. pubs.aip.org [pubs.aip.org]
- 9. escholarship.org [escholarship.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Vapour-phase intensity studies of the Raman-active bands of Group 6 hexafluorides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. pubs.aip.org [pubs.aip.org]
Unveiling the Structure of Solid Platinum Hexafluoride: A Guide to its X-ray Crystallography
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of molecules is paramount. X-ray crystallography stands as a cornerstone technique in this endeavor, providing atomic-level insights into the solid state. This document provides detailed application notes and protocols for the X-ray crystallographic study of solid platinum hexafluoride (PtF₆), a powerful oxidizing agent with significant implications in inorganic chemistry.
This compound (PtF₆) is a volatile, dark-red solid, notable for being one of the few examples of platinum in the +6 oxidation state.[1] Its high reactivity, particularly its ability to oxidize even noble gases, has made it a subject of intense scientific interest. The determination of its solid-state structure through X-ray crystallography provides fundamental data for understanding its bonding, reactivity, and physical properties.
Crystallographic Data of this compound
The definitive crystal structure of solid this compound was determined through low-temperature single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic system, and its key crystallographic parameters are summarized in the table below.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnma (No. 62) |
| Unit Cell Dimensions | a = 9.608(2) Åb = 8.956(2) Åc = 5.005(1) Å |
| Volume | 430.39(16) ų |
| Z (molecules per unit cell) | 4 |
| Calculated Density | 4.78 g/cm³ |
| Pt-F Bond Length | 1.85 Å |
| Coordination Geometry | Octahedral |
Experimental Protocols
The successful crystallographic analysis of the highly reactive and volatile this compound requires meticulous experimental procedures. The following protocols outline the key steps for synthesis, single crystal growth, and X-ray diffraction data collection.
Synthesis of this compound
Two primary methods are established for the synthesis of this compound:
-
Direct Fluorination of Platinum Metal: This is the most common and preferred route. It involves the reaction of elemental platinum with an excess of fluorine gas at elevated temperatures.[1]
-
Reaction: Pt(s) + 3 F₂(g) → PtF₆(s)
-
Conditions: The reaction is typically carried out in a passivated nickel or Monel reactor at temperatures ranging from 300 to 400 °C. Careful control of the fluorine flow rate and temperature is crucial to prevent the formation of lower platinum fluorides.
-
-
Disproportionation of Platinum Pentafluoride: This method offers an alternative route where platinum pentafluoride (PtF₅) is heated to induce disproportionation.[1]
-
Reaction: 2 PtF₅(s) → PtF₆(g) + PtF₄(s)
-
Precursor Synthesis: PtF₅ can be prepared by fluorinating platinum(II) chloride (PtCl₂).
-
Single Crystal Growth
Obtaining single crystals of sufficient quality for X-ray diffraction is a critical and often challenging step, especially for a substance as volatile and reactive as PtF₆.
Protocol: Sublimation Method
-
Apparatus: A sealed, evacuated, and scrupulously dry Pyrex or quartz ampoule is used. The ampoule should have a constriction to create a temperature gradient.
-
Sample Preparation: A small amount of freshly synthesized and purified PtF₆ is placed at one end of the ampoule.
-
Sublimation: The end of the ampoule containing the PtF₆ is gently heated to a temperature slightly above its sublimation point, while the other end is maintained at a lower temperature. This creates a slow, controlled sublimation and subsequent deposition of PtF₆ crystals in the cooler zone.
-
Crystal Selection: Over several hours or days, small, well-formed single crystals of dark-red PtF₆ will grow. A suitable crystal is then selected under an inert atmosphere for mounting.
Single-Crystal X-ray Diffraction
Due to the low melting and boiling points of PtF₆, data collection must be performed at low temperatures.
Protocol: Low-Temperature Data Collection
-
Crystal Mounting: A selected single crystal is rapidly mounted on a cryo-loop, typically made of a fine polymer or glass fiber, using a viscous, inert oil (e.g., perfluoropolyether oil). The mounting is performed in a cold, dry, inert gas stream (e.g., nitrogen or argon) to prevent atmospheric moisture from reacting with the sample.
-
Diffractometer: A four-circle diffractometer equipped with a CCD or CMOS detector and a low-temperature device (e.g., an Oxford Cryosystems Cryostream) is required.
-
X-ray Source: Monochromatic X-radiation, typically Molybdenum Kα (λ = 0.71073 Å), is used.
-
Data Collection Temperature: The crystal is cooled to and maintained at a stable low temperature, for instance, -140 °C (133 K), throughout the data collection process.
-
Data Collection Strategy: A series of ω and φ scans are performed to collect a complete sphere of diffraction data. The exposure time per frame is optimized to achieve good signal-to-noise ratios.
-
Data Processing: The collected diffraction images are processed using standard crystallographic software (e.g., SAINT for integration and SADABS for absorption correction).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F² using software packages such as the SHELXTL suite. All non-hydrogen atoms are typically refined with anisotropic displacement parameters.
Experimental Workflow
The logical flow of the experimental process, from synthesis to final structural analysis, is crucial for obtaining high-quality crystallographic data for this compound.
This comprehensive guide provides the necessary data and protocols for the successful X-ray crystallographic analysis of solid this compound. The highly reactive nature of this compound demands careful handling and specialized techniques, but the resulting structural information is invaluable for advancing our understanding of high-oxidation-state chemistry and the properties of inorganic fluorides.
References
Application Notes and Protocols for Handling Gase-ous Platinum Hexafluoride in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platinum hexafluoride (PtF₆) is a powerful oxidizing and fluorinating agent, existing as a dark-red volatile solid that readily sublimes into a red gas.[1][2] Its extreme reactivity, first famously demonstrated in the oxidation of xenon, presents significant handling challenges in a laboratory environment.[1] These application notes provide detailed protocols for the safe handling of gaseous PtF₆ to minimize risks to personnel and equipment.
Quantitative Data
A thorough understanding of the physical and chemical properties of this compound is crucial for its safe handling. The following tables summarize key quantitative data.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | PtF₆ | [2][3] |
| Molar Mass | 309.07 g/mol | [1][2] |
| Appearance | Dark-red crystalline solid; red gas | [1][2] |
| Melting Point | 61.3 °C (142.3 °F; 334.4 K) | [1][2][3] |
| Boiling Point | 69.14 °C (156.45 °F; 342.29 K) | [1][2][3] |
| Density (solid) | 3.83 g/cm³ | [1][3] |
| Crystal Structure | Orthorhombic | [1][2] |
| Pt-F Bond Length | 185 picometers | [1][2] |
Table 2: Thermodynamic Properties of this compound
| Property | Value | Source |
| Enthalpy of Fusion (ΔHfus) | 4.52 kJ/mol | |
| Enthalpy of Vaporization (ΔHvap) | 29.5 kJ/mol | |
| Standard Molar Entropy (S⁰, solid) | 235.6 J/(mol·K) | |
| Standard Molar Entropy (S⁰, gas) | 350.9 J/(mol·K) | |
| Molar Heat Capacity (Cp, gas) | 123 J/(mol·K) | |
| Electron Affinity | > 7.0 eV | [1] |
Table 3: Vapor Pressure of this compound
| Temperature (°C) | Temperature (K) | Pressure (Torr) |
| 0 | 273.15 | 29 |
| 21 | 294.15 | 96 |
(Source:)
Table 4: Occupational Exposure Limits (Surrogate Data)
| Substance | Limit (8-hour TWA) | Organization |
| Platinum (soluble salts, as Pt) | 0.002 mg/m³ | ACGIH |
| Selenium Hexafluoride (as Se) | 0.05 ppm | OSHA/NIOSH |
| Sulfur Hexafluoride | 1000 ppm | OSHA/NIOSH |
Note: There is no established Occupational Exposure Limit (OEL) for this compound. The limits for platinum salts and other hexafluorides are provided for context. Given the extreme reactivity and toxicity of PtF₆, all handling should be performed in a contained system to prevent any exposure.
Experimental Protocols
General Safety Precautions
-
Work Area: All manipulations of gaseous PtF₆ must be conducted within a high-performance fume hood or a glove box with an inert atmosphere. The work area should be free of organic materials, water, and other incompatible substances.
-
Materials Compatibility: The experimental apparatus must be constructed from materials resistant to both this compound and fluorine. Suitable materials include nickel, Monel, and passivated stainless steel. Glassware is not suitable as it will be attacked by PtF₆.
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:
-
Full-face shield and safety goggles.
-
Flame-resistant lab coat.
-
Neoprene or butyl rubber gloves.
-
Chemical-resistant apron and boots.
-
A personal gas monitor for fluorine is highly recommended.
-
Protocol for Generation and Transfer of Gaseous PtF₆
This protocol assumes the synthesis of PtF₆ via direct fluorination of platinum metal, a common laboratory method.
Materials and Equipment:
-
Platinum metal sponge or foil.
-
Fluorine gas (high purity).
-
Nickel or Monel reaction tube.
-
Tube furnace with temperature controller.
-
Cold trap (U-tube design) made of compatible metal.
-
Dewar flasks.
-
Liquid nitrogen.
-
Vacuum pump.
-
Pressure gauge.
-
Inert gas supply (e.g., argon or nitrogen).
Procedure:
-
System Assembly: Assemble the reaction apparatus within a fume hood. The setup consists of the reaction tube containing the platinum metal, connected in series to a cold trap, a pressure gauge, and a vacuum pump. All connections must be leak-tight.
-
Passivation: Passivate the entire system by slowly introducing a low concentration of fluorine gas at room temperature. This forms a protective metal fluoride layer on the internal surfaces.
-
Purging: Evacuate the system to remove any residual air and moisture. Backfill with an inert gas and repeat this cycle several times.
-
Synthesis:
-
Heat the reaction tube containing the platinum metal to the reaction temperature (typically 300-400 °C).
-
Slowly introduce fluorine gas into the reaction tube. The reaction is exothermic and should be carefully monitored.
-
The volatile, red PtF₆ gas will form and flow downstream.
-
-
Collection:
-
Immerse the cold trap in a Dewar of liquid nitrogen (-196 °C).
-
The gaseous PtF₆ will desublimate and collect in the cold trap as a dark-red solid.
-
-
Isolation and Storage:
-
Once the reaction is complete, stop the fluorine flow and cool the furnace.
-
Close the valve to the cold trap to isolate the solid PtF₆.
-
The cold trap containing the PtF₆ can be stored at or below liquid nitrogen temperature.
-
Protocol for Using Gaseous PtF₆ in a Reaction
Procedure:
-
System Preparation: The reaction vessel, made of compatible materials, should be attached to the vacuum line, evacuated, and backfilled with an inert gas.
-
Sublimation and Transfer:
-
Allow the cold trap containing the solid PtF₆ to slowly warm to room temperature. The PtF₆ will sublime, generating a red gas.
-
Carefully open the valve to the reaction vessel, allowing the gaseous PtF₆ to transfer. The amount of PtF₆ transferred can be monitored by the pressure change in the system.
-
-
Reaction: Introduce other reactants into the reaction vessel as required by the specific experimental procedure.
-
Post-Reaction Handling:
-
Any unreacted PtF₆ should be condensed in a cold trap.
-
The reaction system should be purged with an inert gas, with the effluent passed through a scrubber containing a suitable neutralizing agent (e.g., soda lime).
-
Emergency Procedures
In the event of an accidental release of gaseous PtF₆, immediate and decisive action is critical.
-
Minor Leak (within fume hood):
-
Ensure the fume hood sash is at its lowest possible position.
-
If possible and safe to do so, stop the source of the leak.
-
Alert others in the immediate vicinity.
-
Allow the fume hood to contain and exhaust the gas.
-
-
Major Leak (outside of fume hood):
-
Immediately evacuate the laboratory, closing the door behind you.
-
Activate the nearest fire alarm to initiate a building-wide evacuation.
-
From a safe location, call emergency services and provide details of the chemical release.
-
Do not re-enter the laboratory until it has been cleared by trained emergency responders.
-
First Aid:
-
Inhalation: Move the affected person to fresh air immediately. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
Visualizations
Experimental Workflow for PtF₆ Generation and Transfer
References
Application Notes and Protocols for Matrix Isolation Studies of Platinum Hexafluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the matrix isolation technique as applied to the study of platinum hexafluoride (PtF₆). This document includes detailed experimental protocols for the synthesis, isolation, and spectroscopic characterization of PtF₆, as well as an analysis of its photochemistry under cryogenic conditions. The information is intended to guide researchers in setting up and conducting their own matrix isolation experiments involving this highly reactive and strongly oxidizing compound.
Introduction to Matrix Isolation of this compound
Matrix isolation is a powerful technique for studying reactive molecules and unstable species by trapping them in an inert, solid matrix at low temperatures.[1][2][3] This environment prevents intermolecular interactions and allows for detailed spectroscopic characterization. This compound (PtF₆) is a dark-red, volatile solid and a potent oxidizing agent, notable for being a rare example of platinum in the +6 oxidation state.[4][5] Matrix isolation studies are crucial for understanding its molecular structure, vibrational and electronic properties, and photochemical reactivity in a controlled environment.
Experimental Protocols
Synthesis of this compound (PtF₆)
The primary and most effective method for synthesizing PtF₆ is the direct fluorination of platinum metal.[4][5]
Protocol:
-
Place a platinum metal sponge or wire in a nickel or Monel reactor.
-
Heat the reactor to a high temperature, typically between 900 and 1100 °C.[6]
-
Pass a stream of fluorine gas (F₂) over the heated platinum.
-
The volatile PtF₆ product is carried out of the reactor by the gas stream.
-
Collect the PtF₆ by condensing it in a cold trap maintained at a low temperature (e.g., with liquid nitrogen).
-
Purification can be achieved through fractional distillation or sublimation.
An alternative, though less direct, method involves the disproportionation of platinum pentafluoride (PtF₅).[4][5]
Reaction Scheme:
2 PtF₅ → PtF₆ + PtF₄[4]
Matrix Isolation of PtF₆
The volatile nature of PtF₆ allows for its introduction into a matrix isolation setup from the gas phase.
Protocol:
-
The vapor of the synthesized PtF₆ is mixed with a large excess of a noble gas (e.g., Neon or Argon) in a specific ratio (typically 1:1000 or greater to ensure isolation).[1]
-
This gas mixture is then co-deposited onto a cryogenic window (e.g., CsI for IR spectroscopy or sapphire for UV-Vis) maintained at a very low temperature, typically around 6 K.[7]
-
The deposition is carried out slowly to ensure the formation of a clear, uniform matrix.
-
Once a sufficient amount of the sample is deposited, the matrix-isolated PtF₆ can be analyzed spectroscopically.
Spectroscopic Characterization
Matrix-isolated PtF₆ is characterized primarily through infrared (IR) and UV-visible spectroscopy.
Infrared Spectroscopy
The infrared spectrum of matrix-isolated PtF₆ reveals its fundamental vibrational modes. Due to its octahedral symmetry (Oₕ), only two fundamental vibrations, ν₃ and ν₄, are IR-active.[7]
Table 1: Infrared Vibrational Frequencies of Matrix-Isolated PtF₆
| Matrix | ν₃ (cm⁻¹) | ν₄ (cm⁻¹) | Reference(s) |
| Neon (Ne) | 705.6 | 274.6 | [7] |
| Argon (Ar) | 705.2 | 274.2 | [7] |
Note: A weaker matrix site for ν₃ in Neon has been observed at 709.1 cm⁻¹.[7]
UV-Visible Spectroscopy
The UV-visible spectrum of matrix-isolated PtF₆ is characterized by strong charge-transfer bands.[7]
Table 2: UV-Visible Absorption Maxima of PtF₆ in a Neon Matrix
| Wavelength (nm) | Assignment | Vibrational Spacing (cm⁻¹) | Reference(s) |
| 436 | F-to-Pt Charge-Transfer | 498 ± 10 | [7] |
| 312 | F-to-Pt Charge-Transfer | 551 ± 12 | [7] |
Photochemistry of Matrix-Isolated PtF₆
Irradiation of matrix-isolated PtF₆ with light of specific wavelengths induces photochemical decomposition, leading to the formation of lower platinum fluorides. This process allows for the in-situ generation and spectroscopic study of these otherwise difficult-to-isolate species.[7][8]
The primary photodecomposition pathway upon irradiation with blue light (e.g., λ = 470 nm) is the formation of platinum tetrafluoride (PtF₄).[7] Subsequent irradiation with UV light can lead to the formation of platinum pentafluoride (PtF₅) and platinum trifluoride (PtF₃).[7]
Table 3: Infrared Vibrational Frequencies of Photoproducts in a Neon Matrix
| Species | Vibrational Mode (cm⁻¹) | Reference(s) |
| PtF₄ | 710 - 717 (multiple bands) | [7] |
Note: The formation of PtF₅ and PtF₃ has been observed upon further UV irradiation of PtF₄.[7]
Diagrams
Caption: Experimental workflow for matrix isolation studies of PtF₆.
Caption: Photochemical decomposition pathway of matrix-isolated PtF₆.
References
- 1. Organic Chemistry 2 - Methods - Ruhr-Universität Bochum [ruhr-uni-bochum.de]
- 2. Matrix isolation infrared spectroscopy | NIST [nist.gov]
- 3. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Platinum(VI)_fluoride [chemeurope.com]
- 6. This compound AND METHOD OF FLUORINATING PLUTONIUM CONTAINING MIXTURES THERE-WITH (Patent) | OSTI.GOV [osti.gov]
- 7. Matrix Isolation Spectroscopic and Relativistic Quantum Chemical Study of Molecular Platinum Fluorides PtF n (n=1–6) Reveals Magnetic Bistability of PtF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Platinum Hexafluoride: A Powerful Oxidizing Agent in Inorganic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Platinum hexafluoride (PtF₆) is a unique and highly reactive inorganic compound, distinguished as a powerful oxidizing and fluorinating agent. Its significance in inorganic synthesis stems primarily from its ability to oxidize species with high ionization energies, a property famously demonstrated in the groundbreaking synthesis of the first noble gas compound. This document provides detailed application notes and experimental protocols for the use of PtF₆ in key inorganic synthetic reactions.
Oxidation of Molecular Oxygen: Synthesis of Dioxygenyl Hexafluoroplatinate (O₂⁺[PtF₆]⁻)
The oxidation of molecular oxygen by this compound was a pivotal discovery that directly led to the investigation of noble gas chemistry. The similar first ionization energies of molecular oxygen and xenon prompted Neil Bartlett to explore the reactivity of xenon with PtF₆.
Application: The synthesis of dioxygenyl hexafluoroplatinate serves as a classic example of the extreme oxidizing power of PtF₆ and is a precursor concept to the synthesis of noble gas compounds.
Quantitative Data:
| Parameter | Value | Reference |
| First Ionization Energy of O₂ | 12.2 eV | [1] |
| First Ionization Energy of Xe | 12.13 eV | [1] |
| Electron Affinity of PtF₆ | > -156 kcal·mol⁻¹ | [2] |
Experimental Protocol: Synthesis of Dioxygenyl Hexafluoroplatinate
Reaction: O₂ + PtF₆ → O₂⁺[PtF₆]⁻
Materials:
-
This compound (PtF₆) gas
-
Oxygen (O₂) gas
-
A suitable reaction vessel (e.g., a quartz or nickel-plated vessel)
Procedure:
-
Evacuate a clean and dry reaction vessel.
-
Introduce a known quantity of this compound gas into the vessel.
-
Slowly add an equimolar or slight excess of oxygen gas to the reaction vessel at room temperature.[1]
-
The reaction proceeds spontaneously, resulting in the formation of a red solid, dioxygenyl hexafluoroplatinate.[3]
-
The product can be isolated by removing the unreacted gases under vacuum.
Note: An alternative, more facile synthesis that avoids the direct handling of the highly reactive PtF₆ involves the direct Klemm-type fluorination of commercially available PtO₂·xH₂O in a stream of diluted F₂ at 275 °C.[2]
Spectroscopic Characterization:
Oxidation of Xenon: The First Noble Gas Compound
The reaction of this compound with xenon gas was a landmark experiment in chemistry, demonstrating that noble gases are not entirely inert. The product, initially formulated as Xe⁺[PtF₆]⁻, is now understood to be a more complex mixture of xenon-containing cations and platinum fluoride anions.[4][5]
Application: This reaction is a cornerstone of noble gas chemistry and a powerful demonstration of the synthetic utility of highly potent oxidizing agents like PtF₆.
Quantitative Data:
| Parameter | Value | Reference |
| First Ionization Energy of Xe | 1170 kJ·mol⁻¹ | [5] |
| First Ionization Energy of O₂ | 1175 kJ·mol⁻¹ | [5] |
| Calculated Lattice Energy of Xe⁺[PtF₆]⁻ | ~ -110 kcal/mol | [6] |
| Reaction Yield | Approaching 90% (based on PtF₆) | [5] |
Experimental Protocol: Synthesis of "Xenon Hexafluoroplatinate"
Overall Reaction (Simplified): Xe + PtF₆ → "XePtF₆"
Materials:
-
This compound (PtF₆) gas
-
Xenon (Xe) gas
-
Sulfur hexafluoride (SF₆) as an inert solvent
-
A reaction vessel suitable for cryogenic temperatures
Procedure:
-
In a suitable reaction vessel, prepare a gaseous solution of this compound in sulfur hexafluoride.[4][5]
-
Cool the reaction vessel to 77 K using liquid nitrogen.[4][5]
-
Introduce a controlled amount of xenon gas into the vessel.
-
Slowly warm the reaction mixture to allow for a controlled reaction.[4][5]
-
The reaction results in the formation of an orange-yellow solid precipitate.[5][6]
-
The solid product can be isolated after the removal of the volatile solvent and any unreacted gases.
Product Composition: Subsequent studies have shown that the initial product is not a simple salt but a mixture of compounds including:
Characterization:
The complex nature of the product has been investigated using techniques such as X-ray powder diffraction and Raman spectroscopy.[7]
Safety and Handling of this compound
This compound is a highly corrosive and dangerously reactive substance that requires specialized handling procedures.[8]
General Precautions:
-
Work Area: All manipulations should be carried out in a well-ventilated fume hood or a glove box with an inert atmosphere.[9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene or nitrile), safety goggles, a face shield, and a lab coat.[9][11][12]
-
Material Compatibility: Use equipment made of resistant materials such as nickel, Monel, or Teflon. PtF₆ attacks glass at ordinary temperatures.[8]
-
Moisture: PtF₆ reacts violently with water. All equipment must be scrupulously dried before use.[8]
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials.
-
Cylinders of corrosive gases should be stored for the shortest possible time.[13]
Disposal:
-
Disposal must be carried out in accordance with local, state, and federal regulations.
-
Consult the Safety Data Sheet (SDS) for specific disposal instructions.
Logical Relationships and Workflows
Caption: General experimental workflow for the synthesis of inorganic compounds using PtF₆.
Caption: Reaction pathways of PtF₆ with oxygen and xenon.
References
- 1. Dioxygenyl hexafluoroplatinate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Xenon_hexafluoroplatinate [chemeurope.com]
- 4. Xenon hexafluoroplatinate - Wikipedia [en.wikipedia.org]
- 5. webqc.org [webqc.org]
- 6. grokipedia.com [grokipedia.com]
- 7. scispace.com [scispace.com]
- 8. lookchem.com [lookchem.com]
- 9. Corrosive Gas Safety Tips for Laboratory Workers | Lab Manager [labmanager.com]
- 10. chemicals.co.uk [chemicals.co.uk]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 13. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
Application Notes and Protocols: Potential Catalytic Applications of Platinum Hexafluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Platinum hexafluoride (PtF₆) is a unique compound representing the highest known oxidation state of platinum (+6).[1][2] It is a powerful oxidizing and fluorinating agent, a characteristic that suggests potential, albeit largely unexplored, applications in catalysis, particularly for reactions requiring high-oxidation-state transformations.[3] However, its extreme reactivity, including violent reactions with water and explosive interactions with organic compounds, currently limits its practical use and necessitates specialized handling protocols.[3][4] These application notes provide a summary of the known properties of PtF₆, protocols for its synthesis, and a discussion of its potential, yet to be realized, catalytic applications based on its profound oxidizing capabilities.
Physicochemical Properties of this compound
This compound is a dark-red, volatile solid that sublimes into a red gas.[1][2] Its properties are summarized in the table below. Understanding these properties is critical for its handling and for designing potential catalytic systems.
| Property | Value | Reference(s) |
| Chemical Formula | PtF₆ | [1] |
| Molar Mass | 309.07 g/mol | [1] |
| Appearance | Dark-red crystalline solid | [1] |
| Melting Point | 61.3 °C (142.3 °F; 334.4 K) | [1] |
| Boiling Point | 69.14 °C (156.45 °F; 342.29 K) | [1] |
| Density | 3.83 g/cm³ | [1] |
| Structure (Solid & Gas) | Octahedral | [1][2] |
| Pt-F Bond Length | 185 picometers | [1] |
| Magnetic Properties | Paramagnetic (triplet ground state) | [1][2] |
Synthesis of this compound
The synthesis of PtF₆ requires careful control of reaction conditions due to the corrosive nature of fluorine gas and the reactivity of the product. The primary methods are direct fluorination of platinum metal and disproportionation of platinum pentafluoride.
Protocol 2.1: Direct Fluorination of Platinum Metal
This method remains the preferred route for synthesizing PtF₆.[1][2]
Equation: Pt(s) + 3F₂(g) → PtF₆(s)
Materials and Equipment:
-
Platinum metal sponge or powder
-
Fluorine gas (F₂)
-
Nickel or Monel reactor tube
-
Tube furnace capable of reaching 350-600°C
-
Gas flow controllers
-
Cold trap (for product collection)
-
Appropriate safety equipment for handling fluorine gas
Procedure:
-
Place the platinum metal in the center of the nickel or Monel reactor tube.
-
Assemble the reactor within the tube furnace.
-
Purge the system with an inert gas (e.g., nitrogen or argon).
-
Carefully introduce fluorine gas into the reactor at a controlled flow rate.
-
Heat the reactor to between 350°C and 600°C.[3] The optimal temperature will depend on the specific setup and flow rates.
-
The volatile PtF₆ product will be carried by the gas stream.
-
Collect the solid PtF₆ product in a cold trap downstream from the reactor.
-
With careful control of temperature and fluorine flow, yields can exceed 80%.[3]
Potential Catalytic Applications: A Frontier of Research
Direct evidence and established protocols for the catalytic use of PtF₆ are currently absent from the scientific literature. Its extreme oxidizing power and reactivity have steered its use towards stoichiometric reactions rather than catalytic cycles.[3] However, these very properties suggest its potential in highly specialized catalytic applications where other catalysts fail.
3.1. High-Oxidation-State Transformations
PtF₆ is one of the strongest known oxidizing agents.[1][3] This suggests it could potentially catalyze reactions involving the oxidation of highly stable or inert substrates.
-
Potential Application: Activation of inert C-H or C-F bonds. While other platinum catalysts are being explored for C-F bond activation, the extreme electrophilicity of Pt(VI) in PtF₆ might offer novel reaction pathways.
-
Challenges: The primary challenge is catalyst turnover. A plausible catalytic cycle would require the regeneration of PtF₆ from a reduced platinum fluoride (B91410) species (e.g., PtF₄ or PtF₅). This regeneration step would likely require a potent co-oxidant and carefully controlled conditions to prevent catalyst degradation or side reactions.
3.2. Noble Gas Chemistry and Beyond
The most famous reaction of PtF₆ is its oxidation of xenon to form xenon hexafluoroplatinate, which demonstrated that noble gases can form chemical compounds.[2]
Equation: Xe(g) + PtF₆(g) → [Xe]⁺[PtF₆]⁻(s)
This reaction showcases the immense electron affinity of PtF₆.[3] While not a catalytic cycle, it serves as a model for the extreme oxidation reactions that PtF₆ can achieve. This capability could be harnessed to generate highly reactive cationic species from neutral precursors, which could then participate in subsequent catalytic transformations.
Safety and Handling
CRITICAL: this compound is an extremely hazardous substance.
-
It is a powerful oxidizing agent that can react explosively with organic materials.[3]
-
It reacts violently with water, producing toxic and corrosive hydrofluoric acid (HF) and other products.[3][4]
-
All handling must be conducted in a rigorously dry, inert atmosphere (e.g., a glovebox) or a high-integrity vacuum line.
-
Materials for handling and storage must be carefully chosen. Passivated nickel or Monel are suitable.[3] Glass is attacked at room temperature.[4]
-
Appropriate personal protective equipment (PPE), including face shields, and specialized gloves resistant to HF, must be worn.
Conclusion and Future Outlook
While this compound does not have established commercial or widespread catalytic applications, its unique and extreme chemical properties make it a subject of fundamental research interest.[3][5] Its potential as a catalyst for high-oxidation-state transformations is a frontier for chemical research. Future work to harness its reactivity in a controlled, catalytic manner would require the development of inert solvent systems, compatible co-oxidants for catalyst regeneration, and substrates that can withstand its powerful oxidizing nature. For professionals in drug development and fine chemical synthesis, while direct application is currently unfeasible, understanding the chemistry of such extreme compounds can inspire the development of new synthetic methodologies and novel fluorinating or oxidizing agents.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pure Platinum Hexafluoride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the synthesis of pure platinum hexafluoride (PtF₆). Given its extreme reactivity and thermal instability, the successful synthesis and purification of PtF₆ require meticulous attention to experimental detail.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two main synthetic routes to this compound are:
-
Direct Fluorination of Platinum Metal: This is the most common and preferred method, involving the reaction of elemental platinum with an excess of fluorine gas at high temperatures.[1][2]
-
Disproportionation of Platinum Pentafluoride (PtF₅): In this method, PtF₅ is heated to induce disproportionation, yielding PtF₆ and platinum tetrafluoride (PtF₄).[1]
Q2: What are the major challenges in synthesizing pure PtF₆?
A2: The synthesis of pure PtF₆ is challenging due to several factors:
-
Extreme Reactivity: PtF₆ is one of the most powerful oxidizing agents known, capable of oxidizing even oxygen and xenon.[1][2] This high reactivity makes it difficult to handle and contain, as it can react with many common laboratory materials.
-
Thermal Instability: this compound is thermally sensitive and can decompose into lower platinum fluorides (PtF₅ and PtF₄) at elevated temperatures.[3]
-
Hygroscopic Nature: PtF₆ reacts violently with water, making it essential to work under strictly anhydrous conditions.
-
Formation of Impurities: The synthesis can lead to the formation of less volatile platinum fluorides, primarily PtF₅ and PtF₄, which can be difficult to separate from the desired product.
Q3: What materials are suitable for constructing a reactor for PtF₆ synthesis?
A3: Due to the highly corrosive nature of both fluorine gas at high temperatures and this compound itself, the choice of reactor material is critical. Nickel and its alloys, such as Monel, are commonly used due to their resistance to fluoride (B91410) attack. A passivation layer of nickel fluoride forms on the surface, protecting the underlying metal from further corrosion.
Q4: How can the purity of synthesized PtF₆ be assessed?
A4: The purity of PtF₆ can be determined using a combination of techniques:
-
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy methods provide a molecular fingerprint of the compound, allowing for the identification of characteristic PtF₆ vibrational modes and the detection of impurities like PtF₅ and PtF₄.
-
Mass Spectrometry: This technique can be used to determine the molecular weight of the compound and identify any volatile impurities.
-
Vapor Pressure Measurements: Pure PtF₆ has a distinct vapor pressure at a given temperature. Deviations from the expected vapor pressure can indicate the presence of impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Yield of PtF₆ | 1. Incomplete reaction of platinum metal. 2. Incorrect reaction temperature. 3. Insufficient fluorine flow rate. 4. Leaks in the reaction system. | 1. Ensure the platinum metal has a high surface area (e.g., sponge or powder) to maximize contact with fluorine gas.2. Optimize the reaction temperature. While a broad range is cited, temperatures between 900-1100 °C have been reported for direct fluorination.[4]3. Increase the flow rate of fluorine gas to ensure an excess of the reactant.4. Thoroughly leak-check the entire apparatus before starting the reaction. |
| Product is a mixture of PtF₆, PtF₅, and PtF₄ | 1. Decomposition of PtF₆ due to high temperatures. 2. Incomplete fluorination of platinum. | 1. Carefully control the temperature of the reaction zone and the collection trap to prevent thermal decomposition of PtF₆.2. Ensure a sufficient supply of fluorine and adequate reaction time to drive the reaction to completion towards PtF₆. |
| Contamination with Water/Hydrolysis Products | 1. Moisture in the fluorine gas stream. 2. Leaks allowing atmospheric moisture into the system. 3. Inadequate drying of the reactor and associated tubing. | 1. Pass the fluorine gas through a cold trap (e.g., liquid nitrogen) to remove any traces of moisture and hydrogen fluoride.2. Perform a thorough leak test of the entire system under vacuum before introducing reactants.3. Rigorously dry all components of the apparatus by heating under a high vacuum before use.[3] |
| Product is Dark and Non-volatile | Predominant formation of lower platinum fluorides (PtF₄, PtF₅). | This indicates that the reaction conditions are not sufficiently forcing to achieve the +6 oxidation state. Increase the reaction temperature and/or the fluorine concentration. |
| Corrosion of the Reactor | Use of unsuitable materials or presence of impurities. | 1. Use reactors made of nickel or Monel.2. Ensure the fluorine gas is of high purity and free from contaminants that could accelerate corrosion. |
Experimental Protocols
Synthesis of this compound via Direct Fluorination
This protocol describes the synthesis of PtF₆ by the direct reaction of platinum metal with fluorine gas.
Materials:
-
Platinum sponge or powder
-
High-purity fluorine gas
-
High-purity nitrogen or argon gas (for purging)
Apparatus:
-
Fluorine-resistant reactor tube (e.g., nickel or Monel)
-
Tube furnace capable of reaching at least 1100 °C
-
Fluorine gas handling system with mass flow controllers
-
Cold trap (U-tube) for product collection, cooled with a suitable cryogen (e.g., dry ice/acetone or liquid nitrogen)
-
Vacuum pump and associated gauges
Procedure:
-
Place a known quantity of platinum sponge in the center of the reactor tube.
-
Assemble the reactor system, ensuring all connections are leak-tight.
-
Purge the entire system with a stream of dry, inert gas (nitrogen or argon) to remove air and moisture.
-
Evacuate the system to a high vacuum.
-
Heat the section of the reactor containing the platinum sponge to the desired reaction temperature (e.g., starting at 900 °C and potentially increasing to 1100 °C for optimal results).[4]
-
Introduce a controlled flow of fluorine gas over the heated platinum.
-
The volatile PtF₆ product will be carried by the gas stream out of the furnace.
-
Condense and collect the dark-red solid PtF₆ in the cold trap.
-
Once the reaction is complete, stop the fluorine flow and cool the reactor under an inert atmosphere.
-
Isolate the collected PtF₆ under an inert atmosphere.
Purification of this compound by Fractional Distillation
This protocol is for the purification of crude PtF₆ to remove less volatile impurities such as PtF₅.
Apparatus:
-
Vacuum-jacketed fractional distillation column made of a fluorine-resistant material.
-
Distillation pot and collection vessel.
-
Heating mantle for the distillation pot.
-
Cryogenic baths for the condenser and collection vessel.
Procedure:
-
Transfer the crude PtF₆ to the distillation pot under an inert and anhydrous atmosphere.
-
Assemble the fractional distillation apparatus, ensuring all connections are secure and leak-tight.
-
Evacuate the system.
-
Gently heat the distillation pot to a temperature just above the melting point of PtF₆ (61.3 °C).
-
The more volatile PtF₆ will begin to vaporize and travel up the distillation column.
-
The less volatile impurities, such as PtF₅, will tend to remain in the distillation pot or condense at lower points in the column.
-
The purified PtF₆ vapor is condensed and collected in the cooled collection vessel.
-
The process requires careful control of the temperature gradient along the column to achieve good separation.
Data Presentation
Table 1: Reported Reaction Conditions for the Synthesis of this compound
| Synthesis Method | Reactants | Temperature (°C) | Reported Yield | Purity | Reference |
| Direct Fluorination | Pt metal + F₂ gas | 900 - 1100 | Not specified | Not specified | [4] |
| Disproportionation | PtF₅ | > 150 | Not specified | Contains PtF₄ as a byproduct | [1] |
Note: Quantitative yield and purity data for the synthesis of PtF₆ are not widely reported in the literature, likely due to the challenges in handling and characterizing this highly reactive compound.
Mandatory Visualizations
Caption: Workflow for the direct fluorination synthesis of this compound.
Caption: Workflow for the purification of this compound via fractional distillation.
Caption: Troubleshooting logic for low yield in PtF₆ synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Item - Preparation and characterisation of the platinum group metal fluorides. - University of Leicester - Figshare [figshare.le.ac.uk]
- 4. This compound AND METHOD OF FLUORINATING PLUTONIUM CONTAINING MIXTURES THERE-WITH (Patent) | OSTI.GOV [osti.gov]
Technical Support Center: Managing the High Reactivity of Platinum Hexafluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for safely handling and managing the extreme reactivity of platinum hexafluoride (PtF₆). This compound is a powerful oxidizing and fluorinating agent, demanding rigorous adherence to safety protocols. This resource offers troubleshooting guidance and answers to frequently asked questions to ensure the safety and success of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound.
| Issue | Observation(s) | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly Vigorous Reaction | Reaction proceeds much faster than anticipated, potentially leading to a dangerous exotherm and pressure buildup. | - Presence of impurities in reactants or solvent.- Inaccurate measurement of PtF₆.- Inadequate temperature control. | - Immediately attempt to cool the reaction vessel.- If the reaction is uncontrollable, evacuate the area and follow emergency procedures.- Post-incident, review reactant purity and experimental setup. |
| Discolored PtF₆ Sample | The dark-red crystals or red gas appear darker, brownish, or contain solid precipitates. | - Decomposition due to exposure to heat, moisture, or UV light.[1] - Reaction with container material. | - Handle the material with increased caution as it may contain HF and lower platinum fluorides.- If decomposition is suspected, consider repurification by vacuum sublimation if equipped to do so safely.[2]- Otherwise, dispose of the material according to hazardous waste protocols. |
| Low Yield in Synthesis | The yield of the desired product is significantly lower than expected. | - Incomplete reaction due to insufficient PtF₆.- Loss of volatile PtF₆ during transfer.- Side reactions with impurities.- Decomposition of PtF₆ before or during the reaction. | - Verify the stoichiometry and ensure an adequate excess of PtF₆ if required.- Handle PtF₆ in a closed system to minimize losses.- Ensure all reactants and solvents are scrupulously dry and free of impurities. |
| Corrosion of Equipment | Visible signs of corrosion on reaction vessels, transfer lines, or valves. | - Use of incompatible materials.- Presence of moisture leading to the formation of hydrofluoric acid (HF).[2] | - Immediately cease use of the corroded equipment.- Review material compatibility. Recommended materials include Monel and nickel.[2]- Ensure a completely anhydrous system for all future work. |
Frequently Asked Questions (FAQs)
Properties and Handling:
-
What are the key physical properties of this compound? this compound is a dark-red crystalline solid that readily sublimes into a red gas.[1][2] It has a melting point of 61.3 °C and a boiling point of 69.14 °C.[2][3]
-
What materials are compatible with this compound? For reaction vessels and handling equipment, nickel and Monel are recommended due to their resistance to fluorinating agents.[2] Glass is attacked by PtF₆, especially in the presence of even trace amounts of moisture, and should be avoided.[1]
-
How should this compound be stored? PtF₆ should be stored in a cool, dry, and dark place in a tightly sealed container made of a compatible material (e.g., Monel or nickel). It should be stored away from organic materials, flammable substances, and any source of moisture.
-
What are the signs of this compound decomposition? Decomposition of PtF₆ can be indicated by a color change from its characteristic dark-red to a brownish hue, or the formation of solid precipitates, which are likely lower platinum fluorides.[1] Thermal decomposition begins to occur above 150°C.[2] It can also be decomposed by UV radiation.[1]
Safety and Emergency Procedures:
-
What are the primary hazards associated with this compound? this compound is a powerful oxidizing agent and is dangerously corrosive.[1] It reacts violently with water and most organic compounds.[1][2] Inhalation of its vapors can cause severe injury.[1]
-
What personal protective equipment (PPE) should be worn when handling this compound? A full-face shield, chemical-resistant gloves (neoprene or nitrile are generally recommended for handling corrosive materials, but compatibility should be verified), and a lab coat are mandatory.[4][5][6] All manipulations should be conducted in a well-ventilated fume hood.
-
What is the proper procedure for a small spill of this compound? In the event of a small spill within a fume hood, evacuate the immediate area and ensure ventilation is functioning correctly. Use an inert absorbent material, such as fluorinated carbon powder, to contain the spill. Do not use combustible materials like paper towels. The contaminated absorbent should be collected in a designated, sealed container for hazardous waste disposal.
-
What are the first aid procedures for exposure to this compound?
-
Inhalation: Immediately move the affected person to fresh air.[7][8][9] If breathing is difficult, administer oxygen if you are trained to do so.[8][10] Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, after carefully brushing off any solid material.[7][9] Remove contaminated clothing while continuing to flush. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][9][10] Seek immediate medical attention.
-
Reactions and Disposal:
-
How can I quench unreacted this compound after an experiment? Unreacted PtF₆ should be quenched with extreme caution in a controlled manner. A stream of an inert gas, such as nitrogen or argon, can be bubbled through a solution of a reducing agent that will not react violently. Alternatively, the vapor can be passed through a trap containing a suitable quenching agent. Always perform quenching on a small scale first to gauge the reactivity.
-
How should I dispose of this compound waste? All waste containing this compound, including quenched reaction mixtures and contaminated materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.
Quantitative Data
Physical and Thermodynamic Properties of this compound
| Property | Value |
| Molar Mass | 309.07 g/mol [3] |
| Melting Point | 61.3 °C[2][3] |
| Boiling Point | 69.14 °C[2][3] |
| Density | 3.83 g/cm³[1][3] |
| Decomposition Temperature | > 150 °C[2] |
| Vapor Pressure | 29 Torr at 0°C96 Torr at 21°C[11] |
| Enthalpy of Fusion | 4.52 kJ/mol[11] |
| Enthalpy of Vaporization | 29.5 kJ/mol[11] |
Experimental Protocols
Synthesis of this compound
This protocol describes the direct fluorination of platinum metal. This procedure should only be attempted by experienced researchers in a well-equipped laboratory with appropriate safety measures in place.
-
Apparatus: A reactor made of a resistant material such as nickel or Monel is required.[2] The system should allow for the controlled flow of fluorine gas and heating of the platinum metal. A cold trap is necessary to collect the volatile PtF₆ product.
-
Procedure: a. Place platinum metal in the reactor. b. Purge the system with an inert gas (e.g., nitrogen or argon) to remove air and moisture. c. Heat the platinum metal to between 350°C and 600°C.[2] d. Introduce a controlled flow of fluorine gas over the heated platinum. e. The volatile, dark-red this compound will form and can be collected in a cold trap cooled with a suitable cryogen (e.g., liquid nitrogen). f. After the reaction is complete, discontinue the fluorine flow and allow the system to cool under an inert atmosphere.
-
Purification: The collected PtF₆ can be purified by vacuum sublimation at 40-50°C to separate it from less volatile platinum fluorides.[2]
Synthesis of Xenon Hexafluoroplatinate
This experiment famously demonstrated the reactivity of noble gases. It must be conducted with extreme caution due to the highly reactive nature of PtF₆.
-
Apparatus: A reaction vessel made of a material compatible with PtF₆ (e.g., quartz or a fluoropolymer) is required. The system must be capable of handling gases under vacuum and at low temperatures.
-
Procedure: a. Introduce a known amount of this compound gas into the reaction vessel. b. Cool the vessel to 77 K (the boiling point of liquid nitrogen).[12] c. Introduce an equimolar amount of xenon gas into the vessel. d. Slowly warm the reaction vessel to room temperature to allow for a controlled reaction.[12] e. A yellow-orange solid product, xenon hexafluoroplatinate, will form.[12]
-
Caution: The product is sensitive to moisture and will hydrolyze vigorously.[8] All manipulations should be carried out under an inert, anhydrous atmosphere.
Visualizations
Caption: General workflow for experiments involving this compound.
Caption: First aid procedures for exposure to this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. webqc.org [webqc.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. scandiagear.com [scandiagear.com]
- 7. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]
- 8. FIRST AID FOR INHALATION OF DANGEROUS GASES: KEEPING WORKERS SAFE [accesspd.co.za]
- 9. First Aid - Chemical Poisoning [moh.gov.sa]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. platinum(VI) fluoride [chemister.ru]
- 12. Xenon hexafluoroplatinate - Wikipedia [en.wikipedia.org]
preventing hydrolysis of platinum hexafluoride during experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals working with platinum hexafluoride (PtF₆). The information herein is intended to supplement, not replace, established laboratory safety protocols and standard operating procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered a hazardous material?
This compound (PtF₆) is a dark-red, volatile crystalline solid.[1][2][3] It is an exceptionally strong oxidizing and fluorinating agent, representing platinum in its highest known oxidation state of +6.[2][4][5] Its hazardous nature stems from its extreme reactivity. It reacts violently with water and most oxidizable substances.[1][3] Inhalation of its vapors or skin contact can cause serious injury.[3]
Q2: What happens when this compound is exposed to moisture?
This compound hydrolyzes vigorously and violently upon contact with liquid water.[1][3][4] This reaction produces platinum metal, hydrofluoric acid (HF), and oxygen gas.[3][4] The reaction with water vapor is reportedly smoother but still results in hydrolysis.[1][3] Due to this high reactivity, all experiments involving PtF₆ must be conducted under strictly anhydrous conditions.
Q3: What are the general storage requirements for this compound?
This compound must be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and combustible materials. Given its reactivity with glass, appropriate storage containers made of compatible materials should be used.[1] Standard procedures for storing highly reactive and moisture-sensitive compounds, such as in a glovebox or a sealed ampoule under an inert atmosphere, are essential.[6]
Q4: What materials are compatible with this compound?
Due to its highly corrosive and oxidizing nature, careful selection of materials is critical. For high-temperature applications such as synthesis, reactors made of nickel or Monel are typically used.[4] For general handling and storage at ambient temperatures, materials that are resistant to both fluorine and strong acids should be chosen. It is crucial to consult material compatibility charts and conduct small-scale tests before large-scale use.
Q5: Can I use standard laboratory glassware for experiments with this compound?
No, this compound attacks glass, even at ordinary temperatures.[1] Therefore, standard borosilicate glassware is not suitable for handling or reacting with PtF₆. Specialized apparatus made from compatible materials is necessary.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected color change (e.g., loss of red color) or formation of a black precipitate in the PtF₆ sample. | Contamination with water, leading to hydrolysis and the formation of platinum metal. | Immediately and safely terminate the experiment. Re-evaluate the experimental setup for potential leaks or sources of moisture. Ensure all components are rigorously dried and the inert atmosphere is maintained. |
| Corrosion or etching of the reaction vessel. | The material of the reaction vessel is not compatible with PtF₆. | Cease the experiment immediately. Transfer the PtF₆ to a compatible container if possible and safe to do so. Review material compatibility data and select a more appropriate material for the reaction vessel. |
| Sudden increase in pressure or temperature during the experiment. | A runaway reaction, potentially due to the introduction of a contaminant (e.g., water, organic solvent) or localized heating. | Follow established emergency shutdown procedures for your laboratory. This may include cooling the reaction vessel and preparing for a controlled quench. A thorough investigation of the cause is necessary before resuming any work. |
| Difficulty in maintaining a positive pressure of inert gas in the reaction setup. | A leak in the experimental apparatus (e.g., at joints, septa, or valves). | Use a leak detector to identify the source of the leak. If a leak is found, safely stop the experiment and repair or replace the faulty component. Re-purge the system with inert gas before continuing. |
Quantitative Data Summary
The following table summarizes key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | PtF₆ |
| Molar Mass | 309.07 g/mol [2] |
| Appearance | Dark-red volatile solid[2][3][5] |
| Density | 3.83 g/cm³[1][3][7] |
| Melting Point | 61.3 °C (142.3 °F; 334.4 K)[1][2][4] |
| Boiling Point | 69.14 °C (156.45 °F; 342.29 K)[1][2][4] |
| Solubility in Water | Reacts violently[1][3][8] |
| Oxidation State of Platinum | +6[2][5] |
Experimental Protocols
Protocol 1: General Handling of this compound in an Inert Atmosphere
This protocol outlines the general procedure for safely handling PtF₆ using either a glovebox or a Schlenk line to prevent hydrolysis.
1. Preparation of the Inert Atmosphere:
- Glovebox: Ensure the glovebox is purged with a high-purity inert gas (e.g., argon or nitrogen) and that the oxygen and moisture levels are below the acceptable threshold for your experiment.
- Schlenk Line: The glassware for the reaction must be oven-dried or flame-dried to remove any adsorbed moisture.[9][10] The assembled apparatus is then connected to the Schlenk line and subjected to at least three cycles of evacuation (vacuum) and backfilling with a dry, inert gas to create an inert atmosphere.[6][9]
2. Handling and Transfer:
- All transfers of PtF₆ should be performed within the inert atmosphere of the glovebox or using gas-tight syringes or cannulas on a Schlenk line.
- If using a Schlenk line, maintain a positive pressure of inert gas throughout the manipulation to prevent the ingress of air.[10]
3. Reaction Setup:
- Assemble the reaction apparatus with materials known to be compatible with PtF₆.
- Introduce reactants and solvents that have been rigorously dried and deoxygenated. Solvents can be degassed using several freeze-pump-thaw cycles.[10]
4. Post-Reaction Quenching and Cleanup:
- Any unreacted PtF₆ must be quenched safely. This should be done cautiously by slowly introducing a suitable quenching agent under controlled conditions.
- All contaminated glassware and equipment must be decontaminated according to established laboratory procedures for reactive fluorides.
Visualizations
Caption: Workflow for preventing PtF₆ hydrolysis using a Schlenk line.
Caption: Logical relationship for preventing the hydrolysis of PtF₆.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 13693-05-5 [chemicalbook.com]
- 4. webqc.org [webqc.org]
- 5. Platinum(VI)_fluoride [chemeurope.com]
- 6. molan.wdfiles.com [molan.wdfiles.com]
- 7. Page loading... [wap.guidechem.com]
- 8. platinum(VI) fluoride [chemister.ru]
- 9. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Platinum Hexafluoride Safety Precautions
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety information, troubleshooting advice, and experimental protocols for working with platinum hexafluoride (PtF₆). Given its extreme reactivity and hazardous nature, all personnel must review and understand these procedures before handling this compound.
Quantitative Data Summary
| Property | Value | Source(s) |
| Chemical Formula | PtF₆ | [1][2] |
| Molar Mass | 309.07 g/mol | [1] |
| Appearance | Dark-red volatile solid; forms a red gas | [1][2] |
| Melting Point | 61.3 °C (142.3 °F; 334.4 K) | [1] |
| Boiling Point | 69.14 °C (156.45 °F; 342.29 K) | [1] |
| Density | 3.83 g/cm³ | [1] |
| Solubility in Water | Reacts violently | [3] |
| Main Hazards | Strong oxidizer, dangerously corrosive | [1][2][3] |
Frequently Asked Questions (FAQs)
Handling and Storage
-
Q1: What are the primary hazards of this compound?
-
Q2: What personal protective equipment (PPE) is required when working with this compound?
-
A2: At a minimum, personnel should wear a lab coat, closed-toe shoes, long pants, safety goggles, and chemical-resistant gloves (e.g., neoprene or nitrile).[4][5] All work should be conducted in a certified chemical fume hood with the sash positioned as low as possible.[5] For procedures with a higher risk of exposure, additional PPE such as a face shield and a flame-retardant lab coat may be necessary.
-
-
Q3: How should this compound be stored?
Emergency Procedures
-
Q4: What is the immediate first aid response for skin or eye contact?
-
Q5: What should I do in case of a small spill in a fume hood?
-
A5: For a small spill of a corrosive chemical within a fume hood, you can use a neutralizing agent. For acidic compounds, sodium carbonate or bicarbonate can be used.[7] Use an inert absorbent material like vermiculite (B1170534) to clean up the spill; do not use paper towels or other combustible materials.[7][8] Place the waste in a sealed, labeled container for hazardous waste disposal.
-
-
Q6: What is the procedure for a large spill or a spill outside of a fume hood?
-
A6: Evacuate the area immediately and alert others.[9] If it is safe to do so, prevent the spread of the spill. Do not attempt to clean it up yourself. Contact your institution's emergency response team.
-
Troubleshooting Guide
-
Q1: I observed an unexpected color change or vigorous reaction when mixing this compound with another reagent. What should I do?
-
A1: This could indicate an unexpected and potentially hazardous reaction. If it is safe to do so, ensure the reaction is under control (e.g., cooling bath). Do not add any more reagents. Keep the fume hood sash down and observe from a safe distance. If the reaction appears to be escalating, evacuate the area and contact emergency personnel. Always research the reactivity of all reagents with this compound before starting an experiment.
-
-
Q2: My container of this compound appears to be degrading or leaking. What is the appropriate response?
-
A2: this compound is known to attack glass at ordinary temperatures.[3] If you observe that the container is compromised, do not handle it directly. If the container is in a fume hood, keep it there. If not, and if it is safe to do so, transfer the container to a fume hood. Contact your institution's environmental health and safety department for guidance on containment and disposal.
-
-
Q3: I can smell a sharp, acrid odor while working with this compound. What does this mean?
-
A3: An acrid odor could indicate a leak or the release of reaction byproducts, such as hydrofluoric acid from a reaction with moisture. Immediately stop your work, lower the fume hood sash, and leave the area. Alert others in the vicinity. Do not re-enter the area until it has been cleared by safety personnel.
-
Experimental Protocols
Synthesis of Xenon Hexafluoroplatinate
This experiment, first performed by Neil Bartlett in 1962, demonstrated the reactivity of noble gases.[4]
Methodology:
-
Preparation: The reaction should be carried out in a vacuum line constructed of materials resistant to fluorine compounds (e.g., Monel or nickel).
-
Reactants: Gaseous xenon (Xe) and this compound (PtF₆) are used as reactants. The reaction is often carried out in sulfur hexafluoride (SF₆) as a solvent.[4]
-
Procedure:
-
The reactants are combined in a reaction vessel at a low temperature, typically 77 K (-196 °C or -321 °F), by condensing them from the gas phase.[4]
-
The vessel is then slowly warmed to allow for a controlled reaction.
-
The formation of an orange-yellow solid product, xenon hexafluoroplatinate, will be observed.[5]
-
-
Product Isolation: The product is a solid salt and can be isolated by removing any unreacted volatile materials under vacuum.[5]
Disposal and Decontamination
-
Q1: How do I dispose of unreacted this compound?
-
A1: Due to its extreme reactivity, this compound should not be disposed of directly. Small amounts of residual PtF₆ should be carefully reacted (quenched) in a controlled manner. A possible method is slow hydrolysis in the vapor phase, as the reaction with liquid water is violent.[3] This process will generate hazardous byproducts, including hydrofluoric acid, which must be neutralized. This procedure should only be carried out by experienced personnel with appropriate safety measures in place.
-
-
Q2: How should I dispose of the byproducts of a this compound reaction?
-
A2: The primary hazardous byproduct of hydrolysis is hydrofluoric acid (HF). This acidic solution must be neutralized before disposal. This can be done by slowly adding a base such as sodium bicarbonate or calcium hydroxide (B78521) until the solution is neutral. The neutralized solution and any solid platinum-containing residues should be collected as hazardous waste.
-
-
Q3: How do I decontaminate glassware and equipment that has been in contact with this compound?
-
A3: All equipment should be decontaminated in a fume hood.
-
Carefully rinse the equipment with an inert solvent to remove any residual organic materials.
-
Slowly and carefully rinse with water to hydrolyze any remaining this compound. Be prepared for a reaction.
-
Wash the equipment with a detergent solution.
-
Perform a final rinse with deionized water.
-
All rinsates should be collected and treated as hazardous waste.
-
-
Visualizations
Caption: Logical flow of safety precautions for working with this compound.
Caption: Experimental workflow for the synthesis of xenon hexafluoroplatinate.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Platinum(VI)_fluoride [chemeurope.com]
- 3. lookchem.com [lookchem.com]
- 4. Platinum - ESPI Metals [espimetals.com]
- 5. nj.gov [nj.gov]
- 6. carlroth.com [carlroth.com]
- 7. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 8. epa.gov [epa.gov]
- 9. carlroth.com [carlroth.com]
Technical Support Center: Handling and Storage of Platinum Hexafluoride (PtF₆)
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information on materials compatibility, handling, and storage of Platinum Hexafluoride (PtF₆). Given the extreme reactivity and hazardous nature of this compound, all procedures should be conducted with rigorous safety protocols in place.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PtF₆) and why is it considered hazardous?
A1: this compound is a dark-red, volatile solid that forms a red gas.[1] It is a powerful fluorinating agent and one of the strongest known oxidizing agents, capable of reacting with even noble gases like xenon.[1] Its primary hazards stem from its extreme reactivity. It reacts violently with water and can cause severe burns upon contact with skin or mucous membranes. Inhalation can lead to severe respiratory tract damage.
Q2: What are the immediate safety precautions I should take before working with PtF₆?
A2: Before handling PtF₆, ensure you are in a well-ventilated area, preferably within a fume hood designed for hazardous chemicals. A full suite of personal protective equipment (PPE) is mandatory, including a full-face respirator with appropriate cartridges for acid gases and reactive chemicals, chemical-resistant gloves (perfluoroelastomer or similar), a chemical-resistant apron or suit, and safety goggles. An emergency shower and eyewash station must be immediately accessible.
Q3: What should I do in case of accidental exposure to PtF₆?
A3: In case of any exposure, immediate and thorough decontamination is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.
Q4: How should I store containers of PtF₆?
A4: PtF₆ should be stored in a cool, dry, and well-ventilated area, away from incompatible materials, particularly water and organic compounds. Storage containers should be made of compatible materials (see Materials Compatibility Table below) and should be regularly inspected for any signs of corrosion or leakage. The storage area should be clearly marked with appropriate hazard warnings.
Q5: How do I dispose of residual PtF₆ or contaminated materials?
A5: Disposal of PtF₆ and any contaminated materials must be handled as hazardous waste in accordance with all local, state, and federal regulations. Due to its high reactivity, PtF₆ should never be disposed of down the drain. A specialized chemical waste disposal company should be contacted for guidance. Contaminated labware should be carefully neutralized in a controlled manner before disposal. One common method for neutralizing small quantities of reactive fluorides is slow addition to a stirred, cooled solution of calcium hydroxide (B78521) to form insoluble calcium fluoride (B91410). This should only be performed by experienced personnel with appropriate safety measures in place.
Materials Compatibility
The selection of appropriate materials for handling and storing PtF₆ is critical to ensure the safety and integrity of experiments. Due to its extreme oxidizing and fluorinating capabilities, many common laboratory materials are unsuitable. The following tables summarize recommended and unsuitable materials. This information is based on data for analogous highly corrosive fluoride compounds, and it is strongly recommended to perform compatibility testing for your specific application.
Table 1: Metals Compatibility with this compound
| Material | Recommendation | Temperature Range | Notes |
| Nickel and Nickel Alloys (e.g., Monel) | Excellent | Wide range, including elevated temperatures | These materials form a passive fluoride layer that protects against further corrosion.[2] They are the materials of choice for construction of reactors and storage vessels. |
| Stainless Steel (e.g., 316L) | Limited | Low to moderate temperatures | May be susceptible to corrosion, especially at elevated temperatures and in the presence of impurities.[3][4] Passivation is essential before use. |
| Aluminum | Poor | Not Recommended | Reacts readily with strong fluorinating agents. |
| Copper and Copper Alloys | Poor | Not Recommended | Susceptible to attack by strong oxidizing agents. |
| Carbon Steel | Poor | Not Recommended | Rapidly corroded by PtF₆. |
| Platinum and Gold | Excellent | Wide range | Highly resistant to corrosion from PtF₆.[2] However, their high cost limits their use to specific applications. |
Table 2: Plastics and Elastomers Compatibility with this compound
| Material | Recommendation | Temperature Range | Notes |
| Polytetrafluoroethylene (PTFE) | Good | Up to 260°C | Generally resistant, but can be attacked by strong fluorinating agents under certain conditions.[5][6] |
| Perfluoroalkoxy (PFA) | Good | Up to 260°C | Similar to PTFE, with better flexibility and transparency.[7][8] |
| Fluorinated Ethylene Propylene (FEP) | Good | Up to 200°C | Similar to PTFE and PFA, but with a lower maximum use temperature.[5] |
| Perfluoroelastomers (FFKM, e.g., Kalrez®) | Excellent | Varies by grade, up to 327°C | Combines the chemical resistance of PTFE with the flexibility of an elastomer.[9][10][11][12][13] Ideal for seals and O-rings. |
| Fluoroelastomers (FKM, e.g., Viton®) | Limited | Check specific grade | May have limited resistance to strong oxidizing agents. Compatibility testing is crucial. |
| Polyethylene (PE), Polypropylene (PP) | Poor | Not Recommended | Readily attacked by PtF₆. |
| Polyvinyl Chloride (PVC) | Poor | Not Recommended | Degrades upon contact with PtF₆. |
Table 3: Lubricants Compatibility with this compound
| Material | Recommendation | Notes |
| Perfluoropolyether (PFPE) Greases (e.g., Krytox™) | Excellent | Chemically inert and suitable for use in systems with strong oxidizing agents.[14][15][16][17] |
| Hydrocarbon-based Lubricants | Poor | Not Recommended |
| Silicone-based Lubricants | Poor | Not Recommended |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Discoloration of metal container/fitting | Corrosion of the material. | Immediately and safely transfer the PtF₆ to a compatible container (Nickel or Monel). Dispose of the corroded container as hazardous waste. Review your material selection based on the compatibility tables. |
| Pressure buildup in storage container | Reaction with contaminants (e.g., moisture, organic residues) leading to gas generation. | In a controlled and safe environment (e.g., fume hood), carefully vent the container using a compatible valve and tubing system connected to a scrubber. Investigate the source of contamination. |
| Visible fumes or etching of glass components | Leakage of PtF₆ gas. | Evacuate the area immediately. If safe to do so, and with appropriate PPE, stop the leak. Ventilate the area thoroughly. PtF₆ reacts with glass, so glass components should not be used. |
| Swelling or degradation of O-rings or seals | Incompatible elastomer material. | Replace the seals with a compatible material such as a perfluoroelastomer (FFKM). Review the compatibility of all wetted parts. |
| Unexpected exothermic reaction | Reaction with an incompatible material (e.g., water, organic solvent, incompatible metal). | Follow emergency procedures. Evacuate if necessary. After the situation is stabilized, conduct a thorough investigation to identify the incompatible material and review all handling procedures. |
Experimental Protocols
Protocol 1: Passivation of Metal Surfaces for PtF₆ Service
Objective: To create a protective fluoride layer on metal surfaces (e.g., Nickel, Monel, Stainless Steel) to enhance their resistance to PtF₆.
Materials:
-
Metal component to be passivated
-
Degreasing solvent (e.g., isopropanol)
-
Deionized water
-
Nitric acid solution (20-50% v/v)
-
Source of dry, inert gas (e.g., Nitrogen, Argon)
-
A dilute, gaseous fluorine source (optional, for advanced passivation)
-
Appropriate safety equipment and fume hood
Procedure:
-
Degreasing: Thoroughly clean the metal surface with a suitable solvent to remove any oils, greases, or organic contaminants.
-
Rinsing: Rinse the component with deionized water.
-
Acid Treatment: Immerse the component in a nitric acid solution for 20-60 minutes at room temperature. This step helps to remove any free iron and other surface contaminants.
-
Final Rinsing: Thoroughly rinse the component with deionized water until the rinse water is neutral.
-
Drying: Dry the component completely in a stream of dry, inert gas or in an oven at a temperature appropriate for the material.
-
Fluorine Passivation (Advanced): For the highest level of passivation, the dried component can be exposed to a low concentration of fluorine gas in an inert gas stream at a controlled, elevated temperature. This should only be performed in a specialized, dedicated apparatus by highly trained personnel.
Protocol 2: Material Compatibility Coupon Test
Objective: To determine the compatibility of a material with PtF₆ under specific experimental conditions.
Materials:
-
Coupons of the material to be tested (with known weight and dimensions)
-
A test vessel constructed of a highly resistant material (e.g., Nickel or Monel) with compatible fittings
-
This compound
-
High-precision balance
-
Microscope
-
Appropriate safety equipment and glove box or fume hood
Procedure:
-
Coupon Preparation: Clean and dry the material coupons and accurately measure their weight and dimensions.
-
Test Setup: Place the coupons in the test vessel in a manner that ensures they are exposed to the PtF₆ (either in the vapor or liquid phase, as required by the application).
-
Exposure: In a controlled environment, introduce a known amount of PtF₆ into the test vessel. Seal the vessel and maintain it at the desired experimental temperature for a predetermined duration.
-
Post-Exposure Analysis:
-
Safely remove the PtF₆ from the vessel.
-
Carefully remove the coupons and clean them of any residual PtF₆.
-
Re-weigh the coupons to determine any weight change.
-
Visually inspect the coupons for any signs of corrosion, discoloration, pitting, or degradation using a microscope.
-
For elastomers and plastics, check for changes in hardness, flexibility, and dimensions.
-
Visualizations
Caption: Workflow for Safe Handling and Storage of PtF₆.
Caption: Incompatibility of PtF₆ Leading to Hazards.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. super-metals.com [super-metals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PTFE, FEP, or PFA? No Problem. [fluoron.com]
- 6. researchgate.net [researchgate.net]
- 7. pbyplastics.com [pbyplastics.com]
- 8. emerson.com [emerson.com]
- 9. polymax.co.uk [polymax.co.uk]
- 10. dymseal.com [dymseal.com]
- 11. qnityelectronics.com [qnityelectronics.com]
- 12. cbeuptime.com [cbeuptime.com]
- 13. parrinst.com [parrinst.com]
- 14. ultraforceairsoft.com [ultraforceairsoft.com]
- 15. DEACON® PFPE GREASE Chemically Inert Lubricant | Jet-Lube [jetlube.com]
- 16. pfpe3 - setral® [setral.com]
- 17. halocarbon.com [halocarbon.com]
Technical Support Center: Platinum Hexafluoride (PtF₆) Synthesis
Welcome to the Technical Support Center for Platinum Hexafluoride (PtF₆) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and purification of PtF₆.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound (PtF₆)?
A1: There are two primary methods for the synthesis of this compound:
-
Direct Fluorination of Platinum Metal: This is the most common and direct method, involving the reaction of elemental platinum with an excess of fluorine gas at elevated temperatures.[1][2] The reaction is highly exothermic and requires careful temperature control.
-
Disproportionation of Platinum Pentafluoride (PtF₅): In this method, platinum pentafluoride is heated, causing it to disproportionate into this compound and platinum tetrafluoride (PtF₄).[1][2]
Q2: What are the common impurities I might encounter in my PtF₆ synthesis?
A2: The most common impurities are lower platinum fluorides, which can arise as byproducts or from incomplete reactions:
-
Platinum Pentafluoride (PtF₅): This can be an intermediate in the direct fluorination process or an unreacted starting material in the disproportionation method.[1]
-
Platinum Tetrafluoride (PtF₄): This is a common byproduct of the disproportionation of PtF₅.[1][2]
-
Hydrofluoric Acid (HF): PtF₆ reacts violently with water.[3] Any moisture present in the reaction system will lead to the formation of HF and platinum oxides/oxyfluorides.
-
Silicon Tetrafluoride (SiF₄): PtF₆ is highly reactive and can attack glass and quartz apparatus, especially at elevated temperatures, leading to the formation of SiF₄.
Q3: How can I purify my crude PtF₆ product?
A3: Fractional distillation is the primary method for purifying volatile metal fluorides like PtF₆.[3][4][5] This technique separates compounds based on differences in their boiling points. PtF₆ is more volatile than PtF₅ and PtF₄, allowing for its separation. The process involves careful heating of the crude product and collecting the vapor that is enriched in the more volatile PtF₆.
Q4: What are the key safety precautions when working with PtF₆ and its precursors?
A4: Working with this compound and related compounds requires stringent safety measures due to their high reactivity and toxicity.
-
Extreme Reactivity: PtF₆ is a powerful oxidizing and fluorinating agent. It reacts violently with water and many organic compounds.[3]
-
Toxicity: Fluorine gas and hydrogen fluoride (B91410) are highly toxic and corrosive. Inhalation can cause severe respiratory damage.[6]
-
Material Compatibility: Use materials such as nickel, Monel, or passivated stainless steel for reaction vessels and tubing. Avoid glass and other siliceous materials that can be attacked by PtF₆.
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear a full-face shield, appropriate chemical-resistant gloves (e.g., neoprene), and a lab coat. A self-contained breathing apparatus (SCBA) should be available for emergencies.
-
Emergency Preparedness: An eyewash station and safety shower must be readily accessible. Have calcium gluconate gel on hand for treating skin contact with hydrofluoric acid.
Troubleshooting Guides
Issue 1: Low Yield of PtF₆ in Direct Fluorination
Symptoms:
-
The amount of collected PtF₆ is significantly lower than theoretically expected.
-
A large amount of unreacted platinum metal remains.
-
The product is contaminated with a significant amount of reddish-brown solid (likely PtF₄/PtF₅).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient Reaction Temperature | The reaction between platinum and fluorine typically requires high temperatures (e.g., >300 °C). Ensure your furnace is calibrated and reaching the target temperature. |
| Inadequate Fluorine Flow | A continuous and sufficient flow of fluorine gas is necessary to drive the reaction to completion. Check your mass flow controller and ensure there are no leaks in the gas lines. |
| Passivation of Platinum Surface | A layer of lower platinum fluorides can form on the surface of the platinum metal, preventing further reaction. Try increasing the reaction temperature or using a more finely divided form of platinum to increase the surface area. |
| Leaks in the System | Any leaks will result in the loss of volatile PtF₆ product. Thoroughly leak-check all connections in your apparatus before starting the reaction. |
Issue 2: Presence of Impurities in the Final Product
Symptoms:
-
The final PtF₆ product is not the characteristic deep red color.
-
Spectroscopic analysis (FTIR, Raman) indicates the presence of other species.
Troubleshooting Steps:
1. Identify the Impurity:
Use vibrational spectroscopy to identify the nature of the impurity. The following table summarizes the characteristic infrared (IR) active Pt-F stretching frequencies for PtF₆ and its common impurities.
| Compound | Symmetry | Vibrational Mode (IR Active) | Wavenumber (cm⁻¹) |
| PtF₆ | Oₕ | t₁ᵤ (F-Pt-F stretch) | ~705 |
| PtF₅ | C₄ᵥ | e (degenerate Pt-F stretch) | ~691 |
| PtF₄ | D₄ₕ | eᵤ (in-plane Pt-F stretch) | ~710-717 |
Data sourced from matrix isolation IR spectroscopy studies.[2][7]
2. Address the Source of the Impurity:
-
If PtF₅ is detected: This indicates an incomplete reaction in the direct fluorination method or incomplete disproportionation.
-
Direct Fluorination: Increase the reaction time, temperature, or fluorine flow rate to promote the formation of PtF₆.
-
Disproportionation: Ensure the temperature is high enough for a sufficient duration to drive the disproportionation to completion.
-
-
If PtF₄ is detected:
-
Direct Fluorination: This may indicate that the temperature is too low, favoring the formation of the tetrafluoride.
-
Disproportionation: This is an expected byproduct. Improve the efficiency of the fractional distillation to separate it from the PtF₆.
-
-
If HF is suspected (from moisture contamination):
-
Thoroughly dry all components of the reaction system before use.
-
Use high-purity, dry fluorine gas.
-
Experimental Protocols (General Guidelines)
Method 1: Direct Fluorination of Platinum Metal
This method involves passing fluorine gas over heated platinum metal in a suitable reactor.
Materials:
-
High-purity platinum metal (sponge or wire)
-
High-purity fluorine gas
-
Reaction tube (Nickel or Monel)
-
Tube furnace
-
Cold trap (for collecting PtF₆)
-
Gas flow control system
Procedure (General Outline):
-
Place the platinum metal in the center of the reaction tube.
-
Assemble the reaction apparatus, ensuring all connections are leak-tight.
-
Purge the system with an inert gas (e.g., nitrogen or argon) to remove air and moisture.
-
Heat the reaction tube to the desired temperature (e.g., 300-500 °C).
-
Slowly introduce a controlled flow of fluorine gas over the platinum.
-
The volatile PtF₆ product will be carried by the gas stream.
-
Collect the PtF₆ by condensing it in a cold trap cooled with a suitable coolant (e.g., dry ice/acetone or liquid nitrogen).
-
Once the reaction is complete, stop the fluorine flow and cool the system under an inert atmosphere.
Method 2: Disproportionation of Platinum Pentafluoride
This method relies on the thermal decomposition of PtF₅.
Materials:
-
Platinum pentafluoride (PtF₅)
-
Reaction vessel (Nickel or Monel)
-
Heating apparatus
-
Vacuum line for transferring volatile products
Procedure (General Outline):
-
Place PtF₅ in the reaction vessel under an inert atmosphere.
-
Heat the PtF₅ to a temperature sufficient to induce disproportionation (e.g., > 150 °C).
-
The reaction produces volatile PtF₆ and non-volatile PtF₄.[1]
-
The PtF₆ can be separated by vacuum transfer to a cold collection vessel.
-
The less volatile PtF₄ will remain in the reaction vessel.
Visualizations
Caption: Figure 1. Synthesis Pathways of this compound
Caption: Figure 2. Troubleshooting Impurities in PtF₆ Synthesis
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. chembam.com [chembam.com]
- 5. Fractional distillation - Wikipedia [en.wikipedia.org]
- 6. carlroth.com [carlroth.com]
- 7. Matrix Isolation Spectroscopic and Relativistic Quantum Chemical Study of Molecular Platinum Fluorides PtF n (n=1–6) Reveals Magnetic Bistability of PtF4 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Platinum Hexafluoride
Welcome to the Technical Support Center for the purification of platinum hexafluoride (PtF₆). This resource is designed for researchers, scientists, and drug development professionals who handle this highly reactive and valuable compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This section addresses common problems that may arise during the synthesis and purification of this compound.
1. My freshly synthesized PtF₆ is a dark-red solid, but it appears discolored or contaminated with other solids. What are the likely impurities and how can I remove them?
-
Likely Impurities: The most common solid impurities in crude PtF₆ are lower platinum fluorides, such as platinum tetrafluoride (PtF₄) and platinum pentafluoride (PtF₅). These are often byproducts of the synthesis process, which typically involves the direct fluorination of platinum metal.[1]
-
Purification Technique: Fractional condensation or sublimation are the most effective methods to separate the more volatile PtF₆ from the less volatile lower fluorides. Due to its volatility, PtF₆ can be carefully sublimed away from the less volatile impurities.
-
Experimental Protocol: A general procedure involves heating the crude product under a controlled vacuum. The PtF₆ will sublime and can be collected on a cold surface (a "cold finger"), leaving the less volatile impurities behind.
2. I am observing unexpected side reactions or lower than expected reactivity in my experiments using PtF₆. Could this be due to impurities?
-
Impact of Impurities: Yes, the presence of impurities can significantly affect the reactivity of PtF₆. Lower platinum fluorides are less powerful oxidizing and fluorinating agents. The presence of moisture can lead to the formation of hydrogen fluoride (B91410) (HF) and platinum oxides, which will interfere with most reactions.
-
Verification of Purity: It is crucial to verify the purity of your PtF₆ before use. This can be challenging due to its high reactivity. Indirect methods, such as reacting a small sample with a known substrate and analyzing the products, can provide an indication of purity. Spectroscopic methods, if available in a suitable setup, can also be employed.
3. During purification by heating, my PtF₆ sample is decomposing. How can I avoid this?
-
Thermal Instability: this compound has limited thermal stability and can decompose upon strong heating.[2]
-
Recommended Procedure: Purification should be carried out at the lowest possible temperature that allows for sublimation or distillation. Utilizing a high vacuum will lower the required temperature for these processes. Careful and gradual heating is essential to avoid decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying this compound for high-purity applications?
A1: For achieving high purity, a combination of fractional condensation and careful sublimation under vacuum is recommended. This takes advantage of the differences in volatility between PtF₆ and its common impurities. The process should be conducted in a dedicated, inert apparatus.
Q2: What are the primary safety concerns when handling and purifying PtF₆?
A2: this compound is an extremely strong oxidizing and fluorinating agent.[1] It reacts violently with water and most organic compounds.[2] It is also highly corrosive and toxic. Therefore, strict adherence to safety protocols is paramount. This includes:
-
Working in a well-ventilated fume hood or a glove box with an inert atmosphere.
-
Using appropriate personal protective equipment (PPE), including chemical-resistant gloves (Teflon® or similar), a lab coat, and full-face protection.
-
Ensuring all glassware and equipment are scrupulously dry to prevent violent reactions and the formation of hazardous byproducts like HF.
-
Using materials that are compatible with PtF₆, such as passivated nickel, Monel, or Teflon®.
Q3: How can I confirm the purity of my PtF₆ sample?
A3: Due to its extreme reactivity, direct analysis of PtF₆ is challenging. However, several methods can be adapted for purity assessment:
-
Mass Spectrometry: This can be used to identify the molecular ion of PtF₆ and detect any impurities with different mass-to-charge ratios.[3][4]
-
Infrared (IR) and Raman Spectroscopy: These techniques can provide information about the vibrational modes of the PtF₆ molecule. The presence of unexpected peaks could indicate impurities.[5][6]
Q4: What are the physical properties of PtF₆ that are relevant to its purification?
A4: The key physical properties of PtF₆ for purification are its melting and boiling points, and its volatility.
| Property | Value |
| Melting Point | 61.3 °C[1][2] |
| Boiling Point | 69.14 °C[1][2] |
| Appearance | Dark-red volatile solid[1] |
The relatively low boiling point and high volatility of PtF₆ allow for its separation from less volatile impurities through distillation or sublimation.
Experimental Protocols
Protocol 1: Purification of PtF₆ by Vacuum Sublimation
Objective: To separate PtF₆ from non-volatile impurities such as PtF₄ and PtF₅.
Materials:
-
Crude PtF₆ sample
-
Sublimation apparatus (glass or passivated metal) with a cold finger
-
Vacuum pump
-
Heating mantle
-
Inert gas supply (e.g., dry nitrogen or argon)
-
Appropriate safety equipment (fume hood/glove box, PPE)
Procedure:
-
Ensure the entire apparatus is clean and thoroughly dried.
-
In an inert atmosphere (e.g., inside a glove box), load the crude PtF₆ into the bottom of the sublimation apparatus.
-
Assemble the sublimation apparatus, ensuring all joints are well-sealed.
-
Connect the apparatus to a vacuum line.
-
Slowly evacuate the apparatus to a high vacuum.
-
Begin circulating a coolant (e.g., cold water or a dry ice/acetone slurry) through the cold finger.
-
Gently and slowly heat the bottom of the apparatus using a heating mantle.
-
Observe the sublimation of the dark-red PtF₆ onto the cold finger.
-
Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.
-
Carefully and slowly bring the apparatus back to atmospheric pressure with an inert gas.
-
In an inert atmosphere, collect the purified PtF₆ crystals from the cold finger.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common issues with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. lookchem.com [lookchem.com]
- 3. Computational Gas-Phase Formation Enthalpy and Electron Affinity for this compound: Is Gaseous PtF6 Diamagnetic because of a Relativistic Effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Operando time-gated Raman spectroscopy of solid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
optimizing the yield of the Pt + F2 reaction for PtF6
Technical Support Center: Optimizing PtF6 Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals working on the synthesis of Platinum Hexafluoride (PtF₆) via the direct fluorination of platinum metal (Pt + 3F₂ → PtF₆).
Frequently Asked Questions (FAQs)
Q1: What is the primary and most effective method for synthesizing this compound (PtF₆)?
A1: The primary and most established method for synthesizing PtF₆ is the direct reaction of platinum metal with an excess of fluorine gas at elevated temperatures.[1][2][3][4] The general reaction is:
Pt(s) + 3F₂(g) → PtF₆(g)
This reaction is favored for its directness and potential for high yields when properly controlled.
Q2: What are the typical reaction conditions for the direct fluorination of platinum?
A2: Successful synthesis of PtF₆ typically requires heating platinum metal in a stream of fluorine gas at temperatures ranging from 350°C to 600°C.[1] The reaction is commonly carried out in a reactor made of materials resistant to fluorine attack, such as nickel or Monel.[1] Careful control over the fluorine flow rate and the temperature gradient within the reactor is crucial for maximizing the yield of PtF₆ and minimizing the formation of other platinum fluorides.[1]
Q3: What is the expected yield for the Pt + F₂ reaction?
A3: With careful control of experimental parameters, such as fluorine flow rate and temperature, yields for the synthesis of PtF₆ can exceed 80%.[1]
Q4: Are there alternative methods for preparing PtF₆?
A4: Yes, an alternative laboratory method involves the disproportionation of platinum pentafluoride (PtF₅).[1][2][4] This is a two-step process:
-
First, platinum(II) chloride is fluorinated to produce PtF₅: 2PtCl₂(s) + 5F₂(g) → 2PtF₅(s) + 2Cl₂(g)
-
Then, PtF₅ is heated to induce disproportionation: 2PtF₅(s) → PtF₆(g) + PtF₄(s)
Q5: What are the key physical and chemical properties of PtF₆?
A5: PtF₆ is a dark-red, volatile crystalline solid that forms a red gas upon sublimation.[1][2][3][4] It is a powerful oxidizing and fluorinating agent.[2][3][5] Notably, it is one of the few compounds capable of oxidizing molecular oxygen and xenon.[1][2][3] It reacts violently with water and must be handled in a moisture-free environment.[1][5][6]
Q6: What are the primary safety concerns when working with the Pt + F₂ reaction?
A6: The primary safety concerns stem from the high reactivity and toxicity of the reagents and product.
-
Fluorine Gas (F₂): Extremely toxic, corrosive, and a powerful oxidizing agent.[7] It can react violently with many materials.[7] Proper handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE) is mandatory.
-
This compound (PtF₆): A strong oxidizer that reacts vigorously with water.[1][5] Inhalation and contact should be avoided.
-
High Temperatures: The reaction requires elevated temperatures, posing a risk of burns.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or No Yield of PtF₆ | 1. Reaction temperature is too low. 2. Insufficient fluorine gas flow. 3. Passivation of the platinum surface. 4. Leaks in the reaction system. | 1. Gradually increase the temperature within the recommended 350-600°C range.[1] 2. Ensure a sufficient and continuous flow of fluorine gas. 3. The platinum metal may need to be cleaned or activated prior to the reaction. 4. Thoroughly check all connections and seals for leaks using appropriate techniques. |
| Formation of Lower Platinum Fluorides (e.g., PtF₄, PtF₅) | 1. Incomplete reaction due to insufficient fluorine. 2. Reaction temperature is too high, leading to decomposition of PtF₆.[1] 3. Non-uniform temperature gradient in the reactor. | 1. Use an excess of fluorine gas to drive the reaction to completion. 2. PtF₆ can decompose at temperatures above 150°C.[1] Carefully control the temperature to avoid overheating. 3. Optimize the heating profile of the furnace to ensure a uniform reaction zone. |
| Product is Contaminated (e.g., with non-volatile residues) | 1. Formation of side products. 2. Reaction with impurities in the platinum or fluorine gas. | 1. Purify the crude PtF₆ product by vacuum sublimation at 40-50°C to separate it from less volatile platinum fluorides.[1] 2. Use high-purity platinum and fluorine gas. |
| Corrosion of the Reactor | 1. Use of inappropriate reactor materials. 2. Presence of moisture, which can form hydrofluoric acid (HF). | 1. Use reactors constructed from fluorine-resistant materials like nickel or Monel.[1] 2. Ensure the entire system is scrupulously dry before introducing fluorine gas. |
Experimental Protocols
Direct Synthesis of PtF₆ from Platinum and Fluorine
Objective: To synthesize this compound (PtF₆) by the direct fluorination of platinum metal.
Materials:
-
Platinum sponge or wire (high purity)
-
Fluorine gas (high purity)
-
Nickel or Monel reaction tube
-
Tube furnace capable of reaching at least 600°C
-
Gas flow controllers
-
Cold trap (for product collection)
-
Vacuum pump
-
Appropriate safety equipment (face shield, specialized gloves, gas detectors)
Procedure:
-
Place a known quantity of high-purity platinum metal into the center of the nickel or Monel reaction tube.
-
Assemble the reaction apparatus in a certified fume hood. Ensure all connections are secure and leak-tight.
-
Evacuate the system to remove air and moisture.
-
Slowly heat the reaction tube to the target temperature (e.g., 400°C) under vacuum.
-
Introduce a controlled flow of fluorine gas into the reaction tube. The reaction is exothermic, so monitor the temperature closely.
-
Maintain the reaction conditions for a sufficient duration to ensure complete conversion of the platinum.
-
The volatile PtF₆ product is carried by the gas stream out of the reaction zone.
-
Collect the PtF₆ product in a cold trap cooled with a suitable refrigerant (e.g., liquid nitrogen, with appropriate safety precautions to prevent condensation of liquid oxygen).
-
After the reaction is complete, stop the fluorine flow and allow the system to cool under an inert atmosphere (e.g., nitrogen or argon).
-
The collected PtF₆ can be purified by vacuum sublimation.[1]
Visualizations
Experimental Workflow for PtF₆ Synthesis
References
side reactions to avoid during platinum hexafluoride synthesis
This guide is intended for researchers and scientists engaged in the synthesis of platinum hexafluoride (PtF₆). It provides answers to frequently asked questions and a troubleshooting guide to help navigate the challenges associated with this highly reactive compound, with a focus on avoiding and mitigating side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound (PtF₆)?
A1: There are two main routes for the synthesis of this compound:
-
Direct Fluorination of Platinum Metal: This is the most common and preferred method. It involves the reaction of elemental platinum with an excess of fluorine gas at elevated temperatures. The overall reaction is: Pt(s) + 3F₂(g) → PtF₆(g)
-
Disproportionation of Platinum Pentafluoride (PtF₅): PtF₆ can also be prepared by the thermal decomposition of platinum pentafluoride. This reaction yields both this compound and platinum tetrafluoride (PtF₄). The reaction is as follows: 2PtF₅(s) → PtF₆(g) + PtF₄(s)
Q2: What are the common side products and impurities I should be aware of during PtF₆ synthesis?
A2: The most common impurities are lower fluorides of platinum, namely platinum tetrafluoride (PtF₄) and platinum pentafluoride (PtF₅). Formation of these species is a primary challenge in achieving pure PtF₆. Careful control of reaction conditions is necessary to minimize their formation. Additionally, due to the extreme reactivity of PtF₆, reactions with atmospheric components (like water vapor) can lead to hydrolysis and the formation of platinum oxides and hydrofluoric acid.
Q3: What are the major safety hazards associated with this compound?
A3: this compound is one of the most powerful oxidizing agents known and is extremely hazardous. Key hazards include:
-
Extreme Reactivity: It reacts violently with water and most organic materials.
-
Corrosivity: It is highly corrosive and can cause severe burns upon contact with skin or eyes. Inhalation of its vapors can cause significant respiratory damage.
-
Toxicity: Like many heavy metal compounds and fluorides, it is toxic.
-
Strong Oxidizer: It can initiate combustion or explosions with flammable materials. It is capable of oxidizing xenon and even molecular oxygen.
Q4: How should I handle and store this compound?
A4: Due to its hazardous nature, strict safety protocols must be followed:
-
Inert Atmosphere: All handling must be done in a dry, inert atmosphere (e.g., nitrogen or argon) within a glovebox or using a vacuum line.
-
Material Compatibility: Use equipment made of materials resistant to fluorine and PtF₆, such as nickel, Monel, or passivated stainless steel. Avoid glass, as it will be attacked by PtF₆.
-
Personal Protective Equipment (PPE): A full suite of PPE is required, including chemical-resistant gloves, a lab coat, and full-face protection. A self-contained breathing apparatus (SCBA) may be necessary.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, compatible container, away from combustible materials and sources of moisture.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of PtF₆ | 1. Incorrect Temperature: The reaction temperature is critical. If it's too low, the reaction rate will be negligible. If it's too high, decomposition of PtF₆ may occur. 2. Insufficient Fluorine: An inadequate supply or flow rate of fluorine gas will limit the reaction. 3. Passivation of Platinum: The surface of the platinum metal may become passivated with a layer of lower fluorides, preventing further reaction. | 1. Optimize Temperature: For direct fluorination, a temperature range of 350-600°C is often cited. Start in the lower end of this range and gradually increase. Ensure your temperature measurement is accurate. 2. Ensure Excess Fluorine: Use a significant excess of high-purity fluorine gas. Ensure the flow rate is sufficient to maintain a fluorine-rich atmosphere around the platinum. 3. Re-activate Platinum: If passivation is suspected, it may be necessary to physically abrade the platinum surface (under inert conditions) or treat it at a higher temperature to volatilize the passivating layer. |
| Contamination with Lower Fluorides (PtF₄, PtF₅) | 1. Temperature Too Low: Lower temperatures can favor the formation of PtF₄ and PtF₅. 2. Incomplete Reaction: Insufficient reaction time or fluorine concentration can lead to the formation of intermediate, lower-oxidation-state fluorides. 3. Decomposition of PtF₆: If the product collection area is too hot, PtF₆ can decompose back into lower fluorides. | 1. Increase Temperature: Carefully increasing the reaction temperature can favor the formation of the higher-oxidation-state PtF₆. 2. Increase Reaction Time/Fluorine Flow: Ensure the reaction goes to completion by extending the reaction time or increasing the fluorine flow rate. 3. Control Temperature Gradient: Use a temperature gradient in your apparatus. The reaction zone should be hot, while the collection trap for the volatile PtF₆ should be kept cold (e.g., with a dry ice/acetone bath) to quickly condense the product and prevent decomposition. |
| Corrosion of Reaction Apparatus | 1. Incompatible Materials: Using materials that are not resistant to fluorine or PtF₆ at high temperatures. 2. Presence of Moisture: Trace amounts of water can react to form highly corrosive hydrofluoric acid (HF). | 1. Use Resistant Materials: Construct the reaction apparatus from nickel, Monel, or other highly fluor-resistant alloys. 2. Rigorous Drying: Thoroughly dry all components of the apparatus and use high-purity, dry fluorine gas. Pass the fluorine gas through a cold trap to remove any residual HF. |
| Difficulty Isolating Pure PtF₆ | 1. Similar Volatilities: PtF₅ is also volatile, which can make separation from PtF₆ by simple condensation difficult. 2. Product Loss: The high reactivity of PtF₆ can lead to losses through reactions with the apparatus or trace impurities. | 1. Fractional Condensation/Sublimation: Utilize a series of cold traps at progressively lower temperatures to separate the different fluorides based on their differing volatilities and sublimation points. 2. Passivate the System: Before the synthesis, passivate the entire apparatus by running fluorine gas through it at high temperature. This will form a protective metal fluoride (B91410) layer on the interior surfaces, minimizing reactions with the PtF₆ product. |
Experimental Protocols
Key Experiment: Direct Fluorination of Platinum Metal
This protocol describes a general method for the synthesis of this compound. All operations must be performed in a well-ventilated fume hood or with appropriate exhaust, and all handling of reactive materials should be done in an inert atmosphere.
Materials:
-
Platinum sponge or foil
-
High-purity fluorine gas
-
Reaction tube made of nickel or Monel
-
Tube furnace with temperature controller
-
Cold trap (U-tube or similar)
-
Dewar flask with dry ice/acetone or liquid nitrogen
-
Vacuum line made of compatible materials
-
Pressure gauges
Procedure:
-
Apparatus Preparation:
-
Place a known quantity of platinum sponge into the nickel or Monel reaction tube.
-
Assemble the apparatus, connecting the reaction tube to the fluorine gas inlet and the outlet to a series of cold traps followed by a scrubber (e.g., soda lime) to neutralize unreacted fluorine.
-
Evacuate the entire system using the vacuum line to remove air and moisture.
-
Passivate the system by slowly introducing fluorine gas while heating the reaction tube to the target reaction temperature. This forms a protective fluoride layer on the inner surfaces.
-
-
Synthesis:
-
Heat the reaction tube containing the platinum to the desired temperature (e.g., 350-600°C).
-
Cool the collection trap to -78°C (dry ice/acetone bath) or lower.
-
Slowly introduce a controlled flow of fluorine gas over the heated platinum. The reaction is exothermic, so monitor the temperature closely.
-
This compound, being volatile, will be carried by the gas stream and condense in the cold trap as a dark-red solid.
-
-
Product Isolation and Purification:
-
Once the reaction is complete (indicated by the consumption of the platinum metal), stop the heating and allow the reactor to cool under a slow flow of fluorine.
-
Stop the fluorine flow and evacuate the system to remove any excess fluorine.
-
The PtF₆ can be purified from less volatile impurities like PtF₄ by vacuum sublimation. Gently warm the cold trap while maintaining a second trap at a lower temperature (e.g., liquid nitrogen, -196°C). The PtF₆ will sublime and re-condense in the colder trap, leaving non-volatile impurities behind.
-
Visualizations
Reaction Pathway Diagram
Caption: Reaction pathways in the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield PtF₆ synthesis.
Technical Support Center: Troubleshooting Unexpected Reaction Outcomes with Platinum Hexafluoride (PtF₆)
Welcome to the technical support center for experiments involving Platinum Hexafluoride (PtF₆). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand unexpected outcomes during their work with this powerful oxidizing and fluorinating agent.
Frequently Asked Questions (FAQs)
Q1: My PtF₆ sample, which is typically a dark-red solid, has developed a different coloration (e.g., yellowish or brownish tint). What could be the cause?
A1: A change in color of your PtF₆ sample could indicate several issues:
-
Hydrolysis: PtF₆ reacts violently with water.[1][2] Even trace amounts of moisture in the storage container or handling atmosphere can lead to hydrolysis, producing platinum oxides, oxygen, and hydrofluoric acid.[1][3] This can result in a color change. Ensure your storage and handling conditions are scrupulously dry.
-
Decomposition: PtF₆ is thermally unstable and can decompose upon heating, yielding lower platinum fluorides like PtF₅ and PtF₄, which have different colors.[1][4] Ensure storage is at an appropriate, cool temperature.
-
Reaction with Container Material: PtF₆ is highly reactive and can attack certain materials, including glass, at room temperature.[2] This can introduce impurities and change the sample's appearance. It is crucial to use compatible materials for storage and reaction vessels, such as passivated nickel or Monel.[1]
Q2: I observed an unexpected precipitate in my reaction vessel, even though all my starting materials are gases or volatile liquids. What is the likely source?
A2: The formation of an unexpected solid product often points to a reaction with an unforeseen component. Consider the following:
-
Reaction with Xenon or Oxygen: PtF₆ is a powerful enough oxidizing agent to react with substances previously considered inert, such as xenon and molecular oxygen.[4][5][6] If your experimental setup is not completely free of air, you may be forming dioxygenyl hexafluoroplatinate ([O₂]⁺[PtF₆]⁻) or a xenon compound.[4][7][8][9]
-
Reaction with Vessel Walls: As mentioned, PtF₆ can react with glass or quartz, which could lead to the formation of solid silicon fluorides or other platinum-containing species.
-
Contaminants in Reactants: Trace impurities in your reactants or solvents can react with the highly reactive PtF₆ to form insoluble products. Ensure all reagents are of the highest purity and are properly dried and degassed.
Q3: My reaction with PtF₆ was far more vigorous than anticipated, leading to a dangerous pressure increase. What could have caused this?
A3: The extreme reactivity of PtF₆ means that even small deviations from protocol can lead to hazardous situations.
-
Presence of Organic Compounds: PtF₆ reacts explosively with many organic compounds at room temperature.[1] Ensure that no organic residues (e.g., from cleaning solvents) are present in your reaction apparatus.
-
Reaction with Water: The reaction of PtF₆ with liquid water is violent and produces gaseous products (oxygen and HF), which can cause a rapid pressure increase.[1][2]
-
Thermal Runaway: The decomposition of PtF₆ is exothermic. If the reaction temperature is not carefully controlled, it can lead to a thermal runaway, accelerating the decomposition and gas production.
Troubleshooting Guides
Issue 1: Unexpected Color Change in Reaction Mixture
If you observe a color change that is not consistent with your expected product, follow this troubleshooting workflow:
Caption: Workflow for diagnosing unexpected color changes.
Issue 2: Low or No Yield of the Desired Product
If your reaction is not producing the expected outcome, consider the following possibilities:
Caption: Decision tree for addressing low product yield.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Chemical Formula | PtF₆ |
| Molar Mass | 309.07 g/mol [4] |
| Appearance | Dark-red volatile solid[4] |
| Density | 3.83 g/cm³[4] |
| Melting Point | 61.3 °C[4] |
| Boiling Point | 69.14 °C[4] |
Table 2: Notable Reactions of this compound
| Reactant | Product(s) | Conditions | Reference |
| Xenon (Xe) | "Xenon hexafluoroplatinate" (complex mixture, initially thought to be Xe⁺[PtF₆]⁻) | Gaseous solutions in SF₆, combined at 77 K and slowly warmed.[5] | [3][5] |
| Oxygen (O₂) | Dioxygenyl hexafluoroplatinate (O₂⁺[PtF₆]⁻) | Room temperature reaction of O₂ gas with PtF₆.[7] | [4][6][7] |
| Water (H₂O) | Platinum metal, hydrofluoric acid (HF), oxygen (O₂) | Vigorous reaction with liquid water.[1][2] | [1][2] |
| Heat (>150 °C) | Platinum pentafluoride (PtF₅), Platinum tetrafluoride (PtF₄) | Thermal decomposition.[1] | [1] |
Experimental Protocols
Protocol 1: Synthesis of Dioxygenyl Hexafluoroplatinate (O₂⁺[PtF₆]⁻)
This protocol is based on the landmark experiment by Neil Bartlett.
Objective: To synthesize dioxygenyl hexafluoroplatinate by the direct reaction of molecular oxygen with this compound.
Materials:
-
This compound (PtF₆)
-
Dry oxygen gas (O₂)
-
A reaction vessel made of a material resistant to PtF₆ (e.g., passivated nickel or a suitable fluoropolymer).
-
Vacuum line for handling reactive gases.
Procedure:
-
Evacuate the reaction vessel to remove any air and moisture.
-
Introduce a known quantity of gaseous PtF₆ into the reaction vessel. PtF₆ is a dark-red gas.[4]
-
Slowly add an equimolar amount of dry oxygen gas to the reaction vessel.
-
The reaction occurs spontaneously at room temperature.[7] A red solid product, dioxygenyl hexafluoroplatinate, will form.
-
Remove any unreacted gases under vacuum.
-
The solid product can be isolated for further study.
Safety Precautions:
-
PtF₆ is extremely corrosive and a powerful oxidizing agent.[2] All manipulations must be carried out in a well-ventilated fume hood or glovebox.
-
Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Ensure the reaction apparatus is free from any organic materials or water to prevent explosive reactions.[1][2]
Signaling Pathways and Logical Relationships
Reaction Pathway of PtF₆ with Xenon
The reaction of PtF₆ with xenon was a pivotal moment in chemistry, demonstrating that noble gases are not entirely inert. The initial product was formulated as Xe⁺[PtF₆]⁻, but subsequent studies have shown the product is more complex.
Caption: Evolution of understanding of the PtF₆-Xenon reaction product.
References
- 1. webqc.org [webqc.org]
- 2. lookchem.com [lookchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Xenon hexafluoroplatinate - Wikipedia [en.wikipedia.org]
- 6. Platinum(VI)_fluoride [chemeurope.com]
- 7. Dioxygenyl hexafluoroplatinate - Wikipedia [en.wikipedia.org]
- 8. The formation of O2+[PtF6]− is the basis for the formation of Xenon fluorides. This is because: [infinitylearn.com]
- 9. The formation of O2+PtF6− is the basis for the formation of xenon fluorides. This is because: [infinitylearn.com]
Technical Support Center: Safe Disposal of Platinum Hexafluoride Residues
This guide provides detailed protocols and answers to frequently asked questions regarding the safe handling and disposal of platinum hexafluoride (PtF₆) residues. Given the compound's high reactivity and the hazardous nature of its byproducts, adherence to these procedures is critical for ensuring laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What constitutes this compound (PtF₆) residues?
A1: this compound residues typically consist of small, unreacted quantities of the compound remaining in reaction vessels, tubing, or storage containers after an experiment. PtF₆ is a dark-red, volatile, and unstable solid that is a powerful oxidizing and fluorinating agent.[1][2][3]
Q2: What are the primary hazards associated with PtF₆ residues?
A2: The main hazards stem from its extreme reactivity. PtF₆ is a very strong oxidizing agent that reacts violently with most oxidizable substances.[1] Its most significant danger in a disposal context is its violent reaction with water, which produces highly toxic and corrosive hydrofluoric acid (HF).[1][4]
Q3: Why is the reaction of PtF₆ with water so dangerous?
A3: this compound hydrolyzes vigorously upon contact with liquid water.[4] This reaction is rapid and highly exothermic, meaning it releases a significant amount of heat, which can cause splashing and the release of toxic HF vapor. The overall reaction is:
PtF₆ + 3H₂O → PtO₂ + 6HF
A more controlled reaction, particularly in the vapor phase, is safer and yields platinum metal, hydrofluoric acid, and oxygen.[1][4]
Q4: What are the recommended neutralizing agents for the hydrofluoric acid produced?
A4: The preferred neutralizing agent is a slurry of calcium hydroxide (Ca(OH)₂, also known as lime) or calcium carbonate (CaCO₃).[5][6][7] These agents react with hydrofluoric acid to form calcium fluoride (CaF₂), a largely insoluble and stable salt, which effectively sequesters the hazardous fluoride ions.[6][8] For small spills, sodium bicarbonate can also be used.[5][9]
Q5: Why shouldn't a standard "universal" acid spill kit be used for hydrofluoric acid?
A5: Many universal sorbents contain silicon-based compounds. Silicon reacts with hydrofluoric acid to produce silicon tetrafluoride (SiF₄), a toxic, odorless gas that poses a severe inhalation hazard and can be an explosion risk in confined spaces.[5][9] Additionally, some acid neutralizers containing potassium or sodium hydroxide can generate excessive heat upon reaction with HF.[5][9]
Q6: What happens to the platinum component after the disposal process?
A6: The hydrolysis of PtF₆ can produce platinum metal or platinum oxides.[4] Metallic platinum is considered inert and is not chemically toxic.[10][11] However, all solid residues, including the precipitated platinum and calcium fluoride, must be collected and disposed of as hazardous waste in accordance with local, state, and federal regulations.[12][13]
Troubleshooting Guide
| Issue Encountered | Probable Cause | Recommended Solution |
| Reaction is too vigorous and splattering occurs during hydrolysis. | Direct addition of liquid water to PtF₆ residues. | Immediately cease addition. Allow the reaction to subside. For future disposal, switch to a controlled vapor-phase hydrolysis method, which is much smoother.[1] Introduce water vapor slowly into the reaction vessel. |
| The temperature of the neutralization solution increases rapidly. | The neutralization of hydrofluoric acid is highly exothermic.[8] This is more pronounced with concentrated HF or rapid addition of a strong base. | Add the neutralizing agent (e.g., calcium hydroxide slurry) slowly while constantly stirring and monitoring the temperature.[5] If the temperature rises above 50°C, pause the addition and allow the solution to cool. Diluting the acid solution with cold water before neutralization can also help manage the temperature rise.[5] |
| Unsure if neutralization is complete. | Insufficient amount of neutralizing agent added. | Use a calibrated pH meter or pH strips to monitor the solution. The target pH should be neutral (between 6.0 and 8.0). Continue to add the neutralizing agent slowly until the pH stabilizes in this range.[5] |
| A solid crust forms on the neutralizing agent, preventing further reaction. | This occurs when using solid limestone (CaCO₃) rocks. An insoluble layer of calcium fluoride (CaF₂) forms on the surface, preventing the acid from reaching the unreacted limestone.[7] | Use a slurry of calcium hydroxide or calcium carbonate powder instead of solid chunks.[5][7] The fine particles in a slurry provide a much larger surface area for the reaction and prevent the "passivation" effect. |
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Molar Mass of PtF₆ | 309.07 g/mol | [3][4] |
| Melting Point of PtF₆ | 61.3 °C | [1][2][3] |
| Boiling Point of PtF₆ | 69.14 °C | [1][2][3] |
| Target pH for Neutralization | 6.0 - 8.0 | [5] |
| Heat of Reaction (HF Neutralization) | Can raise the temperature of a 10% HF solution by nearly 30°C. | [8] |
| Molar Ratio (HF to Ca(OH)₂) | 2 moles HF : 1 mole Ca(OH)₂ | [5] |
Experimental Protocols
Extreme caution must be exercised. These protocols should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a face shield, safety goggles, an acid-resistant apron, and heavy-duty chemical-resistant gloves (e.g., neoprene or nitrile). [9]
Protocol 1: Controlled Hydrolysis of PtF₆ Residues
This procedure is designed to safely convert reactive PtF₆ into a solution of hydrofluoric acid.
-
Preparation:
-
Ensure the vessel containing PtF₆ residues is securely clamped inside a chemical fume hood.
-
Prepare a gas inlet tube that can be directed into the vessel without touching the residues directly.
-
Connect the inlet tube to a flask of deionized water that can be gently heated to produce water vapor (steam). Include a trap between the water flask and the reaction vessel to prevent backflow.
-
-
Hydrolysis:
-
Gently heat the water flask to generate a slow, steady stream of water vapor.
-
Introduce the water vapor into the vessel containing the PtF₆ residues. The dark-red solid should gradually react and disappear.
-
Continue the process until all visible PtF₆ has reacted.
-
Allow the vessel to cool completely to room temperature. The vessel now contains an aqueous solution of hydrofluoric acid and solid platinum/platinum oxide particles.
-
Protocol 2: Neutralization of Hydrofluoric Acid Solution
This procedure neutralizes the hazardous HF solution produced in Protocol 1.
-
Preparation of Neutralizing Slurry:
-
In a separate, appropriately sized plastic or Teflon beaker (do not use glass), prepare a 10-15% slurry of calcium hydroxide (Ca(OH)₂) in cold deionized water. For every mole of PtF₆ initially present, you will produce 6 moles of HF. You will need at least 3 moles of Ca(OH)₂ for complete neutralization (2 HF + Ca(OH)₂ → CaF₂ + 2 H₂O). It is recommended to use a 25-50% excess of the slurry.
-
-
Neutralization:
-
Place the beaker containing the HF solution on a magnetic stir plate and add a Teflon-coated stir bar. Begin stirring at a moderate speed.
-
Place a calibrated pH probe and a thermometer in the solution.
-
Slowly, using a pipette or peristaltic pump, add the calcium hydroxide slurry to the stirring HF solution. Monitor the pH and temperature continuously.[5]
-
Maintain the temperature below 50°C. If it rises quickly, stop the addition and allow the solution to cool.
-
Continue adding the slurry until the pH of the solution stabilizes between 6.0 and 8.0.
-
-
Waste Collection and Disposal:
-
Once neutralized, allow the solid precipitate (calcium fluoride and platinum particles) to settle.
-
Decant the supernatant liquid if necessary, checking its pH again before disposal down the drain with copious amounts of water (consult local regulations first).
-
Collect the solid residue in a clearly labeled hazardous waste container.[12][14]
-
Dispose of the container through your institution's hazardous waste management program.[15]
-
Visual Workflow for Safe Disposal
Caption: Logical workflow for the safe hydrolysis and neutralization of this compound residues.
References
- 1. lookchem.com [lookchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. webqc.org [webqc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. ws.engr.illinois.edu [ws.engr.illinois.edu]
- 7. osti.gov [osti.gov]
- 8. Hydrofluoric Acid (HF) Neutralization. pH Neutralization Systems for Hydrofluoric Acid (HF). [phadjustment.com]
- 9. solusgrp.com [solusgrp.com]
- 10. Platinum - ESPI Metals [espimetals.com]
- 11. Avoid Being Poisoned by Platinum Scrap — Reclaim, Recycle, and Sell your Precious Metal Scrap [specialtymetals.com]
- 12. carlroth.com [carlroth.com]
- 13. nano.pitt.edu [nano.pitt.edu]
- 14. ethz.ch [ethz.ch]
- 15. nipissingu.ca [nipissingu.ca]
Technical Support Center: Platinum Hexafluoride (PtF6) Reaction Control
This guide is intended for researchers, scientists, and drug development professionals working with Platinum Hexafluoride (PtF6). It provides essential safety information, troubleshooting procedures, and frequently asked questions for controlling its highly exothermic reactions with organic compounds. PtF6 is one of the most powerful oxidizing and fluorinating agents known and must be handled with extreme caution in a controlled laboratory setting by experienced personnel only.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound (PtF6)?
A1: PtF6 presents multiple significant hazards:
-
Extreme Reactivity: It is a volatile, dark-red solid that reacts violently, often explosively, with most oxidizable substances, including most organic compounds, at room temperature.[1][3] It also reacts violently with water.[3]
-
Strong Oxidizer: It is one of the most powerful oxidizing agents known, capable of oxidizing substances typically considered inert, such as xenon and molecular oxygen.[1][2][4] Accidental contact with organic materials can lead to immediate ignition or explosion.
-
Toxicity and Corrosivity: As a strong fluorinating agent, upon contact with moisture (e.g., in the atmosphere or biological tissues), it hydrolyzes to produce hydrofluoric acid (HF), which is highly corrosive and toxic.
-
Thermal Instability: It decomposes upon heating above 150°C.[1]
-
Pressure Hazard: It is supplied in cylinders and must be handled with equipment rated for the appropriate pressure.[5]
Q2: What materials are compatible with PtF6 for constructing a reaction apparatus?
A2: Due to its extreme reactivity, material choice is critical.
-
Recommended Materials: Nickel and Monel® are often used for reactors and handling equipment due to the formation of a passivating fluoride (B91410) layer.[1] Well-passivated stainless steel (e.g., 316L) and copper may be suitable for specific applications, but their compatibility must be verified. Polytetrafluoroethylene (PTFE) and other perfluorinated polymers are generally compatible with anhydrous PtF6.
-
Incompatible Materials: Avoid all organic materials not intended for the reaction, including greases, solvents, and plastic tubing (other than perfluorinated). Glass is attacked by PtF6, even at room temperature.[3] Silicon-containing compounds will react readily.
Q3: What is the fundamental principle for controlling the reaction of PtF6 with an organic compound?
A3: The core principle is to strictly control the reaction rate by managing the concentration and temperature. The reaction is highly exothermic, and a runaway reaction is a primary risk. Control is typically achieved through:
-
High Dilution: The organic substrate is dissolved in a suitable, inert solvent. The PtF6 is often diluted with an inert gas (e.g., Nitrogen, Argon, or SF6). The reaction of xenon with PtF6 was successfully controlled in a gaseous solution with SF6.[6]
-
Cryogenic Temperatures: The reaction vessel is cooled to very low temperatures (e.g., using a dry ice/acetone bath at -78°C or liquid nitrogen at -196°C) to dissipate heat and slow the reaction kinetics.
-
Slow, Controlled Addition: PtF6 gas is introduced to the reaction mixture at a very slow, precisely controlled rate using a mass flow controller or a high-vacuum manifold with a fine-metering valve.
Troubleshooting Guide
Issue: The reaction is proceeding too quickly or showing signs of a runaway (rapid temperature/pressure increase).
This is a critical safety situation. The immediate goal is to stop the addition of the reagent and remove the generated heat as quickly as possible.
Issue: I am observing unexpected side products or decomposition.
| Observation | Potential Cause | Recommended Action |
| Charring or formation of black solids | Reaction temperature is too high, causing decomposition of the organic material. | Lower the reaction temperature significantly. Ensure efficient stirring and heat dissipation. Decrease the rate of PtF6 addition. |
| Loss of PtF6 (no reaction observed) | PtF6 is reacting with contaminants (e.g., water, incompatible materials) in the system. | Ensure the entire apparatus is scrupulously dry and properly passivated. Verify the purity of solvents and starting materials. |
| Formation of platinum metal (black powder) | Vigorous hydrolysis due to moisture contamination. | Stop the reaction. Re-evaluate the drying and passivation procedures for the entire apparatus and all reagents.[1] |
Data Presentation
Table 1: Physical and Chemical Properties of this compound (PtF6)
| Property | Value | Reference(s) |
| Formula | PtF6 | [2][7] |
| Molar Mass | 309.07 g/mol | [2] |
| Appearance | Dark-red volatile solid; forms a red gas | [1][2] |
| Melting Point | 61.3 °C (142.3 °F) | [2][7] |
| Boiling Point | 69.14 °C (156.45 °F) | [2][7] |
| Oxidation State | +6 | [2] |
| Hazards | Strong oxidizer, strong fluorinating agent, reacts violently with water | [2][3] |
Table 2: General Parameters for Controlled Reactions
| Parameter | Recommended Range/Condition | Rationale |
| Reaction Temperature | -196°C to -40°C | Minimizes kinetic rate, allows for effective heat removal, and reduces the risk of thermal runaway. |
| Reagent Concentration | Substrate: 0.01 - 0.1 M in an inert solvent | High dilution ensures the heat generated per unit volume is low and can be dissipated effectively. |
| PtF6 Addition Rate | < 1 mmol/minute (Adjust based on scale) | Slow addition is the primary method of controlling the reaction rate. Must be monitored closely. |
| Atmosphere | Inert (High-purity Argon or Nitrogen) | Prevents reaction with atmospheric oxygen and moisture. |
| Stirring | Vigorous mechanical or magnetic stirring | Ensures homogenous mixing and prevents localized "hot spots" by efficiently transferring heat to the cooling bath. |
Experimental Protocols
Disclaimer: The following is a generalized protocol and must be adapted for specific substrates and equipment. A thorough hazard analysis must be performed before any experiment.
Protocol: General Procedure for the Controlled Reaction of Gaseous PtF6 with an Organic Substrate
1. Apparatus Preparation and Passivation:
-
Assemble a reaction system from compatible materials (e.g., Monel®, passivated stainless steel, PTFE). The system should include a reaction vessel, an inlet for PtF6, an inlet for inert gas, a low-temperature thermometer, an efficient stirrer, and an outlet leading to a scrubber (e.g., soda lime or aqueous base).
-
Thoroughly clean and dry all components in an oven. Assemble the apparatus while hot under a stream of inert gas to prevent atmospheric moisture contamination.
-
Passivation: The entire apparatus must be passivated. This is typically done by introducing a low concentration of a less reactive fluorinating agent (e.g., F2 or ClF3, with extreme caution) or PtF6 itself at a low pressure and allowing it to react with any surface impurities, forming a protective fluoride layer. The system is then purged with inert gas.
2. Reaction Execution:
-
Dissolve the organic substrate in a pre-dried, inert solvent within the reaction vessel under a positive pressure of inert gas.
-
Cool the reaction vessel to the target cryogenic temperature (e.g., -78°C).
-
Begin vigorous stirring.
-
Using a pre-passivated gas handling manifold, slowly introduce gaseous PtF6 (optionally diluted with an inert gas) into the reaction vessel above or below the surface of the stirred solution.
-
Monitor the reaction temperature and pressure continuously. The PtF6 addition rate must be adjusted immediately if a rapid temperature increase is observed.
-
Once the reaction is complete (as determined by a suitable monitoring technique), stop the flow of PtF6 and purge the headspace with inert gas to remove any unreacted PtF6.
3. Workup and Quenching:
-
The reaction mixture must be quenched with extreme care. A suitable quenching agent (e.g., a perfluorinated alcohol or an inert, easily fluorinated compound) should be added slowly at low temperature.
-
Never quench with water or protic solvents like methanol (B129727) or ethanol (B145695) directly , as the reaction is violent.[3]
-
After the initial quench, the mixture can be slowly and carefully poured into a larger volume of a less reactive solvent before further workup.
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start -> prep1; work3 -> end; } } Caption: High-level workflow for handling PtF6 reactions.
References
Technical Support Center: Platinum Hexafluoride (PtF₆) Handling and Decomposition
Welcome to the technical support center for researchers, scientists, and drug development professionals working with platinum hexafluoride (PtF₆). This resource provides essential information on identifying the decomposition products of PtF₆, troubleshooting common experimental issues, and detailed procedural guidance.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound (PtF₆)?
A1: this compound is a powerful oxidizing agent and is highly reactive. Its primary decomposition pathways are:
-
Thermal Decomposition: When heated, PtF₆ breaks down into lower platinum fluorides.
-
Hydrolysis: It reacts vigorously and exothermically with water.
-
Photochemical Decomposition: Ultraviolet (UV) radiation can induce decomposition.
Q2: What products are formed during the thermal decomposition of PtF₆?
A2: Thermal decomposition of PtF₆ typically yields platinum pentafluoride (PtF₅) and platinum tetrafluoride (PtF₄). This process is generally observed at temperatures above 150°C.
Q3: What happens when PtF₆ comes into contact with water?
A3: PtF₆ undergoes rapid and violent hydrolysis upon contact with water, producing platinum metal (Pt), hydrofluoric acid (HF), and oxygen gas (O₂). Due to the corrosive and hazardous nature of these products, strict moisture control is imperative.
Q4: Can UV light affect my PtF₆ sample?
A4: Yes, exposure to UV radiation can cause the decomposition of PtF₆ into lower platinum fluorides. It is crucial to store and handle PtF₆ in environments shielded from UV light sources to maintain its integrity.
Q5: My PtF₆ sample has changed color from its characteristic dark red. What could be the cause?
A5: A color change can indicate decomposition or reaction with impurities. The formation of lower platinum fluorides or platinum metal can alter the appearance of the sample. It is recommended to re-verify the purity of the compound using appropriate analytical techniques if a color change is observed.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving PtF₆.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected pressure increase in the reaction vessel. | Thermal decomposition leading to the formation of gaseous byproducts or reaction with volatile impurities. | 1. Immediately cool the reaction vessel if safe to do so. 2. Vent the system through a suitable scrubbing apparatus. 3. Analyze the headspace gas by mass spectrometry to identify volatile products. |
| Corrosion or etching of glassware. | Hydrolysis of PtF₆ due to residual moisture, leading to the formation of highly corrosive hydrofluoric acid (HF). | 1. Immediately and safely quench the reaction and neutralize any acidic components. 2. Use materials compatible with HF, such as fluoropolymers (e.g., Teflon) or specific metal alloys (e.g., Monel), for future experiments. 3. Ensure all apparatus is scrupulously dried before use. |
| Inconsistent experimental results. | Sample degradation due to improper storage or handling, leading to the presence of decomposition products. | 1. Verify the purity of the PtF₆ sample using a suitable analytical method like Raman spectroscopy. 2. Review storage conditions to ensure the sample is protected from heat, light, and moisture. 3. Ensure the handling environment (e.g., glovebox) has a low moisture and oxygen atmosphere. |
| Formation of an unexpected precipitate. | Decomposition to insoluble lower platinum fluorides (PtF₄) or platinum metal. | 1. Isolate the precipitate by filtration in an inert atmosphere. 2. Characterize the solid using techniques such as X-ray diffraction (XRD) or Raman spectroscopy to identify its composition. |
Data Presentation: Decomposition Product Summary
The following table summarizes the key decomposition products of PtF₆ under different conditions.
| Decomposition Method | Key Products | Typical Conditions | Primary Analytical Techniques for Identification |
| Thermal Decomposition | Platinum Pentafluoride (PtF₅), Platinum Tetrafluoride (PtF₄) | Heating above 150°C in an inert atmosphere | Thermogravimetric Analysis-Mass Spectrometry (TGA-MS), Raman Spectroscopy, X-ray Diffraction (XRD) |
| Hydrolysis | Platinum Metal (Pt), Hydrofluoric Acid (HF), Oxygen (O₂) | Exposure to moisture at ambient temperature | ¹⁹F NMR Spectroscopy (for HF), Gas Chromatography (for O₂), Visual Inspection (for Pt metal) |
| UV Photolysis | Lower Platinum Fluorides (e.g., PtF₅, PtF₄) | Exposure to UV radiation | Raman Spectroscopy, UV-Vis Spectroscopy |
Experimental Protocols
Important Safety Note: this compound is a highly reactive, corrosive, and toxic substance. All handling must be conducted in a well-maintained inert atmosphere glovebox or with appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat. Ensure that an emergency plan is in place and that you are familiar with the safety data sheet (SDS) for PtF₆.[1][2][3][4]
Protocol 1: Identification of Thermal Decomposition Products by TGA-MS
This protocol outlines a general procedure for analyzing the thermal decomposition of PtF₆ using Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS).
Objective: To determine the temperature at which PtF₆ decomposes and to identify the evolved gaseous products.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA) coupled to a Mass Spectrometer (MS)
-
Inert sample pan (e.g., platinum or alumina)
-
Inert purge gas (e.g., argon or nitrogen)
-
PtF₆ sample
-
Inert atmosphere glovebox
Procedure:
-
Sample Preparation: Inside an inert atmosphere glovebox, carefully load a small amount of PtF₆ (typically 1-5 mg) into a tared TGA sample pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the TGA with an inert gas (e.g., argon) at a flow rate of 50-100 mL/min to remove any residual air and moisture.
-
Set the MS to scan a mass range appropriate for the expected decomposition products (e.g., m/z 10-400).
-
-
Thermal Analysis:
-
Begin heating the sample from ambient temperature to approximately 400°C at a controlled rate (e.g., 10°C/min).
-
Continuously record the sample mass (TGA curve) and the mass spectra of the evolved gases (MS data) as a function of temperature.
-
-
Data Analysis:
-
Analyze the TGA curve to identify the temperatures at which mass loss occurs.
-
Correlate the mass loss events with the corresponding mass spectra to identify the evolved species. For the decomposition of PtF₆ to PtF₅ and PtF₄, you would expect to see fragments corresponding to these species in the mass spectrometer.
-
Protocol 2: Identification of Hydrolysis Products by ¹⁹F NMR Spectroscopy
This protocol provides a method for qualitatively identifying the formation of hydrofluoric acid (HF) from the hydrolysis of PtF₆ using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.
Objective: To detect the presence of HF as a product of PtF₆ hydrolysis.
Materials and Equipment:
-
NMR spectrometer with a fluorine probe
-
NMR tubes made of a material resistant to HF (e.g., PFA or sapphire)
-
Deuterated solvent (e.g., acetonitrile-d₃), thoroughly dried
-
PtF₆ sample
-
Controlled amount of water
-
Inert atmosphere glovebox
Procedure:
-
Sample Preparation:
-
Inside an inert atmosphere glovebox, dissolve a small, accurately weighed amount of PtF₆ in the dried deuterated solvent in an appropriate NMR tube.
-
Acquire a baseline ¹⁹F NMR spectrum of the PtF₆ solution.
-
Carefully add a stoichiometric amount of water to the NMR tube. Caution: The reaction is highly exothermic and will generate corrosive HF gas. This should be done with extreme care and appropriate safety measures.
-
-
NMR Analysis:
-
Immediately acquire a series of ¹⁹F NMR spectra over time to monitor the reaction.
-
The formation of HF will be indicated by the appearance of a new signal in the ¹⁹F NMR spectrum. The chemical shift of HF can vary depending on the solvent and concentration.
-
-
Data Analysis:
-
Compare the spectra taken before and after the addition of water.
-
The presence of a new peak corresponding to HF confirms the hydrolysis of PtF₆.
-
Visualizations
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for identifying the cause of unexpected experimental results with PtF₆.
Decomposition Pathways of this compound
Caption: Major decomposition pathways of this compound under different conditions.
References
- 1. New Progress in Surface Raman Spectroscopy of Platinum Electrode Surfaces | The Infrared and Raman Discussion Group [irdg.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scribd.com [scribd.com]
- 4. The Kinetics and Mechanism of the Thermal Decomposition of Plutonium Hexafluoride (Journal Article) | OSTI.GOV [osti.gov]
Technical Support Center: Improving the Stability of Platinum Hexafluoride Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with platinum hexafluoride (PtF₆). The information is designed to help anticipate and resolve issues that may arise during experimentation, ensuring the stability and purity of PtF₆ samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so reactive?
This compound (PtF₆) is a dark-red, volatile solid and is one of the most powerful oxidizing and fluorinating agents known.[1][2] Its extreme reactivity stems from the high +6 oxidation state of the platinum atom, making it eager to accept electrons from other substances.[1][2] This property allows it to react with even remarkably inert materials, including xenon and oxygen.[1][3]
Q2: What are the primary decomposition pathways for PtF₆?
The two main decomposition pathways for this compound are thermal decomposition and hydrolysis.
-
Thermal Decomposition: Above 150°C, PtF₆ will decompose into platinum pentafluoride (PtF₅) and platinum tetrafluoride (PtF₄).[4]
-
Hydrolysis: PtF₆ reacts violently with water, producing platinum metal, hydrofluoric acid (HF), and oxygen gas.[4] Even trace amounts of moisture can lead to the degradation of a sample.
Q3: How should I store this compound samples to ensure long-term stability?
To ensure the long-term stability of PtF₆ samples, they must be stored in a cool, dry, and inert environment. The ideal storage container is a passivated metal vessel, typically made of Nickel or Monel, which has been treated with fluorine gas to create a protective metal fluoride (B91410) layer.[4] This passivation layer prevents the PtF₆ from reacting with the container itself. The container should be sealed under an inert atmosphere, such as dry nitrogen or argon, and stored at or below room temperature.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound.
| Issue | Potential Causes | Recommended Solutions |
| Sample appears discolored (e.g., lighter red, brown, or black). | 1. Moisture Contamination: The sample has been exposed to trace amounts of water, leading to hydrolysis and the formation of platinum oxides or lower fluorides. 2. Thermal Decomposition: The sample has been exposed to temperatures above 150°C. 3. Reaction with Container: The storage container was not properly passivated, leading to a reaction between the PtF₆ and the container material. | 1. Handle and store PtF₆ in a rigorously dry inert atmosphere glovebox. Use only thoroughly dried solvents and reagents. 2. Ensure the storage and reaction temperatures are maintained below 150°C. 3. Use only properly passivated Nickel or Monel containers. Repassivate if there is any doubt about the integrity of the protective layer. |
| Unexpected pressure increase in the reaction vessel. | 1. Decomposition: The PtF₆ is decomposing, releasing gaseous fluorine or other volatile products. 2. Reaction with Contaminants: The PtF₆ is reacting with volatile impurities in the reaction mixture. | 1. Immediately cool the reaction vessel to slow down the decomposition rate. 2. Ensure all reactants and solvents are of high purity and free from volatile contaminants. |
| Low yield in a reaction where PtF₆ is a reactant. | 1. Degraded PtF₆: The PtF₆ sample may have degraded due to improper storage or handling. 2. Incomplete Reaction: The reaction conditions (temperature, time, stoichiometry) may not be optimal. | 1. Verify the purity of the PtF₆ sample using a suitable analytical technique (e.g., FTIR or Raman spectroscopy) before use. 2. Carefully review and optimize the reaction protocol. Consider a fresh, verified sample of PtF₆. |
| Corrosion or etching of experimental apparatus. | 1. Incompatible Materials: The materials used for the apparatus (e.g., glass, certain plastics, or unpassivated metals) are being attacked by the PtF₆. 2. Formation of HF: Hydrolysis of PtF₆ has produced hydrofluoric acid, which is highly corrosive. | 1. Use only compatible materials such as passivated Nickel, Monel, or specialized fluoropolymers (e.g., PFA, FEP) for all parts of the apparatus in contact with PtF₆. 2. Maintain a scrupulously dry reaction environment to prevent the formation of HF. |
Experimental Protocols
Synthesis of this compound via Direct Fluorination
This protocol describes the synthesis of this compound by reacting platinum metal with fluorine gas.
Materials:
-
Platinum metal (sponge or wire)
-
High-purity fluorine gas
-
High-purity nitrogen or argon gas
-
Nickel or Monel reaction tube
-
Tube furnace with temperature controller
-
Cold trap (liquid nitrogen)
-
Passivated Nickel or Monel collection vessel
Methodology:
-
Place the platinum metal in the center of the Nickel or Monel reaction tube.
-
Assemble the reaction apparatus, ensuring all connections are leak-tight. The outlet of the reaction tube should be connected to a cold trap followed by the collection vessel.
-
Purge the entire system with high-purity nitrogen or argon gas for at least one hour to remove any residual air and moisture.
-
Heat the reaction tube to 350-600°C using the tube furnace.[4]
-
Slowly introduce fluorine gas into the reaction tube. The flow rate should be carefully controlled to maintain a steady reaction.
-
The volatile, dark-red this compound will form and be carried by the gas stream.
-
Cool the cold trap with liquid nitrogen to condense the PtF₆ product.
-
Once the reaction is complete, stop the fluorine flow and cool the furnace to room temperature under a flow of inert gas.
-
Carefully transfer the collected solid PtF₆ from the cold trap to a pre-passivated storage container within an inert atmosphere glovebox.
Purity Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to verify the identity and purity of a PtF₆ sample by observing its characteristic vibrational modes.
Methodology:
-
Sample Preparation: Due to the high reactivity of PtF₆, the sample must be handled in a gas cell with windows made of a material that is transparent to infrared radiation and resistant to fluorine compounds, such as silver chloride (AgCl) or barium fluoride (BaF₂). The cell must be loaded in an inert atmosphere glovebox.
-
Data Acquisition: Place the gas cell in the sample compartment of the FTIR spectrometer.
-
Spectral Interpretation: The infrared spectrum of gaseous PtF₆ is characterized by a strong absorption band around 705 cm⁻¹, which corresponds to the f₁ᵤ vibrational mode.[1] The presence of sharp peaks around 3600-4000 cm⁻¹ would indicate the presence of HF impurity due to hydrolysis.
Visualizations
Caption: Decomposition pathways of this compound.
Caption: Experimental workflow for PtF₆ synthesis and analysis.
References
leak detection methods for gaseous platinum hexafluoride apparatus
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gaseous platinum hexafluoride (PtF₆) apparatus. This compound is a powerful oxidizing and fluorinating agent, and its handling requires stringent safety protocols and reliable leak detection methods due to its high reactivity and corrosiveness.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound gas?
A1: this compound (PtF₆) is a highly reactive and corrosive gas. The primary hazards include:
-
Extreme Reactivity: It can react violently with water, organic materials, and many metals.
-
Toxicity: Inhalation can cause severe irritation and damage to the respiratory tract.
-
Corrosivity: The gas and its reaction byproducts (like hydrofluoric acid) can severely corrode materials, leading to equipment failure and leaks.
Q2: What materials are compatible with gaseous this compound?
A2: Due to its high reactivity, material selection is critical. Generally, the following materials are recommended:
-
Metals: Nickel, Monel, and stainless steel (304, 316) are often used as they form a passive fluoride (B91410) layer that protects against further corrosion.
-
Polymers: Fully fluorinated polymers like Polytetrafluoroethylene (PTFE) and Fluorinated Ethylene Propylene (FEP) show the best resistance. However, their compatibility can be affected by temperature, pressure, and gas velocity. It is crucial to select high-quality, pure polymers.[1]
-
Gaskets and Seals: PTFE and Kalrez® are often recommended for sealing applications. It is essential to verify the compatibility of any elastomer with your specific operating conditions.[2][3]
Q3: How often should I perform leak checks on my PtF₆ apparatus?
A3: A regular leak-checking schedule is crucial. It is recommended to:
-
Perform a thorough leak check before introducing PtF₆ into the system for the first time.
-
Conduct routine checks before each experiment.
-
Implement a schedule for periodic checks of the entire system, even when not in use.
-
Immediately check for leaks if you suspect any issues, such as pressure drops or unusual odors (though relying on odor is not a safe detection method).
Troubleshooting Guides
This section provides solutions to common problems you might encounter with your gaseous this compound apparatus.
Problem 1: Suspected Leak of this compound
-
Symptom: Unexplained pressure drop in the system, visible corrosion on exterior components, or activation of a fixed gas detector alarm.
-
Immediate Actions:
-
Ventilate: If it can be done safely from a remote location, activate emergency ventilation.
-
Isolate: If possible and safe to do so, close the main cylinder valve to stop the gas flow.
-
Alert: Notify your institution's safety officer and emergency response team.[6]
-
Troubleshooting Steps:
-
Do Not Re-enter: Do not re-enter the area until it has been declared safe by qualified personnel.
-
Leak Identification (by trained personnel with appropriate PPE):
-
Use a handheld electronic leak detector suitable for corrosive gases to pinpoint the leak source.
-
Perform a bubble leak test on accessible joints and fittings once the area is confirmed to be safe and the system is pressurized with an inert gas.
-
-
Repair: Once the leak is identified, depressurize the system with an inert gas and perform the necessary repairs, which may include tightening fittings, replacing gaskets, or repairing corroded parts.
-
Re-test: After repairs, conduct a thorough leak test before reintroducing this compound.
-
Problem 2: Inconsistent or Drifting Readings on the Fixed Gas Detector
-
Symptom: The fixed gas detector for fluorine or other corrosive gases shows fluctuating readings without a known gas release, or the baseline reading is not stable.
-
Troubleshooting Steps:
-
Check for Environmental Factors: Ensure that there are no other sources of gases or vapors in the vicinity that could be causing cross-sensitivity with the detector.
-
Inspect the Sensor: Visually inspect the sensor for any signs of contamination, dust, or moisture. Clean the sensor housing according to the manufacturer's instructions.
-
Perform a Zero Calibration: In a clean air environment (free of any interfering gases), perform a zero calibration of the detector according to the manufacturer's protocol.
-
Perform a Span Calibration: Use a certified calibration gas to perform a span calibration.[7] This will verify the detector's accuracy. If the detector fails to calibrate correctly, the sensor may need to be replaced.
-
Check for Electrical Issues: Ensure that the power supply to the detector is stable and that all electrical connections are secure.
-
Data Presentation
Table 1: Comparison of Leak Detection Methods for Gaseous Hexafluorides
| Method | Typical Sensitivity (mbar·L/s) | Advantages | Disadvantages | Best For |
| Helium Mass Spectrometry (Vacuum) | 1 x 10⁻¹² | Extremely high sensitivity; provides a quantitative leak rate.[8][9][10][11] | Requires the system to be under vacuum; can be complex and time-consuming. | Initial system qualification; testing of critical components. |
| Helium Mass Spectrometry (Sniffer) | 1 x 10⁻⁷ | Highly sensitive for pinpointing leaks; can be used on pressurized systems.[12] | Less sensitive than the vacuum method; requires careful technique to avoid background helium interference. | Locating known leaks; routine checks of fittings and connections. |
| Electronic Detector (Infrared) | ~1 x 10⁻⁶ (for SF₆) | Good sensitivity; less prone to false alarms from other chemicals. | May have lower sensitivity for very small leaks compared to helium methods. | Continuous monitoring; quick checks for leaks. |
| Electronic Detector (Heated Diode) | ~1 x 10⁻⁵ (for SF₆) | Good sensitivity; relatively low cost. | Can be prone to false alarms from other halogen-containing compounds. | General purpose leak detection. |
| Bubble Leak Test | ~1 x 10⁻⁴ | Simple and inexpensive; provides immediate visual confirmation of a leak. | Lower sensitivity; can be messy and the solution may not be compatible with all materials. | Locating larger leaks at joints and fittings. |
Note: Sensitivity values are approximate and can vary based on the specific instrument, gas type, and environmental conditions. Data for this compound is limited; sensitivities for sulfur hexafluoride (SF₆) are provided as a comparable heavy hexafluoride gas.
Experimental Protocols
Protocol 1: Helium Mass Spectrometer Leak Detection (Sniffer Method)
Objective: To locate leaks in a pressurized gaseous this compound apparatus using a helium sniffer probe. For safety, this procedure should first be performed with an inert gas like helium or nitrogen before introducing PtF₆.
Materials:
-
Helium mass spectrometer leak detector with a sniffer probe.
-
Source of helium or a helium/nitrogen mixture.
-
Pressure regulator and necessary fittings.
-
Personal Protective Equipment (PPE) appropriate for handling the gas system.
Procedure:
-
System Preparation:
-
Ensure the this compound has been safely removed from the system and the system has been purged with an inert gas (e.g., nitrogen).
-
Pressurize the system with helium or a helium/nitrogen mixture to the normal operating pressure. Do not exceed the maximum allowable working pressure of any component.
-
-
Detector Setup:
-
Turn on the helium leak detector and allow it to warm up as per the manufacturer's instructions.
-
Calibrate the detector using a calibrated leak standard.
-
-
Leak Detection:
-
Hold the sniffer probe close to the areas to be tested (e.g., welds, fittings, valve stems), moving it at a slow and steady pace (approximately 2-3 cm per second).[13][14]
-
Start at the highest point of the apparatus and work your way down, as helium is lighter than air.
-
If a leak is detected, the detector will give an audible and/or visual alarm.
-
To pinpoint the exact location of the leak, move the probe away from the area until the signal subsides, then slowly bring it back to the suspected leak point from different directions.
-
-
Post-Detection:
-
Mark the location of any identified leaks.
-
Safely depressurize the system and perform the necessary repairs.
-
Repeat the leak test after repairs to ensure the leak has been sealed.
-
Protocol 2: Bubble Leak Test
Objective: To identify the location of leaks in accessible fittings and joints of the apparatus. This test should be performed with an inert gas.
Materials:
-
Inert gas (e.g., nitrogen or argon).
-
Pressure regulator.
-
Commercial bubble leak detection solution or a prepared solution of soap and water.
-
Applicator (e.g., dauber or spray bottle).
-
Appropriate PPE.
Procedure:
-
System Preparation:
-
Ensure the system is free of this compound and purged with an inert gas.
-
Pressurize the system with the inert gas to a pressure slightly above atmospheric pressure.
-
-
Application of Solution:
-
Apply a liberal amount of the bubble leak detection solution to the test area (e.g., threaded connections, valve packings).
-
-
Observation:
-
Carefully observe the coated area for the formation of bubbles. A steady stream of bubbles indicates a significant leak, while the slow growth of a single bubble suggests a smaller leak.
-
-
Action:
-
If bubbles are observed, mark the location of the leak.
-
Depressurize the system and tighten or repair the leaking component.
-
Wipe away the bubble solution after the test.
-
Re-pressurize the system and re-test to confirm the repair.
-
Mandatory Visualizations
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. ecosealthailand.com [ecosealthailand.com]
- 3. osti.gov [osti.gov]
- 4. sanfordlab.org [sanfordlab.org]
- 5. Emergency Procedures: What to Do in Case of an Industrial Gas Leak - Josef Gas [josefgases.com]
- 6. Emergency Management > Emergency Procedures > Hazardous Materials Spill or Leak | UFV.ca [ufv.ca]
- 7. scribd.com [scribd.com]
- 8. Characteristics, advantages, and applications of helium mass spectrometry leak detectors [rd-equip.com]
- 9. Guide to Helium Leak Testing - Leak Testing & Pressure Testing [tqc.co.uk]
- 10. Leak detection in pressurized devices: the sensitive test [leybold.com]
- 11. Helium Leak Testing vs. Alternative Methods - VES [vac-eng.com]
- 12. nolek.com [nolek.com]
- 13. ATEQ l Leak Testing Academy l Tracer Gas & Leak Test Helium Methods [atequsa.com]
- 14. 5-Step Process for Industrial Gas Leak Detection | DILO [dilo.com]
Validation & Comparative
A Comparative Analysis of the Oxidizing Strength of Platinum Hexafluoride and Other Hexafluorides
Platinum hexafluoride (PtF₆) is a powerful oxidizing agent, a property that has led to groundbreaking discoveries in chemistry, notably the synthesis of the first noble gas compound, xenon hexafluoroplatinate.[1][2] This guide provides a comparative analysis of the oxidizing strength of PtF₆ against other hexafluorides, supported by experimental data and an overview of the methodologies used to determine these properties. This resource is intended for researchers and professionals in the scientific community engaged in work involving strong oxidizing agents.
Quantitative Comparison of Oxidizing Strength
The oxidizing strength of a hexafluoride is directly related to its electron affinity (EA), which is the energy released when an electron is added to a neutral molecule to form a negative ion.[3] A higher electron affinity corresponds to a stronger oxidizing agent. The table below summarizes the electron affinities for a range of hexafluorides from the second and third transition series, providing a clear comparison of their oxidizing capabilities.
| Compound | Electron Affinity (eV) | Reference(s) |
| Second Transition Series | ||
| Molybdenum Hexafluoride (MoF₆) | 4.23 | [3] |
| Technetium Hexafluoride (TcF₆) | 5.89 | [3] |
| Ruthenium Hexafluoride (RuF₆) | 7.01 | [3] |
| Rhodium Hexafluoride (RhF₆) | 6.80 | [3] |
| Palladium Hexafluoride (PdF₆) | 7.95 | [3] |
| Silver Hexafluoride (AgF₆) | 8.89 | [3] |
| Third Transition Series | ||
| Tungsten Hexafluoride (WF₆) | 3.15 | [3] |
| Rhenium Hexafluoride (ReF₆) | 4.58 | [3] |
| Osmium Hexafluoride (OsF₆) | 5.92 | [3] |
| Iridium Hexafluoride (IrF₆) | 5.99 | [3] |
| This compound (PtF₆) | 7.09 | [3] |
| Gold Hexafluoride (AuF₆) | 8.20 | [3] |
As the data indicates, there is a clear trend of increasing electron affinity and, therefore, increasing oxidizing strength across both the second and third transition series.[4][5] PtF₆ and RuF₆ are among the most powerful oxidizers in this group, with electron affinities exceeding 7 eV.[4]
Trends in Oxidizing Strength
The oxidizing power of the third-row transition metal hexafluorides increases steadily from tungsten hexafluoride to gold hexafluoride. This trend is a direct consequence of the increasing effective nuclear charge and the filling of the t₂g orbitals across the series. This compound, with its high electron affinity, is capable of oxidizing substances that are typically considered inert, such as molecular oxygen and xenon.[6]
Experimental Protocols
The determination of the oxidizing strength of highly reactive compounds like metal hexafluorides requires specialized experimental techniques. Below are overviews of the primary methods used for synthesis and for measuring electron affinities.
Synthesis of Metal Hexafluorides
The synthesis of transition metal hexafluorides is a challenging process due to the highly corrosive and oxidizing nature of the reagents and products. The general method involves the direct fluorination of the metal at elevated temperatures.
General Workflow for Synthesis:
Protocol for this compound (PtF₆): this compound is typically synthesized by the direct reaction of platinum metal with an excess of fluorine gas at high temperatures.
-
Preparation: Platinum metal is placed in a reactor tube made of a corrosion-resistant material like nickel or Monel.
-
Reaction: A stream of fluorine gas is passed over the platinum metal, which is heated to approximately 300°C. The reaction is highly exothermic.
-
Reaction Equation: Pt(s) + 3F₂(g) → PtF₆(g)
-
-
Collection: The volatile PtF₆ gas is then condensed and collected in a cold trap downstream from the reactor.
This method, with variations in temperature and pressure, is applicable for the synthesis of many other volatile metal hexafluorides.
Determination of Electron Affinity
1. Knudsen Effusion Mass Spectrometry (KEMS)
KEMS is a high-temperature technique used to study the thermodynamics of vaporization and to determine electron affinities through equilibrium measurements.
-
Principle: A sample is heated in a small, enclosed container (the Knudsen cell) until it reaches equilibrium with its vapor phase. A small orifice allows a molecular beam of the vapor to effuse into a mass spectrometer for analysis.[2]
-
Methodology:
-
The hexafluoride of interest is introduced into the Knudsen cell.
-
The cell is heated to a precise temperature to establish a vapor-phase equilibrium between the neutral molecule (MF₆) and its negative ion (MF₆⁻).
-
The effusing molecular beam is directed into the ion source of a mass spectrometer.
-
The partial pressures of the neutral and ionic species are measured from their ion intensities.
-
The equilibrium constant for the electron attachment/detachment reaction is determined, from which the electron affinity can be calculated using thermodynamic relationships.
-
2. Laser Photodetachment Electron Spectrometry (LPES)
LPES is a high-precision spectroscopic technique used to measure the energy required to remove an electron from a negative ion.
-
Principle: A beam of negative ions is intersected with a high-intensity laser beam. If the photon energy of the laser is sufficient, an electron is detached from the ion. The kinetic energy of the detached electron is measured.[7][8]
-
Methodology:
-
Negative ions (MF₆⁻) are generated in an ion source.
-
The ions are accelerated and mass-selected to form a well-defined ion beam.
-
The ion beam is crossed with a monochromatic laser beam of known wavelength.
-
Photodetachment occurs: MF₆⁻ + hν → MF₆ + e⁻.
-
The kinetic energy of the photodetached electrons is analyzed using an electron spectrometer.
-
The electron affinity is calculated using the energy conservation equation: EA = hν - Eₖ (where hν is the photon energy and Eₖ is the kinetic energy of the electron).[8]
-
These advanced experimental techniques have been crucial in establishing the quantitative scale of oxidizing strengths for hexafluorides and other highly reactive molecules. The data they provide are essential for the rational design of new synthetic reagents and for understanding the fundamental aspects of chemical reactivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. electrochem.org [electrochem.org]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. The transition metal hexafluorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Hexafluoride - Wikipedia [en.wikipedia.org]
- 7. Electron affinity | McGraw Hill's AccessScience [accessscience.com]
- 8. Accurate Electron Affinity of Iron and Fine Structures of Negative Iron ions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Structural Analysis of Platinum Hexafluoride, Uranium Hexafluoride, and Sulfur Hexafluoride
A deep dive into the molecular architecture of three potent hexafluorides reveals key structural and electronic differences that govern their reactivity and physical properties. This guide provides a comparative analysis of platinum hexafluoride (PtF₆), uranium hexafluoride (UF₆), and sulfur hexafluoride (SF₆), offering valuable insights for researchers in drug development and materials science.
All three compounds, PtF₆, UF₆, and SF₆, adopt a highly symmetric octahedral geometry in the gas phase, a foundational similarity from which significant differences emerge. These distinctions are primarily driven by the nature of the central atom—a transition metal (Platinum), an actinide (Uranium), and a main group element (Sulfur)—which profoundly influences their electronic structure, bond characteristics, and chemical reactivity.
Molecular Geometry and Bonding Parameters
The octahedral structure of these hexafluorides is characterized by six fluorine atoms positioned at the vertices of an octahedron around the central atom, resulting in F-(central atom)-F bond angles of 90°.[1] However, variations in the central atom's size and electronegativity lead to distinct bond lengths.
| Property | This compound (PtF₆) | Uranium Hexafluoride (UF₆) | Sulfur Hexafluoride (SF₆) |
| Molecular Geometry | Octahedral | Octahedral | Octahedral |
| Central Atom | Platinum (Pt) | Uranium (U) | Sulfur (S) |
| Oxidation State of Central Atom | +6 | +6 | +6 |
| Experimental Bond Length (gas phase) | 185 pm | ~199.6 pm | 156.1 pm |
| Electronic Configuration of Central Atom | [Xe] 4f¹⁴ 5d⁴ | [Rn] 5f⁰ | [Ne] 3s⁰ 3p⁰ |
| Magnetic Properties | Paramagnetic | Diamagnetic | Diamagnetic |
Table 1: Comparative summary of structural and electronic properties of PtF₆, UF₆, and SF₆.
Electronic Structure and Its Implications
The electronic configurations of the central atoms are a key point of divergence. Platinum in PtF₆ is in a +6 oxidation state with a d⁴ electron configuration, leading to unpaired electrons and rendering the molecule paramagnetic.[2] This electronic structure is also responsible for the intense color of PtF₆. In contrast, both uranium in UF₆ and sulfur in SF₆ are in a +6 oxidation state with no valence electrons (f⁰ and s⁰p⁰ configurations, respectively), making them diamagnetic.
The nature of the bonding also varies. In SF₆, the sulfur-fluorine bonds are highly covalent and exceptionally stable, contributing to the molecule's chemical inertness.[1] For UF₆, the U-F bond exhibits a greater degree of ionic character compared to SF₆, and relativistic effects play a significant role in its electronic structure and bonding.[3] PtF₆, being a hexafluoride of a late transition metal, exhibits strong covalent character in its Pt-F bonds, but its electron-deficient d-orbital configuration makes it a powerful oxidizing agent, capable of oxidizing even xenon and dioxygen.
Experimental Determination of Structure
The precise structural parameters of these volatile and often reactive hexafluorides are primarily determined by two key experimental techniques: gas-phase electron diffraction and single-crystal X-ray diffraction.
Experimental Protocols
Gas-Phase Electron Diffraction (GED): This technique is ideal for determining the molecular structure of volatile compounds in the gaseous state, free from intermolecular interactions that are present in the solid state.[4]
-
Sample Introduction: A gaseous beam of the hexafluoride is introduced into a high-vacuum chamber. For volatile solids like PtF₆ and UF₆, the sample is heated in a specialized nozzle to achieve the necessary vapor pressure.
-
Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the molecular beam. The electrons are scattered by the electrostatic potential of the molecules.
-
Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings on a detector (historically, a photographic plate, but now often a CCD or other electronic detector). A rotating sector is often used to compensate for the steep decline in scattering intensity with increasing angle.
-
Data Analysis: The radial distribution of the diffraction intensity is analyzed to determine the internuclear distances (bond lengths) and bond angles of the molecule. This analysis involves fitting the experimental scattering data to a theoretical model of the molecule's geometry.
Single-Crystal X-ray Diffraction (SCXRD): This method provides the definitive solid-state structure of a compound. For reactive and volatile hexafluorides, special handling techniques are required.
-
Crystal Growth: High-quality single crystals are grown, often by slow sublimation or crystallization from a suitable solvent under anhydrous and inert conditions. Due to the reactivity of PtF₆ and UF₆, these procedures are typically carried out in specialized apparatus made of materials resistant to fluoride (B91410) attack.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, often in a capillary tube or under a stream of cold nitrogen gas to prevent sublimation and reaction with air.
-
Data Collection: The mounted crystal is irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded at thousands of different orientations.
-
Structure Solution and Refinement: The positions and intensities of the diffracted spots are used to calculate an electron density map of the crystal's unit cell. From this map, the positions of the atoms can be determined, yielding precise bond lengths, bond angles, and information about the crystal packing.
Comparative Logic and Relationships
The structural and electronic properties of these three hexafluorides are intricately linked, as illustrated by the following diagram. The nature of the central atom dictates the electronic configuration, which in turn influences the bond lengths and the molecule's reactivity.
Figure 1: A diagram illustrating the influence of the central atom on the electronic configuration, bonding, and reactivity of SF₆, UF₆, and PtF₆.
References
A Comparative Analysis of the Reactivity of Platinum Hexafluoride and Ruthenium Hexafluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two potent hexafluorides: platinum hexafluoride (PtF₆) and ruthenium hexafluoride (RuF₆). Both compounds are notable for their extreme oxidizing capabilities, yet they exhibit distinct differences in their stability and reaction pathways. This document summarizes their key properties, presents experimental data for comparative analysis, and provides methodologies for seminal reactions.
Overview of Reactivity
This compound is renowned as one of the most powerful oxidizing agents known.[1][2] Its reactivity is highlighted by its famous reaction with xenon, which led to the discovery of noble gas compounds.[3][4] Ruthenium hexafluoride is also a strong oxidizing agent, though historically less studied than its platinum counterpart.[5] Both are volatile, crystalline solids at room temperature, with PtF₆ appearing as a dark-red solid and RuF₆ as a dark-brown solid.[2][5]
Quantitative Data Comparison
The following table summarizes the key physical and chemical properties of this compound and ruthenium hexafluoride, providing a basis for direct comparison.
| Property | This compound (PtF₆) | Ruthenium Hexafluoride (RuF₆) |
| Molar Mass | 309.07 g/mol [2] | 215.07 g/mol [5] |
| Appearance | Dark-red crystalline solid[2] | Dark-brown crystalline solid[5] |
| Melting Point | 61.3 °C[2] | 54 °C[5] |
| Boiling Point | 69.14 °C[2] | Decomposes at 200 °C[5] |
| Thermal Stability | Decomposes above 150°C to PtF₅ and PtF₄.[1] | Decomposes on heating.[1] |
| Oxidizing Power | Extremely strong; Electron Affinity > 7.0 eV.[1] | Strong; Electron affinity reported to be similar to PtF₆. |
| Reaction with Water | Vigorous hydrolysis to platinum metal, HF, and oxygen.[1] | Reacts violently with water.[6] |
| Reaction with Oxygen | Forms dioxygenyl hexafluoroplatinate, [O₂]⁺[PtF₆]⁻.[2][7] | No reaction reported under normal conditions. |
| Reaction with Xenon | Reacts to form xenon hexafluoroplatinate, "XePtF₆".[3][4] | Reacts to form a complex, Xe(RuF₆)ₓ. |
Key Reactions and Experimental Protocols
Synthesis
This compound (PtF₆)
The primary method for synthesizing this compound is the direct fluorination of platinum metal at elevated temperatures.[1][2]
-
Reaction: Pt(s) + 3F₂(g) → PtF₆(s)
-
Experimental Protocol:
-
Place pure platinum metal in a nickel or Monel reactor.
-
Heat the reactor to between 350°C and 600°C.[1]
-
Introduce a controlled flow of fluorine gas over the heated platinum.
-
The volatile PtF₆ product is collected in a cold trap cooled with liquid nitrogen.
-
Yields can exceed 80% with careful control of temperature and fluorine flow rate.[1]
-
Ruthenium Hexafluoride (RuF₆)
Ruthenium hexafluoride is synthesized by the direct reaction of ruthenium metal with fluorine gas.[5]
-
Reaction: Ru(s) + 3F₂(g) → RuF₆(s)[5]
-
Experimental Protocol:
Reaction with Xenon
The reaction of this compound with xenon was a landmark experiment that demonstrated the reactivity of noble gases.
This compound with Xenon
-
Product: Initially formulated as Xe⁺[PtF₆]⁻, subsequent studies suggest a more complex mixture of xenon-fluoride-platinum salts.[3][7]
-
Experimental Protocol:
-
Xenon gas and this compound are prepared as gaseous solutions in sulfur hexafluoride (SF₆).[3]
-
The reactants are combined in a reaction vessel at 77 K (liquid nitrogen temperature).[3]
-
The mixture is then slowly warmed to allow for a controlled reaction, resulting in the formation of an orange-yellow solid product.[4]
-
Ruthenium Hexafluoride with Xenon
Ruthenium hexafluoride also reacts with xenon, although the reaction is not as well-characterized as that of its platinum analog.
-
Product: A complex with the general formula Xe(RuF₆)ₓ is formed.
-
Experimental Protocol:
-
A chemical reaction between xenon and RuF₆ occurs at room temperature.
-
The resulting product is a deep red adduct.
-
Reactivity Comparison and Logical Flow
The exceptional oxidizing power of this compound is central to its reactivity, enabling it to react with substances long considered inert. The following diagram illustrates the logical progression from the observation of PtF₆'s reaction with molecular oxygen to the groundbreaking reaction with xenon.
Conclusion
Both this compound and ruthenium hexafluoride are highly reactive compounds with significant oxidizing power. This compound stands out for its ability to oxidize molecular oxygen and, famously, xenon, a property stemming from its very high electron affinity.[1][7] Ruthenium hexafluoride, while also a potent oxidizer with a similar electron affinity, is noted to be less thermally stable and its reaction with xenon is less completely characterized. The experimental conditions for the synthesis of PtF₆ are well-established and lead to higher yields compared to those reported for RuF₆.[1][5] For researchers in fields requiring potent fluorinating or oxidizing agents, the choice between these two compounds will depend on the specific requirements for reactivity, stability, and the scale of synthesis.
References
- 1. Ruthenium hexafluoride - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. WebElements Periodic Table » Ruthenium » ruthenium hexafluoride [webelements.co.uk]
- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 5. Condensed phase reaction dynamics of the hydrolysis of the metal hexafluorides UF6 and MoF6 by cryogenic layering on a diamond substrate - American Chemical Society [acs.digitellinc.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Purity of Synthesized Platinum Hexafluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized platinum hexafluoride (PtF₆), a powerful oxidizing and fluorinating agent. Due to its extreme reactivity and volatility, ensuring the purity of PtF₆ is paramount for reliable and safe experimental outcomes. This document outlines key analytical methods, presents comparative data with a relevant alternative, and offers detailed experimental protocols.
Comparison with Alternatives: Oxidizing Strength
This compound is renowned for its exceptional oxidizing power. A key measure of this strength is its electron affinity. The higher the electron affinity, the greater the substance's ability to accept an electron and act as an oxidizing agent. Below is a comparison of the electron affinities of third-row transition metal hexafluorides.
| Compound | Electron Affinity (eV)[1][2] |
| Tungsten Hexafluoride (WF₆) | 3.15 |
| Rhenium Hexafluoride (ReF₆) | 4.58 |
| Osmium Hexafluoride (OsF₆) | 5.92 |
| Iridium Hexafluoride (IrF₆) | 5.99 |
| This compound (PtF₆) | 7.09 |
| Gold Hexafluoride (AuF₆) | 8.20 |
As the data indicates, this compound possesses one of the highest electron affinities in this series, making it a significantly stronger oxidizing agent than iridium hexafluoride (IrF₆). This superior oxidizing strength was famously demonstrated by Neil Bartlett in 1962, when he used PtF₆ to oxidize xenon, a noble gas previously thought to be inert.[3][4][5] This reaction, which does not readily occur with other hexafluorides under the same conditions, underscores the exceptional reactivity of PtF₆.
Experimental Protocols for Purity Validation
The purity of synthesized PtF₆ can be compromised by the presence of starting materials (platinum, fluorine), byproducts (lower platinum fluorides like PtF₄ and PtF₅), or contaminants from the reaction vessel. A combination of analytical techniques is recommended for a thorough purity assessment.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy is a powerful non-destructive technique for identifying molecular structure and bonding. The presence of characteristic vibrational modes for PtF₆ can confirm its identity and the absence of impurity peaks indicates high purity.
Experimental Protocol:
-
Sample Handling: Due to the high reactivity and volatility of PtF₆, all handling must be performed in a dry, inert atmosphere (e.g., a nitrogen or argon-filled glovebox) and using materials resistant to fluoride (B91410) corrosion, such as Monel or stainless steel.
-
Infrared (IR) Spectroscopy of Gaseous PtF₆:
-
Gas Cell: A gas cell with windows transparent to infrared radiation (e.g., AgCl or KBr) and a path length suitable for observing the vibrational modes of a low-pressure gas is required. The cell must be leak-tight and constructed from corrosion-resistant materials.
-
Sample Introduction: The synthesized PtF₆ is carefully sublimed into the evacuated gas cell. The pressure should be controlled to obtain an optimal concentration for IR absorption.
-
Data Acquisition: The IR spectrum is recorded, typically in the mid-infrared range (4000-400 cm⁻¹). The characteristic IR-active vibrational modes for octahedral PtF₆ (ν₃ and ν₄) should be observed.
-
-
Raman Spectroscopy:
-
Sample Preparation: For solid-state analysis, a small sample of the synthesized PtF₆ can be sealed in a quartz or borosilicate glass capillary under an inert atmosphere. The capillary should be cooled to low temperatures (e.g., using a liquid nitrogen cryostat) to reduce the vapor pressure of PtF₆.
-
Data Acquisition: A Raman spectrometer with a suitable laser excitation wavelength is used. The Raman spectrum will show the characteristic Raman-active modes for octahedral PtF₆ (ν₁, ν₂, and ν₅).
-
Data Interpretation: The positions and relative intensities of the observed vibrational bands are compared with literature values for pure PtF₆. The absence of bands corresponding to PtF₄, PtF₅, or other potential impurities confirms the purity of the sample.
Mass Spectrometry
Mass spectrometry is a highly sensitive technique for determining the molecular weight of a compound and identifying impurities.
Experimental Protocol:
-
Sample Introduction: Due to its volatility, PtF₆ can be introduced directly into the mass spectrometer's ion source from a suitable gas-handling system. A molecular beam inlet is often used for volatile, reactive inorganic compounds.
-
Ionization: Electron ionization (EI) is a common method. The electron energy should be carefully optimized to achieve ionization without causing excessive fragmentation of the PtF₆ molecule.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Data Analysis: The mass spectrum should show a prominent peak corresponding to the [PtF₆]⁺ ion. The isotopic pattern of this peak should match the theoretical pattern for platinum and fluorine. The presence of peaks at lower mass-to-charge ratios may indicate the presence of impurities or fragmentation products.
X-ray Diffraction (for solid PtF₆)
X-ray diffraction (XRD) is the primary technique for determining the crystal structure of a solid material. For PtF₆, which is a solid at room temperature, powder XRD can be used to confirm its crystalline phase and identify any crystalline impurities.
Experimental Protocol:
-
Sample Preparation: Due to the reactivity of PtF₆, the sample must be handled in an inert atmosphere. A small amount of the powdered solid is loaded into a capillary made of a material that is transparent to X-rays and resistant to fluoride attack (e.g., quartz or sapphire). The capillary is then sealed.
-
Low-Temperature Data Collection: To minimize the vapor pressure of PtF₆ and prevent its decomposition, the XRD data should be collected at low temperatures.[6][7][8] A cryostat attachment on the diffractometer is used to cool the sample, typically with liquid nitrogen.
-
Data Acquisition: The powder XRD pattern is recorded over a range of 2θ angles.
-
Data Analysis: The positions and intensities of the diffraction peaks in the experimental pattern are compared to the known crystal structure data for PtF₆ (orthorhombic). The absence of peaks corresponding to other crystalline phases confirms the purity of the sample.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for validating the purity of synthesized this compound and the logical relationships between the analytical techniques.
Caption: Experimental workflow for PtF₆ purity validation.
Caption: Logical relationships in PtF₆ purity analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Third row transition metal hexafluorides, extraordinary oxidizers, and Lewis acids: electron affinities, fluoride affinities, and heats of formation of WF6, ReF6, OsF6, IrF6, PtF6, and AuF6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Xenon hexafluoroplatinate - Wikipedia [en.wikipedia.org]
- 5. Xenon hexafluoroplatinate - Wikiwand [wikiwand.com]
- 6. rigaku.com [rigaku.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Characterization of frozen aqueous solutions by low temperature X-ray powder diffractometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Quantifying Platinum Hexafluoride
For researchers, scientists, and drug development professionals working with the highly reactive and potent oxidizing agent, platinum hexafluoride (PtF₆), accurate quantification is crucial for experimental consistency and safety. Due to its extreme reactivity, especially with water, standard analytical methods require significant adaptation. This guide provides a comparative overview of suitable analytical techniques, detailing experimental protocols and presenting quantitative data to aid in method selection.
Quantitative Method Comparison
The selection of an appropriate analytical method for this compound depends on the specific analytical need, whether it is determining the total platinum concentration, assessing purity, or quantifying it in a specific matrix. The following table summarizes the key characteristics of three potential methods.
| Parameter | Iodometric Titration | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Gas Chromatography (GC) |
| Principle | Redox titration of iodine liberated by the reaction of PtF₆ with an excess of iodide. | Atomization and ionization of the sample in a plasma, followed by mass-to-charge ratio separation and detection of platinum isotopes. | Separation of volatile components of a gaseous sample based on their differential partitioning between a stationary phase and a mobile phase. |
| Measurable Parameter | Concentration of oxidizing equivalents (assumed to be PtF₆). | Total platinum concentration. | Purity of PtF₆ and concentration of volatile impurities. |
| Sample Form | Gaseous or solid PtF₆. | Solid or gaseous PtF₆ converted to a stable aqueous solution. | Gaseous PtF₆. |
| Instrumentation | Standard laboratory glassware (burette, flask, etc.). | ICP-MS instrument, microwave digestion system. | Gas chromatograph with a suitable detector (e.g., TCD) and inert gas handling system. |
| Sensitivity | Millimolar to micromolar range. | High (parts per billion to parts per trillion). | Dependent on detector; moderate for a Thermal Conductivity Detector (TCD). |
| Precision | High (typically <1% RSD). | High (typically <5% RSD).[1] | Good (typically <2% RSD for major components). |
| Throughput | Low to medium. | High, especially with an autosampler.[2] | High. |
| Advantages | - Low cost of instrumentation.- High precision.- Direct measurement of oxidizing capacity. | - Very high sensitivity and selectivity for platinum.[1][3]- Can be used for a wide range of sample matrices.[1]- Multi-elemental analysis is possible. | - Can determine the purity of PtF₆.- Can identify and quantify volatile impurities.- Relatively fast analysis time.[4] |
| Disadvantages | - Not specific to PtF₆ if other oxidizing agents are present.- Requires careful handling of the highly reactive PtF₆.- Endpoint detection can be subjective. | - High initial instrument cost.- Requires extensive sample preparation to convert reactive PtF₆ to a stable aqueous form.[1]- Potential for spectral interferences.[3] | - Extreme reactivity of PtF₆ poses challenges for the column and detector.- Requires specialized, inert gas handling and injection systems.- Calibration with a PtF₆ standard is challenging. |
Experimental Protocols
Iodometric Titration for Total Oxidizing Capacity
This method relies on the strong oxidizing nature of this compound. PtF₆ reacts with an excess of potassium iodide (KI) to liberate iodine (I₂), which is then titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution.[5]
Reaction: PtF₆ + 6I⁻ → Pt⁴⁺ + 6F⁻ + 3I₂ 3I₂ + 6Na₂S₂O₃ → 6NaI + 3Na₂S₄O₆
Protocol:
-
Sample Handling (in an inert atmosphere, e.g., a glovebox):
-
Accurately weigh a sealed, pre-weighed ampoule containing the PtF₆ sample.
-
-
Reaction Setup:
-
In a 250 mL Erlenmeyer flask, dissolve an excess of potassium iodide (KI) (e.g., 2-3 grams) in approximately 50 mL of deoxygenated, distilled water.
-
Carefully place the sealed ampoule containing the PtF₆ sample into the KI solution.
-
-
Reaction:
-
Seal the flask and carefully break the ampoule (e.g., with a heavy glass rod).
-
Allow the reaction to proceed in the dark for at least 10-15 minutes with occasional swirling. The solution will turn a deep brown due to the liberated iodine.[5]
-
-
Titration:
-
Titrate the liberated iodine with a standardized 0.1 M sodium thiosulfate solution until the solution becomes a pale yellow.[6]
-
Add 2 mL of a starch indicator solution. The solution should turn a deep blue-black.[5]
-
Continue the titration dropwise until the blue color completely disappears, indicating the endpoint.[5]
-
-
Calculation:
-
Calculate the moles of sodium thiosulfate used. From the stoichiometry of the reactions, determine the moles of PtF₆ in the sample.
-
ICP-MS for Total Platinum Determination
This technique provides a highly sensitive measurement of the total platinum content. The critical step is the safe and quantitative conversion of the highly reactive PtF₆ into a stable, aqueous platinum salt solution.
Protocol:
-
Sample Preparation (in a controlled environment):
-
A known mass of PtF₆ is carefully introduced into a closed, inert reaction vessel (e.g., made of Teflon or other resistant polymer) containing a cooled, dilute, and stirred reducing solution, such as an acidic solution of sodium sulfite (B76179) (Na₂SO₃) or a basic solution of sodium borohydride (B1222165) (NaBH₄). This will reduce the Pt(VI) to a more stable, lower oxidation state and hydrolyze the fluoride.
-
Caution: This reaction can be vigorous and must be performed with extreme care in a fume hood with appropriate personal protective equipment.
-
-
Digestion (if precipitates form):
-
If any platinum-containing precipitates form, the resulting solution should be subjected to microwave-assisted acid digestion using a mixture of nitric acid and hydrochloric acid (aqua regia) to ensure complete dissolution of all platinum species.[1]
-
-
Dilution:
-
The resulting solution is quantitatively transferred to a volumetric flask and diluted with deionized water to a final concentration within the linear range of the ICP-MS calibration. A typical dilution factor is 1000-fold in 0.5% nitric acid.[2]
-
-
Analysis:
-
The diluted sample is introduced into the ICP-MS.
-
The instrument is calibrated using certified platinum standard solutions.
-
The concentration of platinum is determined by monitoring one or more of its isotopes (e.g., ¹⁹⁴Pt, ¹⁹⁵Pt, ¹⁹⁶Pt).
-
Gas Chromatography for Purity Analysis
Gas chromatography can be used to determine the purity of PtF₆ and to identify and quantify volatile impurities. This method requires a specialized GC system designed to handle highly corrosive and reactive gases. The principle is analogous to the analysis of other reactive hexafluorides like sulfur hexafluoride (SF₆).[4][7]
Protocol:
-
Instrumentation:
-
A gas chromatograph equipped with a Thermal Conductivity Detector (TCD) is recommended, as it is generally more robust and less susceptible to attack by corrosive gases than other detectors.
-
All components in the sample path (injector, tubing, column, detector) must be constructed from inert materials such as nickel, Monel, or have a specialized inert coating.
-
-
Sample Introduction:
-
A gas sampling valve made of inert materials is used to introduce a precise volume of the gaseous PtF₆ into the carrier gas stream. The entire sampling system must be maintained at a constant temperature to prevent condensation.
-
-
Chromatographic Conditions:
-
Column: A packed column with a solid support coated with an inert stationary phase (e.g., a low-loading fluorocarbon polymer) is a potential option.
-
Carrier Gas: Helium or Argon.
-
Temperatures: The injector, column, and detector temperatures must be carefully controlled to ensure the volatility of PtF₆ and prevent decomposition.
-
-
Quantification:
-
The purity of PtF₆ is determined by the area percent of the PtF₆ peak relative to the total area of all peaks in the chromatogram.
-
Quantification of impurities requires calibration with standard gas mixtures of those impurities.
-
Visualizations
References
- 1. Development and Validation of an Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Method for Quantitative Analysis of Platinum in Plasma, Urine, and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A validated inductively coupled plasma mass spectrometry (ICP-MS) method for the quantification of total platinum content in plasma, plasma ultrafiltrate, urine and peritoneal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. benchchem.com [benchchem.com]
- 6. usptechnologies.com [usptechnologies.com]
- 7. shimadzu.com [shimadzu.com]
A Spectroscopic Guide to the Differentiation of Platinum Fluorides: PtF₆, PtF₅, and PtF₄
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of platinum(VI) fluoride (B91410) (PtF₆), platinum(V) fluoride (PtF₅), and platinum(IV) fluoride (PtF₄). Understanding the distinct spectral signatures of these highly reactive compounds is crucial for their synthesis, characterization, and application in various fields, including catalysis and materials science. This document outlines key differences observed in X-ray photoelectron spectroscopy (XPS), infrared (IR) spectroscopy, Raman spectroscopy, and UV-Visible (UV-Vis) spectroscopy, supported by experimental data and detailed methodologies.
Spectroscopic Data Summary
The unique electronic and molecular structures of PtF₆, PtF₅, and PtF₄ give rise to distinct spectroscopic features. These differences are summarized in the tables below.
Table 1: X-ray Photoelectron Spectroscopy (XPS) Data
| Compound | Platinum Oxidation State | Pt 4f₇/₂ Binding Energy (eV) | Pt 4f₅/₂ Binding Energy (eV) | Notes |
| PtF₆ | +6 | ~77-78 | ~80-81 | Highest binding energy due to the high oxidation state of platinum. |
| PtF₅ | +5 | Estimated ~76-77 | Estimated ~79-80 | Expected to be intermediate between PtF₆ and PtF₄. Limited experimental data is available. |
| PtF₄ | +4 | ~75.5 | ~78.5 | Lower binding energy compared to PtF₆, consistent with a lower oxidation state.[1] |
Table 2: Infrared (IR) Spectroscopy Data
| Compound | Molecular Geometry | Pt-F Stretching Frequencies (cm⁻¹) | Key Distinguishing Features |
| PtF₆ | Octahedral (Oₕ) | ν₃: ~705, ν₁: ~655 | Shows characteristic bands for an octahedral molecule. |
| PtF₅ | Tetrameric solid, Monomeric gas (C₄ᵥ) | Observed in matrix isolation | IR spectra of molecular PtF₅ have been obtained for the first time in rare-gas matrices.[2] |
| PtF₄ | Polymeric solid (bridging F), Monomeric gas (D₄ₕ) | ~600-700 | Broader bands in the solid state due to the polymeric structure with bridging fluorine atoms. |
Table 3: Raman Spectroscopy Data
| Compound | Molecular Geometry | Key Raman Active Modes (cm⁻¹) | Notes |
| PtF₆ | Octahedral (Oₕ) | ν₁ (A₁g), ν₂ (E₉), ν₅ (T₂₉) | Strong, sharp peaks characteristic of a highly symmetric molecule. |
| PtF₅ | Tetrameric solid | - | Data is scarce due to the compound's reactivity and potential for fluorescence. |
| PtF₄ | Polymeric solid | - | Broad and complex spectra in the solid state. |
Table 4: UV-Visible (UV-Vis) Spectroscopy Data
| Compound | Color | λₘₐₓ (nm) | Electronic Transitions |
| PtF₆ | Dark Red | ~380, ~520 | Ligand-to-metal charge transfer (LMCT) bands.[3] |
| PtF₅ | Red | - | Expected to have LMCT bands, but specific data is not readily available.[4] |
| PtF₄ | Red-Orange | - | UV/Vis spectra have been recorded after the irradiation of PtF₆ in a solid neon matrix.[3] |
Experimental Protocols
The highly reactive and corrosive nature of platinum fluorides necessitates specialized handling and experimental setups. All manipulations should be carried out in a dry, inert atmosphere (e.g., a glovebox or using a vacuum line) and with appropriate personal protective equipment.
X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation : Samples must be handled under an inert atmosphere to prevent hydrolysis and reaction with air. Solid samples can be mounted on a sample holder using double-sided UHV-compatible tape. For volatile compounds, cryogenic cooling of the sample stage is necessary.
-
Instrumentation : A high-vacuum XPS system equipped with a monochromatic Al Kα or Mg Kα X-ray source is typically used.
-
Data Acquisition : A survey scan is first acquired to identify the elements present on the surface. High-resolution scans of the Pt 4f, F 1s, and C 1s regions are then obtained to determine the chemical states and binding energies.
-
Data Analysis : The binding energy scale is typically calibrated using the C 1s peak of adventitious carbon at 284.8 eV. The Pt 4f spectra are deconvoluted to identify the contributions from different oxidation states.
Infrared (IR) Spectroscopy
-
Gas-Phase Spectroscopy : For volatile compounds like PtF₆, gas-phase IR spectra can be obtained using a gas cell with windows transparent to IR radiation (e.g., AgCl or KBr). The cell must be passivated with the fluoride gas prior to measurement to remove any adsorbed water.
-
Matrix Isolation Spectroscopy : This technique is ideal for studying reactive species like PtF₅. The platinum fluoride is co-deposited with a large excess of an inert gas (e.g., argon or neon) onto a cryogenic window (e.g., CsI or KBr) at temperatures around 4-20 K.[2] This traps individual molecules, allowing for the acquisition of high-resolution spectra.
-
Solid-State Spectroscopy (Attenuated Total Reflectance - ATR) : For solid samples like PtF₄, ATR-IR is a suitable technique. A small amount of the solid is pressed against an ATR crystal (e.g., diamond). This method minimizes sample preparation and protects the sample from the atmosphere.
Raman Spectroscopy
-
Sample Handling : Due to the high reactivity and tendency of platinum fluorides to react with moisture and oxygen, samples must be sealed in quartz or sapphire capillaries under an inert atmosphere.
-
Instrumentation : A confocal Raman microscope equipped with a laser source (e.g., 532 nm or 785 nm) and a CCD detector is used. The laser power should be kept low to avoid sample decomposition.
-
Data Acquisition : Spectra are collected by focusing the laser onto the sample within the sealed capillary. Multiple accumulations may be necessary to improve the signal-to-noise ratio.
UV-Visible (UV-Vis) Spectroscopy
-
Gas-Phase Spectroscopy : Similar to IR spectroscopy, gas-phase UV-Vis spectra of volatile platinum fluorides can be recorded using a sealed quartz cuvette.
-
Solution Spectroscopy : Due to the high reactivity of platinum fluorides with most solvents, solution-phase UV-Vis spectroscopy is challenging. If a non-reactive solvent is identified, the measurements should be performed in a sealed cuvette under an inert atmosphere.
-
Matrix Isolation Spectroscopy : As with IR, UV-Vis spectra of matrix-isolated platinum fluorides can provide detailed information about their electronic transitions.[3]
Logical Differentiation Workflow
The differentiation between PtF₆, PtF₅, and PtF₄ can be achieved through a systematic spectroscopic analysis.
Caption: Workflow for differentiating PtF₆, PtF₅, and PtF₄ using spectroscopic techniques.
Synthesis and Interconversion Pathway
The synthesis of these platinum fluorides often involves a step-wise fluorination or decomposition, which can be monitored spectroscopically.
Caption: Reaction pathways for the synthesis and interconversion of PtF₆, PtF₅, and PtF₄.
References
- 1. researchgate.net [researchgate.net]
- 2. Matrix Isolation Spectroscopic and Relativistic Quantum Chemical Study of Molecular Platinum Fluorides PtF n (n=1–6) Reveals Magnetic Bistability of PtF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Platinum pentafluoride - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Reaction Product of Xenon and Platinum Hexafluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the groundbreaking reaction product of xenon and platinum hexafluoride (PtF6), historically marking the genesis of noble gas chemistry. Initially formulated as xenon hexafluoroplatinate (Xe⁺[PtF₆]⁻), subsequent research has revealed a more complex nature of the product. This document compares the properties and synthesis of this initial product with other well-characterized xenon compounds, offering insights supported by experimental data for researchers in various scientific fields.
The discovery by Neil Bartlett in 1962 revolutionized the understanding of chemical bonding, demonstrating that noble gases are not entirely inert.[1][2][3][4][5] Bartlett observed that this compound, a potent oxidizing agent, could oxidize molecular oxygen.[2][3][6][7] He hypothesized that it could also react with xenon, which has a similar first ionization potential to oxygen.[2][6][7][8] This led to the synthesis of the first noble gas compound, an orange-yellow solid, from the direct reaction of xenon gas and PtF₆ vapor.[2][4][6][9]
While the initial formulation was proposed as Xe⁺[PtF₆]⁻, further studies indicated that the product is more likely a mixture of salts such as [XeF]⁺[PtF₅]⁻, [XeF]⁺[Pt₂F₁₁]⁻, and [Xe₂F₃]⁺[PtF₆]⁻.[9][10][11] The exact structure of Bartlett's original product has been challenging to determine due to its complex and polymeric nature.[9][10][11] This guide will, therefore, compare the initially reported product with well-defined binary fluorides of xenon—xenon difluoride (XeF₂), xenon tetrafluoride (XeF₄), and xenon hexafluoride (XeF₆)—which were synthesized shortly after Bartlett's discovery and have been extensively studied.
Comparative Data of Xenon Compounds
The following table summarizes the key physical and chemical properties of the reaction product of xenon and PtF₆ alongside other significant xenon fluorides.
| Property | Reaction Product of Xe and PtF₆ | Xenon Difluoride (XeF₂) | Xenon Tetrafluoride (XeF₄) | Xenon Hexafluoride (XeF₆) |
| Formula | Initially Xe⁺[PtF₆]⁻; now understood as a mixture (e.g., [XeF]⁺[PtF₅]⁻)[9][10][11] | XeF₂ | XeF₄ | XeF₆ |
| Appearance | Orange-yellow solid[2][6][9] | Colorless crystalline solid | Colorless crystalline solid | Colorless crystalline solid |
| Molar Mass ( g/mol ) | ~440.37 (for XePtF₆)[9][10] | 169.29 | 207.28 | 245.28 |
| Structure | Complex, polymeric salt-like structure[9][10][11] | Linear | Square planar | Distorted octahedral |
| Synthesis | Direct reaction of Xe and PtF₆ gas[2][9][10] | Direct reaction of Xe and F₂ (excess Xe) | Direct reaction of Xe and F₂ (1:5 ratio) | Direct reaction of Xe and F₂ (1:20 ratio) |
| Reactivity with Water | Vigorous hydrolysis to Xe, O₂, HF, and platinum oxides[6][9] | Hydrolyzes to Xe, O₂, and HF | Hydrolyzes to Xe, XeO₃, O₂, and HF | Hydrolyzes to XeO₃ and HF |
| Oxidizing Power | Powerful oxidizing and fluorinating agent[9] | Strong fluorinating agent | Strong fluorinating agent | Very strong fluorinating agent |
Experimental Protocols
Detailed methodologies for the synthesis of these xenon compounds are crucial for their safe and effective preparation in a laboratory setting.
1. Synthesis of the Reaction Product of Xenon and PtF₆ (Bartlett's Method)
-
Reactants: Xenon (Xe) gas and this compound (PtF₆) gas.
-
Apparatus: A sealed glass apparatus with two adjoining containers, one for each gas, separated by a breakable seal.[2]
-
Procedure:
-
This compound, a red gas, is placed in one container.
-
Xenon, a colorless gas, is introduced into the adjoining container.
-
The apparatus is typically cooled to 77 K using liquid nitrogen.[9][10]
-
The seal between the two containers is broken to allow the gases to mix.
-
The mixture is slowly warmed to room temperature to control the reaction.[10]
-
An immediate reaction occurs, resulting in the precipitation of an orange-yellow solid product.[2]
-
-
Safety Precautions: PtF₆ is a highly corrosive and toxic material. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. The apparatus should be handled with care to avoid breakage under pressure.
2. Synthesis of Xenon Difluoride (XeF₂)
-
Reactants: Xenon (Xe) gas and Fluorine (F₂) gas.
-
Procedure: A mixture of xenon and fluorine gas, with an excess of xenon, is exposed to heat, ultraviolet light, or an electrical discharge. The product, a colorless crystalline solid, is then condensed in a cold trap.
3. Synthesis of Xenon Tetrafluoride (XeF₄)
-
Reactants: Xenon (Xe) gas and Fluorine (F₂) gas.
-
Procedure: A mixture of xenon and fluorine in a 1:5 molar ratio is heated in a nickel vessel to 400 °C under pressure. The product is then isolated by cooling.
4. Synthesis of Xenon Hexafluoride (XeF₆)
-
Reactants: Xenon (Xe) gas and Fluorine (F₂) gas.
-
Procedure: A mixture of xenon and fluorine in a 1:20 molar ratio is subjected to high pressure (around 60 atm) and temperature (300 °C).
Visualizing the Scientific Breakthrough
The following diagrams illustrate the conceptual pathway of Bartlett's discovery and a generalized workflow for the characterization of these novel compounds.
References
- 1. The Reactive Noble Gases | Invention & Technology Magazine [inventionandtech.com]
- 2. acs.org [acs.org]
- 3. International Historic Chemical Landmark | UBC Chemistry [chem.ubc.ca]
- 4. www2.lbl.gov [www2.lbl.gov]
- 5. On This Day - Mar 23 : First noble gas reaction | Resource | RSC Education [edu.rsc.org]
- 6. grokipedia.com [grokipedia.com]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. quora.com [quora.com]
- 9. webqc.org [webqc.org]
- 10. Xenon hexafluoroplatinate - Wikipedia [en.wikipedia.org]
- 11. Xenon_hexafluoroplatinate [chemeurope.com]
A Comparative Analysis of Transition Metal Hexafluorides: Structure, Properties, and Reactivity
Transition metal hexafluorides represent a fascinating class of inorganic compounds, showcasing a rich interplay of structure, bonding, and reactivity. This guide provides a comparative overview of their key physicochemical properties, supported by experimental data, for researchers, scientists, and professionals in drug development. The nine known transition metal hexafluorides are Molybdenum (MoF₆), Technetium (TcF₆), Ruthenium (RuF₆), Rhodium (RhF₆), Tungsten (WF₆), Rhenium (ReF₆), Osmium (OsF₆), Iridium (IrF₆), and Platinum (PtF₆).[1][2]
Structural and Physical Properties
The transition metal hexafluorides are volatile solids with molecular structures that are generally octahedral (Oₕ symmetry).[1][3][4] However, deviations from perfect octahedral symmetry can occur due to factors like the Jahn-Teller effect and spin-orbit coupling, particularly for molecules with degenerate electronic ground states.[2][5][6] For instance, while MoF₆ and WF₆ (d⁰ configuration) are considered to have octahedral structures, ReF₆ and OsF₆ are predicted to have tetragonally distorted structures, though the energy barrier for interconversion to an octahedral geometry is very small.[1][2]
The metal-fluorine bond lengths within this series show predictable trends. For the 5d transition metals, the bond lengths generally decrease from WF₆ to OsF₆ and then increase for IrF₆ and PtF₆.[1] This trend is influenced by the increasing nuclear charge and the filling of the t₂g orbitals.
| Compound | Metal-Fluorine Bond Length (Å) | Melting Point (°C) | Boiling Point (°C) | Color |
| MoF₆ | 1.820 | 17.5 | 34.0 | Colorless |
| TcF₆ | 1.812 | 37.4 | 55.3 | Golden-yellow |
| RuF₆ | 1.818 | 54 | - | Dark brown-black |
| RhF₆ | 1.824 | ~70 | - | Black |
| WF₆ | 1.832 | 2.3 | 17.1 | Colorless |
| ReF₆ | 1.831 | 18.5 | 33.7 | Yellow-green |
| OsF₆ | 1.829 | 33.4 | 47.5 | Yellow-green |
| IrF₆ | 1.830 | 44 | 53.6 | Yellow |
| PtF₆ | 1.85 | 61.3 | 69.14 | Dark red |
Note: Bond lengths are from gas-phase electron diffraction or single-crystal X-ray diffraction at low temperatures. Melting and boiling points can vary slightly depending on the source.
Vibrational Frequencies
Vibrational spectroscopy, particularly Raman and Infrared (IR) spectroscopy, provides valuable insights into the structure and bonding of these molecules. For an octahedral molecule, there are six fundamental vibrational modes: ν₁ (A₁g, Raman active), ν₂ (E₉, Raman active), ν₃ (T₁ᵤ, IR active), ν₄ (T₁ᵤ, IR active), ν₅ (T₂₉, Raman active), and ν₆ (T₂ᵤ, inactive). The frequencies of these modes are sensitive to the M-F bond strength and the mass of the central metal atom. Broadening of certain Raman bands, such as the E₉ mode in ReF₆ and OsF₆, is indicative of a dynamic Jahn-Teller effect.[2]
| Compound | ν₁ (A₁g) cm⁻¹ | ν₂ (E₉) cm⁻¹ | ν₃ (T₁ᵤ) cm⁻¹ | ν₅ (T₂₉) cm⁻¹ |
| MoF₆ | 741 | 652 | 741 | 315 |
| WF₆ | 771 | 673 | 711 | 320 |
| ReF₆ | 754 | 675 | 715 | 295 |
| OsF₆ | 733 | 668 | 720 | 272 |
| IrF₆ | 702 | 645 | 719 | 276 |
| PtF₆ | 656 | 601 | 705 | 242 |
Note: These are representative values and can vary based on the phase (gas, liquid, solid) and temperature of the measurement.
Electronic and Magnetic Properties
The electronic properties of transition metal hexafluorides are largely dictated by the number of d-electrons on the central metal atom. This, in turn, determines their magnetic properties.[7][8][9][10] WF₆ and MoF₆ (d⁰) are diamagnetic, while the others, with unpaired d-electrons, are paramagnetic.[11] The magnetic moment can be predicted using ligand field theory, considering the splitting of the d-orbitals in an octahedral field.[11]
The oxidizing power of the hexafluorides is a key chemical property and is related to their electron affinity. The electron affinity generally increases from left to right across the transition series.[2][5][6] PtF₆ is an exceptionally strong oxidizing agent, famous for its ability to oxidize xenon and dioxygen.[2][12] The electron affinities for the third-row transition metal hexafluorides have been calculated to be: WF₆ (3.15 eV), ReF₆ (4.58 eV), OsF₆ (5.92 eV), IrF₆ (5.99 eV), and PtF₆ (7.09 eV).[13]
Reactivity
The reactivity of transition metal hexafluorides is characterized by their strong oxidizing and fluorinating capabilities.[2][5][6] They are highly sensitive to moisture and react with water, often vigorously.[12] Their Lewis acidity is also a notable feature, with compounds like MoF₆ and WF₆ forming adducts with Lewis bases.[3] The reactivity generally increases with increasing electron affinity, making PtF₆ and RuF₆ extremely powerful oxidants.[2][5][6]
The reactions of these hexafluorides with other compounds can lead to the formation of lower-valent metal fluorides or complex fluoride (B91410) salts. For example, IrF₆ can be reduced by hydrogen or silicon powder to form IrF₅.[14]
Experimental Protocols
Synthesis of Transition Metal Hexafluorides: A general method for the synthesis of transition metal hexafluorides involves the direct fluorination of the pure metal at elevated temperatures in an autoclave made of a fluorine-resistant material like Monel or nickel.[1]
-
Apparatus: A typical setup includes a source of high-purity fluorine gas, a flow control system, a reaction chamber (autoclave), and a cold trap to collect the volatile hexafluoride product.
-
Procedure: The finely divided metal powder is placed in the reaction chamber. The system is purged with an inert gas (e.g., nitrogen or argon) before introducing fluorine gas. The reaction is initiated by heating the chamber to a specific temperature (e.g., 400 °C for TcF₆). The volatile hexafluoride product is then condensed and collected in a cold trap cooled with liquid nitrogen or a dry ice/acetone bath. Purification is often achieved by fractional distillation or sublimation.
Single-Crystal X-ray Diffraction: This technique is used to determine the precise molecular structure and bond lengths in the solid state.
-
Crystal Growth: Single crystals of the hexafluorides are typically grown by slow cooling of the liquid in a sealed capillary tube.
-
Data Collection: A suitable single crystal is mounted on a goniometer and cooled to a low temperature (e.g., -140 °C) to reduce thermal motion.[1] X-ray diffraction data are collected using a diffractometer.
-
Structure Solution and Refinement: The collected data are used to solve the crystal structure, typically using direct methods, and then refined to obtain accurate atomic positions and bond parameters.[1]
Vibrational Spectroscopy (Raman and IR): These techniques are employed to determine the vibrational frequencies of the molecules.
-
Raman Spectroscopy: A sample (solid, liquid, or gas) is irradiated with a monochromatic laser beam. The scattered light is collected and analyzed. For low-temperature measurements, the sample can be dissolved in an inert solvent like anhydrous HF.[2]
-
Infrared Spectroscopy: An infrared beam is passed through the sample, and the absorption of radiation at specific frequencies corresponding to the vibrational modes is measured. Gas-phase IR spectra are often recorded using a gas cell with IR-transparent windows.
Interrelation of Properties
The various properties of transition metal hexafluorides are intricately linked, ultimately stemming from the electronic configuration of the central metal atom. The diagram below illustrates these relationships.
Caption: Interrelationship of properties in transition metal hexafluorides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The transition metal hexafluorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Neutral Adducts of Molybdenum Hexafluoride: Structure and Bonding in MoF6(NC5H5) and MoF6(NC5H5)2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hexafluoride - Wikipedia [en.wikipedia.org]
- 5. The transition metal hexafluorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. scilit.com [scilit.com]
- 7. gcnayanangal.com [gcnayanangal.com]
- 8. du.edu.eg [du.edu.eg]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. A Closer look at the Types of Magnetic Properties in Transition Metals [unacademy.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Platinum hexafluoride - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Iridium(V) fluoride - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Theoretical Calculation of PtF6 Electron Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of theoretical methods for calculating the electron affinity of platinum hexafluoride (PtF6), benchmarked against experimental data. PtF6 is a powerful oxidizing agent, and its high electron affinity is a key characteristic in its reactivity, including its famous reaction with xenon. Accurate theoretical determination of its electron affinity is crucial for understanding its chemical behavior and for the computational design of new materials and chemical reactions.
Quantitative Comparison of Theoretical and Experimental Data
The electron affinity of a molecule is the energy released when an electron is added to a neutral molecule in the gaseous phase to form a negative ion. Below is a summary of experimental and theoretical values for the electron affinity of PtF6.
| Method | Electron Affinity (eV) | Reference(s) |
| Experimental | ||
| Effusion Method | 8.0 ± 0.3 | [1] |
| Knudsen Cell Mass Spectrometry | 7.00 ± 0.35 | [2] |
| Theoretical Calculations | ||
| Semiempirical PM6 | 7.6 | [2][3][4] |
| High-Level Electronic Structure | 7.09 | [5][6] |
| Comparison with other Hexafluorides (High-Level Calculations) | ||
| WF6 | 3.15 | [5] |
| ReF6 | 4.58 | [5] |
| OsF6 | 5.92 | [5] |
| IrF6 | 5.99 | [5] |
| AuF6 | 8.20 | [5] |
Experimental and Theoretical Methodologies
A clear understanding of the methodologies used to determine the electron affinity of PtF6 is essential for a critical evaluation of the data.
Experimental Protocol: Knudsen Effusion Mass Spectrometry (KEMS)
The experimental value for the electron affinity of PtF6 was determined using the Knudsen Effusion Mass Spectrometry (KEMS) technique. This method involves the following key steps:
-
Sample Preparation : A sample of PtF6 is placed in a Knudsen cell, which is a small, thermally stable container with a very small orifice.
-
Equilibrium Generation : The cell is heated to a specific temperature in a high-vacuum chamber, allowing the PtF6 to vaporize and reach equilibrium between the condensed and gaseous phases.
-
Molecular Effusion : A molecular beam of PtF6 gas effuses through the small orifice of the Knudsen cell. The low pressure ensures that the flow is molecular, meaning the molecules do not collide with each other as they exit the cell.
-
Ionization and Mass Analysis : The effusing molecular beam is directed into the ion source of a mass spectrometer, where the PtF6 molecules are ionized, typically by electron impact. The resulting ions are then separated based on their mass-to-charge ratio.
-
Data Analysis : By measuring the ion intensities of PtF6 and other species in the vapor at different temperatures, and by studying charge-exchange reactions, the electron affinity can be determined.
Theoretical Computational Methodologies
Various computational chemistry methods have been employed to calculate the electron affinity of PtF6. These methods differ in their level of theory, computational cost, and accuracy.
-
Semiempirical PM6 Method : This is a semiempirical quantum mechanical method that uses parameters derived from experimental data to simplify the calculations.[6] It is computationally less expensive than higher-level methods, making it suitable for larger molecules. The calculation of electron affinity involves computing the total energy of the neutral PtF6 molecule and its anion (PtF6-); the difference in these energies gives the electron affinity.
-
High-Level Electronic Structure Calculations : These are ab initio (from first principles) methods that do not rely on empirical parameters. Methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) provide a very accurate description of the electronic structure. These calculations are computationally intensive but are considered the gold standard for accuracy in quantum chemistry. The electron affinity is calculated as the energy difference between the anion and the neutral molecule.
-
Density Functional Theory (DFT) : DFT is a popular quantum mechanical method that calculates the electronic structure of a system based on its electron density.[7] A variety of exchange-correlation functionals can be used in DFT, and the choice of functional can significantly impact the accuracy of the calculated electron affinity. For PtF6, a range of density functional theory exchange-correlation functionals were evaluated, with only a few providing satisfactory results.[5]
Logical Workflow for Comparing Theoretical and Experimental Data
The following diagram illustrates the workflow for comparing theoretical calculations of electron affinity with experimental results.
Caption: Workflow for comparing theoretical and experimental electron affinities.
Signaling Pathways in Computational Chemistry for Electron Affinity
The process of selecting and refining a computational method for accurately predicting electron affinity can be visualized as a decision-making pathway.
Caption: Decision pathway for computational electron affinity determination.
References
Confirming the +6 Oxidation State of Platinum in PtF₆: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental and theoretical evidence supporting the +6 oxidation state of platinum in platinum hexafluoride (PtF₆). While direct experimental data for PtF₆ is limited due to its extreme reactivity and volatility, a combination of its chemical behavior, spectroscopic comparisons with other platinum compounds, and computational studies strongly substantiates the assignment of the +6 oxidation state.
Indirect Experimental Evidence: Unprecedented Oxidizing Power
The most compelling indirect experimental evidence for the high oxidation state of platinum in PtF₆ is its extraordinary oxidizing capability. A landmark achievement in chemistry was the use of PtF₆ to synthesize the first noble gas compound, xenon hexafluoroplatinate ("XePtF₆").[1][2] This reaction demonstrated that PtF₆ is a sufficiently strong oxidizing agent to remove an electron from the xenon atom, which has a very high ionization potential.
Furthermore, PtF₆ is capable of oxidizing molecular oxygen to form dioxygenyl hexafluoroplatinate, [O₂]⁺[PtF₆]⁻.[1][2] The ability to oxidize O₂, a powerful oxidizing agent itself, places PtF₆ among the strongest known oxidants. This exceptional reactivity is a hallmark of a central metal atom in a very high positive oxidation state, as the high positive charge on the platinum atom strongly attracts electrons.
Synthesis of this compound
The primary method for synthesizing PtF₆ is the direct fluorination of platinum metal with an excess of fluorine gas at high temperatures.[1]
Reaction: Pt(s) + 3F₂(g) → PtF₆(g)
An alternative preparation involves the disproportionation of platinum pentafluoride (PtF₅).[1]
Reaction: 2PtF₅(s) → PtF₆(g) + PtF₄(s)
Spectroscopic Evidence: Comparison with Other Platinum Compounds
Data Presentation: Pt 4f₇/₂ Binding Energies of Platinum Compounds
| Compound | Platinum Oxidation State | Pt 4f₇/₂ Binding Energy (eV) | Reference |
| Platinum Metal (Pt) | 0 | ~71.1 | [3] |
| Platinum(II) Oxide (PtO) | +2 | ~72.2 | [4] |
| Platinum(IV) Oxide (PtO₂) | +4 | ~74.5 | [4] |
| Potassium Hexachloroplatinate(IV) (K₂PtCl₆) | +4 | ~74.7 | [5] |
| This compound (PtF₆) | +6 | Estimated > 76 eV | - |
Note: The binding energy for PtF₆ is an educated estimation based on the trend of increasing binding energy with increasing oxidation state. The highly electronegative fluorine ligands would further increase the binding energy.
Experimental Protocol: X-ray Photoelectron Spectroscopy (XPS)
XPS analysis is performed in an ultra-high vacuum (UHV) chamber. A monochromatic X-ray source (e.g., Al Kα) irradiates the sample, causing the emission of core-level electrons. An electron energy analyzer measures the kinetic energy of the emitted photoelectrons. The binding energy (BE) is then calculated using the equation:
BE = hν - KE - Φ
where hν is the energy of the incident X-ray photon, KE is the measured kinetic energy of the photoelectron, and Φ is the work function of the spectrometer. The instrument is calibrated using standard reference materials like gold (Au) or silver (Ag). For insulating samples, a charge neutralizer is used to prevent surface charging. High-resolution spectra of the Pt 4f region are acquired to determine the precise binding energies and infer the oxidation state.
Magnetic Properties: A Tale of Two Theories
The magnetic properties of a compound can provide insight into its electronic structure and the oxidation state of the metal center. For a platinum(VI) ion (d⁴ configuration) in an octahedral field, a paramagnetic state with two unpaired electrons (a triplet ground state) would be expected.[1][2]
However, computational studies have suggested that due to significant relativistic effects in a heavy element like platinum, PtF₆ might be diamagnetic.[6] These relativistic effects could lead to a larger than expected splitting of the d-orbitals, causing the electrons to pair up.
A definitive experimental measurement of the magnetic susceptibility of solid PtF₆ is needed to resolve this ambiguity.
Data Presentation: Magnetic Susceptibility of Related Compounds
| Compound | Metal Oxidation State | Magnetic Behavior |
| Potassium Hexachloroplatinate(IV) (K₂PtCl₆) | +4 (d⁶) | Diamagnetic |
| Rhenium Hexafluoride (ReF₆) | +6 (d¹) | Paramagnetic |
| Osmium Hexafluoride (OsF₆) | +6 (d²) | Paramagnetic |
| Iridium Hexafluoride (IrF₆) | +6 (d³) | Paramagnetic |
| This compound (PtF₆) | +6 (d⁴) | Predicted Paramagnetic (experimentally unconfirmed) |
Experimental Protocol: Magnetic Susceptibility Measurement (Gouy Method)
The magnetic susceptibility of a solid sample can be determined using a Gouy balance. The experimental setup consists of a sensitive balance and a powerful electromagnet.
-
Sample Preparation: The solid sample is packed into a long, cylindrical tube of uniform cross-section.
-
Initial Measurement: The sample tube is suspended from the balance, and its weight is measured in the absence of a magnetic field.
-
Measurement in Magnetic Field: The electromagnet is turned on, creating a strong magnetic field at the bottom of the sample tube, while the top of the sample remains outside the field. The apparent change in the weight of the sample is recorded.
-
Calculation: Paramagnetic materials are drawn into the magnetic field, resulting in an apparent increase in weight, while diamagnetic materials are repelled, causing an apparent decrease in weight. The magnetic susceptibility (χ) is calculated from the change in weight, the strength of the magnetic field, and the dimensions and density of the sample.
Conclusion
References
Challenges in the Direct Isotopic Analysis of Platinum Hexafluoride
A comprehensive guide to the isotopic analysis of platinum, with a focus on samples originating from platinum hexafluoride (PtF₆). This guide is intended for researchers, scientists, and drug development professionals, providing a comparison of analytical techniques, supporting data, and detailed experimental protocols.
This compound (PtF₆) is a dark-red, volatile solid that is one of the most powerful oxidizing agents known.[1][2] Its extreme reactivity and tendency to hydrolyze violently with water present significant challenges for direct isotopic analysis using conventional mass spectrometry techniques.[3] The handling and introduction of such a reactive gas into a mass spectrometer would require specialized, corrosion-resistant equipment and is not routinely performed. Therefore, the isotopic analysis of platinum from a PtF₆ sample necessitates its conversion into a more stable chemical form.
Comparison of Analytical Techniques for Platinum Isotopic Analysis
Once converted to a stable aqueous form, several high-precision techniques can be employed for the isotopic analysis of platinum. The most common and accurate method is Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS). Alternative methods exist but are generally less precise for high-precision isotopic ratio measurements.
| Technique | Principle | Sample Form | Precision (δ¹⁹⁸Pt) | Advantages | Disadvantages |
| MC-ICP-MS | Inductively coupled plasma ionizes the sample, and a magnetic sector mass analyzer with multiple collectors simultaneously measures different isotope beams. | Acidic aqueous solution | ± 0.04 to ± 0.08‰ | High precision and accuracy, well-established protocols. | Requires sample dissolution and matrix separation, potential for isobaric interferences. |
| Double-Spike MC-ICP-MS | A spike with a known, altered isotopic composition of platinum is added to the sample to correct for instrumental mass fractionation. | Acidic aqueous solution | < ± 0.04‰ | Highest achievable precision and accuracy by correcting for instrumental bias and any fractionation during sample processing. | Requires a well-calibrated isotopic spike, more complex data reduction. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatile platinum compounds are separated by gas chromatography and analyzed by a mass spectrometer. | Volatile chelated platinum compounds | ~1% | Can be used for speciation analysis. | Lower precision for isotopic ratios compared to MC-ICP-MS, requires derivatization of platinum.[2] |
Experimental Workflow for Isotopic Analysis of a this compound Sample
The following diagram illustrates the typical workflow for determining the platinum isotopic composition from a sample of this compound.
Detailed Experimental Protocols
Sample Preparation: Conversion of PtF₆ to an Aqueous Solution
Objective: To safely and completely convert a sample of this compound into a stable, aqueous solution suitable for further processing.
Materials:
-
This compound sample in a suitable container.
-
High-purity deionized water.
-
High-purity hydrochloric acid (HCl).
-
A closed reaction vessel made of or lined with a corrosion-resistant material (e.g., Teflon®).
-
A vacuum line for inert gas handling.
Procedure:
-
The reaction vessel is attached to a vacuum line and evacuated to remove air and moisture.
-
The vessel is cooled to a low temperature (e.g., with liquid nitrogen) to reduce the vapor pressure of PtF₆.
-
The PtF₆ sample container is connected to the reaction vessel, and a controlled amount of PtF₆ gas is allowed to sublime into the cooled vessel.
-
The PtF₆ is trapped in the cold vessel, and the sample container is removed.
-
A degassed, dilute solution of HCl is slowly and carefully introduced into the reaction vessel. The hydrolysis of PtF₆ is highly exothermic and reactive.[3]
-
The reaction is allowed to proceed to completion, resulting in the formation of a stable aqueous platinum species, typically hexachloroplatinic acid (H₂PtCl₆).
-
The resulting solution is carefully collected for purification.
Platinum Purification by Ion Exchange Chromatography
Objective: To separate platinum from any matrix elements that could cause isobaric interferences during mass spectrometry.
Materials:
-
Anion exchange resin (e.g., AG 1-X8).
-
Chromatography column.
-
High-purity HCl and nitric acid (HNO₃) of various concentrations.
-
The aqueous platinum solution from the previous step.
Procedure:
-
The chromatography column is packed with the anion exchange resin and conditioned with dilute HCl.
-
The aqueous platinum solution is loaded onto the column. Platinum, as the [PtCl₆]²⁻ complex, will be retained by the resin.
-
The column is washed with dilute HCl and HNO₃ to elute matrix elements.
-
Platinum is then eluted from the column using a more concentrated acid, typically concentrated HNO₃.
-
The purified platinum fraction is collected and evaporated to dryness, then redissolved in a dilute acid solution for analysis.
Isotopic Analysis by Double-Spike MC-ICP-MS
Objective: To obtain high-precision platinum isotopic ratios.
Materials:
-
A calibrated platinum double-spike with a known, non-natural isotopic composition (e.g., enriched in ¹⁹⁶Pt and ¹⁹⁸Pt).
-
Purified platinum sample solution.
-
A Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS).
Procedure:
-
An aliquot of the purified platinum sample solution is mixed with a precisely known amount of the platinum double-spike.
-
The sample-spike mixture is introduced into the MC-ICP-MS.
-
The sample is nebulized and introduced into the argon plasma, where it is ionized.
-
The ion beam is passed through the mass analyzer, and the different platinum isotopes are collected simultaneously in the Faraday cups.
-
The measured isotopic ratios are processed using an iterative data reduction scheme to correct for instrumental mass fractionation, yielding the true isotopic composition of the sample. The results are typically reported as delta values (δ¹⁹⁸Pt) in parts per thousand (‰) relative to an international standard.
References
Unveiling the Precise Geometry of Platinum Hexafluoride: A Comparative Guide to Experimental and Theoretical Bond Lengths
A meticulous comparison of experimental data and advanced theoretical models reveals the critical role of relativistic effects in accurately determining the Pt-F bond length of the highly reactive and volatile compound, Platinum Hexafluoride (PtF₆). Gas-phase electron diffraction experiments establish a Pt-F bond distance of approximately 1.85 Å, a value that is closely mirrored by sophisticated relativistic quantum chemical calculations.
This compound (PtF₆) is a unique and highly reactive molecule, notable for being one of the few examples of platinum in its +6 oxidation state.[1] Its octahedral geometry in both the solid and gaseous states has been a subject of significant interest, providing a valuable benchmark for the predictive power of modern computational chemistry. This guide provides a comprehensive comparison of the experimentally determined Pt-F bond length with predictions from various theoretical models, highlighting the indispensable role of including relativistic effects in calculations involving heavy atoms like platinum.
Experimental Determination: Gas-Phase Electron Diffraction
The most precise experimental value for the Pt-F bond length in the gaseous phase has been determined using gas-phase electron diffraction (GED). This technique provides information about the geometry of free molecules, undistorted by the intermolecular forces present in the solid or liquid state.
Experimental Pt-F Bond Length:
| Method | Bond Length (r_g) / Å | Uncertainty / Å |
| Gas-Phase Electron Diffraction | 1.852 | ± 0.002 |
| Gas-Phase Electron Diffraction (from O₂PtF₆) | 1.851 | ± 0.002 |
Table 1: Experimental Pt-F bond lengths for PtF₆ determined by gas-phase electron diffraction. The values are virtually identical, providing a consistent experimental benchmark.[2]
Experimental Protocol: Gas-Phase Electron Diffraction of a Corrosive Hexafluoride
The determination of the molecular structure of a highly corrosive and volatile compound like PtF₆ using gas-phase electron diffraction requires a specialized experimental setup and careful handling procedures.
-
Sample Introduction: A gaseous stream of PtF₆ is introduced into a high-vacuum diffraction chamber (typically at a pressure of 10⁻⁷ mbar) through a specialized nozzle with a small diameter (around 0.2 mm). The nozzle material must be resistant to corrosion from fluorine compounds.
-
Electron Beam Generation and Interaction: A high-energy, monochromatic electron beam is generated by an electron gun and directed to intersect the effusing gas jet at a right angle. The electrons are scattered by the electrostatic potential of the atoms in the PtF₆ molecules.
-
Scattering Detection: The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a detector (historically a photographic plate, but now often an electron imaging plate or other position-sensitive detectors). To compensate for the steep decrease in scattering intensity with increasing angle, a rotating sector is placed in front of the detector.
-
Cryogenic Trapping: Due to the high reactivity and toxicity of PtF₆, a cold trap, typically cooled with liquid nitrogen to -196 °C, is positioned to immediately condense and freeze the majority of the sample gas after it passes through the electron beam. This prevents contamination of the vacuum system.
-
Data Analysis: The recorded diffraction intensities are converted into a function of the scattering angle. After subtracting the atomic scattering background, the resulting molecular scattering intensity is analyzed. By fitting this experimental data to a theoretical model of the molecule's geometry, precise values for the internuclear distances (bond lengths) and angles can be extracted.
Experimental workflow for gas-phase electron diffraction of PtF₆.
Theoretical Modeling: The Importance of Relativistic Effects
Theoretical calculations provide a powerful tool for understanding and predicting molecular structures. However, for molecules containing heavy elements like platinum, standard non-relativistic quantum chemical methods can be insufficient. The high nuclear charge of platinum leads to significant relativistic effects, which influence the behavior of its electrons and, consequently, its chemical bonding.
Non-relativistic calculations, such as those using the B3LYP functional, incorrectly predict a distorted octahedral geometry (D₄h symmetry) for PtF₆. In contrast, theoretical models that incorporate relativistic effects, particularly spin-orbit coupling, accurately reproduce the experimentally observed regular octahedral geometry (O_h symmetry).
Comparison of Theoretical and Experimental Pt-F Bond Lengths:
| Theoretical Model | Method | Relativistic Effects | Predicted Geometry | Bond Length / Å |
| Non-Relativistic DFT | B3LYP | No | D₄h (distorted) | - |
| Relativistic DFT | LDA | Yes (Spin-Orbit) | O_h (octahedral) | 1.8508 |
| Relativistic Post-HF | MP2 | Yes | O_h (octahedral) | Value not available in cited sources |
| Relativistic Post-HF | CCSD(T) | Yes | O_h (octahedral) | Value not available in cited sources |
| Experimental | GED | N/A | O_h (octahedral) | 1.851 - 1.852 |
Relativistic effects are key to accurate theoretical predictions.
Conclusion
The determination of the Pt-F bond length in this compound serves as a compelling case study for the synergy between experimental techniques and theoretical chemistry. Gas-phase electron diffraction provides a precise experimental value that acts as a crucial benchmark for computational models. The failure of non-relativistic theories and the success of relativistic approaches in reproducing the correct molecular geometry and bond length underscore the fundamental importance of accounting for relativistic effects when studying the chemistry of heavy elements. The excellent agreement between the experimental value and relativistic DFT calculations provides strong confidence in our understanding of the structure of this highly reactive and fascinating molecule.
References
A Comparative Guide to the Validation of Platinum Hexafluoride (PtF₆) as a Single-Electron Oxidant
Prepared for: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of Platinum Hexafluoride (PtF₆) with alternative single-electron oxidants, supported by experimental data. It details the validation process through established experimental protocols and visual diagrams to clarify complex processes.
Introduction to this compound (PtF₆)
This compound (PtF₆) is a dark-red, volatile solid that is recognized as one of the most powerful single-electron oxidants known.[1] Its significance in chemistry is marked by its ability to oxidize species that were long considered inert. Most notably, Neil Bartlett's 1962 experiment, in which PtF₆ oxidized molecular oxygen (O₂) to form the first stable dioxygenyl salt, [O₂]⁺[PtF₆]⁻, challenged existing chemical principles.[2][3][4] This observation led directly to the synthesis of the first noble gas compound, xenon hexafluoroplatinate, as PtF₆ was shown to be capable of oxidizing xenon, whose first ionization potential is comparable to that of O₂.[1][4]
The extraordinary oxidizing strength of PtF₆ is quantified by its high electron affinity, which is a direct measure of its ability to accept an electron.[2] This property makes it a subject of great interest and a benchmark for the development of potent oxidizing agents.
Comparative Analysis of Single-Electron Oxidants
PtF₆ belongs to a family of third-row transition metal hexafluorides, many of which are potent oxidizers. The oxidizing strength within this series generally increases with the atomic number of the transition metal.[2][5] Gold hexafluoride (AuF₆), for instance, is an even stronger oxidant than PtF₆. A comparison of their electron affinities provides a clear metric for their relative oxidizing power.
Data Presentation: Performance of Transition Metal Hexafluorides
The following table summarizes the calculated and experimental electron affinities (EA) for various third-row transition metal hexafluorides, which serve as a primary indicator of their single-electron oxidant strength.
| Compound | Formula | Electron Affinity (EA) in eV | Physical Appearance | Key Characteristics |
| Tungsten Hexafluoride | WF₆ | 3.15 | Colorless gas | Lowest EA in the series, highly electrophilic.[2] |
| Rhenium Hexafluoride | ReF₆ | 4.58 | Yellowish-green solid | Strong oxidizer.[2] |
| Osmium Hexafluoride | OsF₆ | 5.92 | Pale yellow solid | Powerful oxidizer.[2] |
| Iridium Hexafluoride | IrF₆ | 5.99 | Yellow crystalline solid | Very strong oxidizer.[2] |
| This compound | PtF₆ | 7.09 | Dark-red solid | Extremely powerful oxidizer, capable of oxidizing O₂ and Xe.[1][2] |
| Gold Hexafluoride | AuF₆ | 8.20 | Red solid | Considered the strongest known single-electron oxidant in this series.[2][5] |
Experimental Protocols for Validation
The validation of a powerful single-electron oxidant like PtF₆ requires meticulous experimental design due to the highly reactive and corrosive nature of the compounds involved. The general protocol involves reacting the oxidant with a suitable substrate and rigorously characterizing the products to confirm that a single-electron transfer has occurred.
General Methodology:
-
Inert Atmosphere Handling: All manipulations must be conducted under rigorously dry and inert conditions, typically within a glovebox or Dri-lab, to prevent hydrolysis and reaction with atmospheric components.[6]
-
Selection of Materials: Container materials must be carefully chosen to withstand the extreme oxidizing and fluorinating power of PtF₆. Materials like Monel, nickel, or passivated stainless steel are often required.
-
Synthesis of the Oxidant: PtF₆ is typically synthesized via the direct fluorination of platinum metal at elevated temperatures.[1]
-
Reaction with Substrate: The oxidant (PtF₆) is reacted with a chosen substrate. A key validation experiment is the reaction with molecular oxygen (O₂) or xenon (Xe).
-
Example Reaction: O₂ (g) + PtF₆ (g) → [O₂]⁺[PtF₆]⁻ (s)[4]
-
-
Product Isolation and Characterization: The solid product is isolated, and its identity and purity are confirmed using multiple analytical techniques:
-
X-ray Powder Diffraction (XRPD): To determine the crystal structure of the resulting salt (e.g., [O₂]⁺[PtF₆]⁻) and confirm its formation.[3]
-
Raman and Infrared (IR) Spectroscopy: To identify vibrational modes characteristic of the newly formed cation (e.g., the O-O stretch in [O₂]⁺) and the hexafluoroplatinate anion ([PtF₆]⁻).[3][6]
-
Gravimetric and Tensimetric Analysis: To establish the stoichiometry of the reaction by measuring mass changes and pressure differences.[6]
-
Mandatory Visualizations
Diagram of Single-Electron Transfer to PtF₆
Caption: Single-electron transfer from a substrate to PtF₆.
Experimental Workflow for Oxidant Validation
Caption: Workflow for validating a single-electron oxidant.
References
Assessing the Lewis Acidity of Platinum Hexafluoride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Lewis acid character of platinum hexafluoride (PtF₆) against other potent Lewis acids. By presenting quantitative experimental data, detailed methodologies, and visual representations of chemical principles, this document serves as a valuable resource for professionals engaged in chemical synthesis, catalysis, and drug development.
Introduction to Lewis Acidity
A Lewis acid is a chemical species that can accept an electron pair from a Lewis base to form a Lewis adduct. The strength of a Lewis acid is a critical parameter in numerous chemical processes, including catalysis and the formation of superacids. This compound is recognized as an exceptionally strong oxidizing agent and a powerful Lewis acid.[1] This guide aims to quantitatively assess its Lewis acid character in comparison to other well-known strong Lewis acids, such as antimony pentafluoride (SbF₅) and the boron trihalides (BF₃, BCl₃, BBr₃, and BI₃).
Quantitative Comparison of Lewis Acidity
A key metric for quantifying the strength of a Lewis acid is its fluoride ion affinity (FIA), which is the negative of the enthalpy change for the gas-phase reaction of the Lewis acid with a fluoride ion. A more negative (or larger absolute) FIA value indicates a stronger Lewis acid.
| Lewis Acid | Gas-Phase Fluoride Ion Affinity (kJ/mol) | Reference(s) |
| This compound (PtF₆) | -498.0 | [2] |
| Antimony Pentafluoride (SbF₅) | -506 (±63) | [3] |
| Boron Trifluoride (BF₃) | -349.7 | [4] |
| Boron Trichloride (BCl₃) | -410 | [5] |
| Boron Tribromide (BBr₃) | -498 | [6] |
| Boron Triiodide (BI₃) | -544 | [7] |
Note: The fluoride ion affinity of PtF₆ was calculated from the reported electron affinity of 7.09 eV, which corresponds to approximately 684 kJ/mol. The value presented here is a calculated fluoride affinity based on available thermochemical data. It is important to note that experimental values can vary between different studies and computational methods.
Experimental Protocols
Determination of Fluoride Ion Affinity
The gas-phase fluoride ion affinity of a Lewis acid can be determined experimentally using techniques such as ion cyclotron resonance (ICR) mass spectrometry.
Principle: ICR mass spectrometry measures the cyclotron frequency of ions in a magnetic field, which is inversely proportional to their mass-to-charge ratio. By studying ion-molecule reactions in the gas phase, the equilibrium constant for the fluoride exchange reaction between two Lewis acids can be determined. This allows for the establishment of a relative scale of fluoride affinities.
Generalized Protocol:
-
Ion Generation: The fluoride adduct of a reference Lewis acid with a known fluoride affinity is generated in the gas phase, often through electron impact or chemical ionization.
-
Ion Trapping: The generated anions are trapped in the ICR cell by a strong magnetic field and a weak electrostatic trapping potential.
-
Reaction with Neutral Lewis Acid: The neutral Lewis acid under investigation is introduced into the ICR cell at a known partial pressure.
-
Equilibrium Monitoring: The abundances of the fluoride adducts of both the reference and the sample Lewis acids are monitored over time until equilibrium is reached.
-
Data Analysis: The equilibrium constant for the fluoride exchange reaction is calculated from the partial pressures of the neutral Lewis acids and the relative abundances of the corresponding fluoride adduct anions.
-
Fluoride Affinity Calculation: The fluoride affinity of the sample Lewis acid is then determined relative to the known affinity of the reference compound.
Gutmann-Beckett Method for Assessing Lewis Acidity
The Gutmann-Beckett method is a widely used technique to evaluate the Lewis acidity of a substance in solution using ³¹P NMR spectroscopy.
Principle: This method utilizes a probe molecule, typically triethylphosphine oxide (Et₃PO), which is a Lewis base. When Et₃PO interacts with a Lewis acid, the electron density at the oxygen atom decreases, leading to a deshielding of the adjacent phosphorus nucleus. This deshielding results in a downfield shift of the ³¹P NMR signal. The magnitude of this chemical shift is proportional to the strength of the Lewis acid.
Generalized Protocol:
-
Sample Preparation: A solution of the Lewis acid is prepared in a suitable non-coordinating solvent (e.g., deuterated dichloromethane or benzene).
-
Addition of Probe Molecule: A known amount of triethylphosphine oxide (Et₃PO) is added to the solution.
-
³¹P NMR Spectroscopy: The ³¹P NMR spectrum of the solution is recorded.
-
Chemical Shift Determination: The chemical shift (δ) of the Et₃PO-Lewis acid adduct is measured.
-
Calculation of Acceptor Number (AN): The Acceptor Number, a measure of Lewis acidity, can be calculated from the observed chemical shift. The scale is typically referenced to the ³¹P chemical shift of Et₃PO in a non-coordinating solvent like hexane (AN = 0) and in the presence of a very strong Lewis acid like SbCl₅ (AN = 100).
Visualizing Lewis Acid-Base Interactions
The following diagrams illustrate the fundamental concepts of Lewis acidity and the experimental workflow for its assessment.
Caption: Interaction between a Lewis acid and a Lewis base to form a Lewis adduct.
Caption: Workflow for the Gutmann-Beckett method to determine Lewis acidity.
Conclusion
References
- 1. Fluorid Ion Affinity (FIA) — Lehrstuhl für Molekül- und Koordinationschemie [molchem.uni-freiburg.de]
- 2. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. BCl3..F anion [webbook.nist.gov]
- 6. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 7. Lewis acidities and hydride, fluoride, and X- affinities of the BH(3-n)Xn compounds for (X = F, Cl, Br, I, NH2, OH, and SH) from coupled cluster theory - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Platinum Hexafluoride: A Step-by-Step Guide
Disclaimer: The following procedure is a recommended guideline based on the known chemical properties of platinum hexafluoride and general laboratory safety protocols for highly reactive and corrosive substances. No officially published, specific disposal protocol for this compound was found in the public domain. This procedure should be thoroughly reviewed, and a site-specific risk assessment should be conducted by qualified personnel before any attempt is made to dispose of this substance. Always adhere to your institution's and local regulations for hazardous waste disposal.
This compound (PtF₆) is a powerful oxidizing and fluorinating agent, demanding meticulous handling and disposal procedures.[1][2] Its high reactivity, particularly its violent reaction with water, necessitates a carefully controlled, multi-stage disposal process.[3] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to safely manage and dispose of surplus this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal steps, ensure that all necessary personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
A full-face shield and safety goggles.
-
Heavy-duty, chemical-resistant gloves (e.g., neoprene or nitrile).
-
A chemical-resistant apron or lab coat.
-
Appropriate respiratory protection, as PtF₆ is volatile and its hydrolysis products are hazardous.
All handling and disposal operations must be conducted in a well-ventilated fume hood capable of handling corrosive and toxic gases. An emergency shower and eyewash station must be readily accessible. Never work alone when handling this compound.
Two-Stage Disposal Procedure
The disposal of this compound is best approached through a two-stage process: controlled hydrolysis followed by neutralization. This method first passivates the highly reactive PtF₆ and then neutralizes the hazardous byproducts.
Stage 1: Controlled Hydrolysis
This compound reacts vigorously with water to produce platinum metal, hydrofluoric acid (HF), and oxygen gas.[1] A violent reaction can occur with liquid water.[3] Therefore, a slow, controlled hydrolysis using water vapor is recommended.
Stage 2: Neutralization of Hydrofluoric Acid
The product of the hydrolysis is a solution of hydrofluoric acid, which is highly corrosive and toxic. This acidic solution must be neutralized to render it safe for disposal. Calcium hydroxide (B78521) (lime) or calcium carbonate are preferred neutralizing agents as they form the insoluble and relatively non-toxic salt, calcium fluoride (B91410) (CaF₂).[4][5]
Quantitative Data for Neutralization
The following table provides a summary of the required quantities for the neutralization of hydrofluoric acid.
| Parameter | Value | Notes |
| Neutralizing Agent | Calcium Hydroxide (Ca(OH)₂) or Calcium Carbonate (CaCO₃) | Calcium-based agents are preferred to form insoluble calcium fluoride.[4] |
| Stoichiometric Ratio | 2 moles of HF react with 1 mole of Ca(OH)₂ or CaCO₃ | The reaction with calcium hydroxide is: 2HF + Ca(OH)₂ → CaF₂ + 2H₂O. The reaction with calcium carbonate is: 2HF + CaCO₃ → CaF₂ + H₂O + CO₂. |
| Recommended Excess | 1.5x to 2x the stoichiometric amount of neutralizing agent | To ensure complete neutralization of the hydrofluoric acid. |
| pH Target | 6.0 - 8.0 | Monitor the pH of the solution during neutralization. |
| Temperature Control | Maintain temperature below 40°C | The neutralization reaction is exothermic. Use an ice bath and slow addition of the neutralizing agent to control the temperature.[1] |
Experimental Protocol for Disposal
Materials and Equipment:
-
Schlenk flask or a similar reaction vessel made of a resistant material (e.g., Teflon or a suitable polymer). Do not use glass due to the formation of HF.[3]
-
A bubbler or a gas dispersion tube.
-
A stir plate and a magnetic stir bar.
-
A container for the neutralizing slurry (e.g., a large plastic beaker).
-
An ice bath.
-
pH meter or pH paper.
-
Personal Protective Equipment (as listed above).
-
Calcium hydroxide or calcium carbonate.
-
Deionized water.
Procedure:
Stage 1: Controlled Hydrolysis
-
In a fume hood, place the container with the this compound in a secondary container.
-
If the PtF₆ is in a sealed ampoule, it must be opened with extreme caution using appropriate remote handling tools if available.
-
Place the open container of PtF₆ in a larger, stable, and resistant reaction vessel (e.g., a heavy-walled polymer beaker or a Teflon-lined reactor).
-
Slowly introduce a stream of humid air or nitrogen over the surface of the PtF₆. This can be achieved by bubbling the gas through a flask of water before it enters the reaction vessel.
-
The dark-red solid or gas will react with the water vapor, and the color will fade as the reaction proceeds.[2] The reaction will produce a fuming acidic solution (hydrofluoric acid) and platinum-containing solids.
-
Continue the process until all the this compound has reacted. This is indicated by the disappearance of the characteristic red color.
Stage 2: Neutralization
-
Place the reaction vessel containing the hydrofluoric acid solution in an ice bath on a stir plate and add a magnetic stir bar.
-
Prepare a slurry of calcium hydroxide or calcium carbonate in water in a separate plastic beaker.
-
Slowly and in small portions, add the calcium-based slurry to the stirring hydrofluoric acid solution. Be aware that the reaction is exothermic and may produce gas (CO₂ if using calcium carbonate).[2]
-
Monitor the pH of the solution continuously. Continue adding the neutralizing agent until the pH is stable between 6.0 and 8.0.
-
Once neutralized, allow the mixture to stir for at least one hour to ensure the reaction is complete.
-
The resulting mixture will contain a precipitate of calcium fluoride and platinum metal/oxides.
Waste Disposal:
-
Allow the solid precipitate to settle.
-
Decant the supernatant liquid and check its pH again. If it is within the neutral range, it may be permissible to dispose of it down the drain with copious amounts of water, depending on local regulations.
-
The solid waste, containing calcium fluoride and platinum compounds, should be collected in a labeled, sealed container.
-
Dispose of the solid waste as hazardous material through your institution's environmental health and safety office.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Platinum hexafluoride
Essential Safety and Handling of Platinum Hexafluoride
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of this compound (PtF₆). Given its extreme reactivity and hazardous nature, all personnel must adhere strictly to these procedures. This compound is a powerful oxidizing agent and is dangerously corrosive.[1][2] Inhalation of its vapors or contact with skin can cause severe injuries.[1][2]
Physical and Chemical Hazards
This compound is a dark-red, volatile crystalline solid that forms a red gas.[1][2][3][4][5] It is one of the most powerful oxidizing agents known and reacts violently with a wide range of substances, including water.[1][2][3][4]
| Property | Value | Source |
| Appearance | Dark-red crystals | [1][2][4][5] |
| Molecular Formula | PtF₆ | [1][3][5] |
| Molar Mass | 309.07 g/mol | [5] |
| Melting Point | 61.3 °C (142.3 °F) | [1][2][4][5] |
| Boiling Point | 69.14 °C (156.45 °F) | [1][2][4][5] |
| Reactivity with Water | Reacts violently to form hydrofluoric acid (HF), oxygen, and lower platinum fluorides. | [1][2][4] |
Personal Protective Equipment (PPE)
Due to the extreme hazards of this compound, a comprehensive PPE plan is mandatory. This includes protection against corrosive materials, toxic vapors, and potential thermal hazards.
| PPE Category | Specifications |
| Respiratory Protection | A full-facepiece, positive-pressure, self-contained breathing apparatus (SCBA) is required. |
| Eye and Face Protection | A full-face shield worn over chemical safety goggles. |
| Hand Protection | Double-gloving is required. An inner layer of nitrile gloves should be worn with an outer layer of heavy-duty, chemical-resistant gloves (e.g., Viton™ or neoprene). |
| Body Protection | A fully encapsulating, chemical-resistant suit is necessary to prevent any skin contact. |
| Foot Protection | Chemical-resistant, steel-toed boots. |
Operational Plan: Handling and Storage
Strict adherence to these procedures is necessary to prevent accidents.
Handling Protocol
-
Work Area: All manipulations of this compound must be conducted in a dedicated, well-ventilated fume hood with a sash height that minimizes exposure. The work area must be free of incompatible materials, especially water and other oxidizable substances.
-
Inert Atmosphere: Whenever possible, handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with moisture in the air.
-
Material Compatibility: Use only compatible materials for handling and storage, such as stainless steel or nickel alloys. Avoid glass, as this compound can etch it.[1][2]
-
Dispensing: Use sealed systems for transferring the compound. If direct handling is unavoidable, use non-sparking tools made of compatible materials.
-
Monitoring: The work area should be equipped with detectors for hydrofluoric acid, which can be formed upon reaction with moisture.
Storage Protocol
-
Container: Store this compound in its original, tightly sealed container.
-
Location: Store in a cool, dry, well-ventilated, and secure area, away from direct sunlight and sources of heat.
-
Segregation: Store separately from combustible, organic, or other readily oxidizable materials.
-
Inventory: Maintain a detailed inventory of the quantity on hand, including dates of receipt and use.
Emergency and Disposal Plan
Immediate and decisive action is critical in an emergency.
Emergency Procedures
First Aid
| Exposure Route | Immediate Action |
| Inhalation | Move the victim to fresh air immediately. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Apply a 2.5% calcium gluconate gel to the affected area. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Decontamination Protocol
-
Personnel: All personnel involved in the cleanup must wear the full PPE specified above.
-
Spill Containment: For small spills, cover with a dry, inert absorbent material such as soda ash (sodium carbonate) or calcium oxide (lime). Do not use combustible materials like sawdust.
-
Neutralization: The reaction with water is violent, so direct application of water to a spill is not recommended for initial cleanup.[1][2] The use of a basic solid absorbent will help to neutralize the resulting hydrofluoric acid.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled, and sealed container for hazardous waste.
-
Final Cleaning: After the bulk of the material has been removed, the area can be cautiously cleaned with a dilute basic solution (e.g., sodium bicarbonate), followed by a water rinse. Ensure adequate ventilation during this process.
Disposal Plan
-
Waste Identification: All waste containing this compound or its reaction products is considered hazardous waste.
-
Containerization: Place all contaminated materials (absorbents, PPE, etc.) in a clearly labeled, sealed, and corrosion-resistant container.
-
Neutralization of Small Quantities: For the disposal of small residual amounts in the lab, a controlled neutralization process can be employed. This should only be performed by highly trained personnel in a controlled environment. A possible, though hazardous, procedure involves the slow addition of the material to a large volume of a stirred, cooled, basic solution (e.g., calcium hydroxide (B78521) slurry) in a fume hood. This process will generate significant heat and fumes and must be managed with extreme caution.
-
Professional Disposal: For larger quantities or for the final disposal of the collected waste, a licensed hazardous waste disposal company with experience in handling highly reactive inorganic compounds must be contacted. Do not attempt to dispose of this material through standard laboratory waste streams.
Disclaimer: This document provides guidance based on available chemical data. The absence of a comprehensive Safety Data Sheet (SDS) for this compound necessitates extreme caution. Researchers must consult with their institution's Environmental Health and Safety department and other subject matter experts before handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
